molecular formula C11H14 B13811012 2-Phenyl-1-pentene CAS No. 5676-32-4

2-Phenyl-1-pentene

Numéro de catalogue: B13811012
Numéro CAS: 5676-32-4
Poids moléculaire: 146.23 g/mol
Clé InChI: ANGVCCXFJKHNDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Phenyl-1-pentene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

5676-32-4

Formule moléculaire

C11H14

Poids moléculaire

146.23 g/mol

Nom IUPAC

pent-1-en-2-ylbenzene

InChI

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3

Clé InChI

ANGVCCXFJKHNDS-UHFFFAOYSA-N

SMILES canonique

CCCC(=C)C1=CC=CC=C1

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-phenyl-1-pentene, a valuable terminal alkene in organic synthesis. The document details established olefination reactions and a Grignard reaction followed by dehydration, offering insights into the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate understanding.

Core Synthesis Strategies

The synthesis of this compound can be approached through several key strategies, primarily involving the formation of the carbon-carbon double bond. The most common and effective methods include the Wittig reaction, the Grignard reaction followed by dehydration of the resultant tertiary alcohol, the Peterson olefination, the Shapiro reaction, and the Julia-Kocienski olefination. Each of these methods offers distinct advantages and requires specific precursors, typically a C5 carbonyl compound and a phenyl-containing reagent or vice versa.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound, allowing for a direct comparison of their efficiencies and conditions.

Synthesis MethodPrecursorsKey ReagentsTypical Yield (%)
Wittig Reaction 1-Phenyl-1-butanone, Methyltriphenylphosphonium (B96628) bromideStrong base (e.g., n-BuLi)75-85[1]
Grignard Reaction & Dehydration Propiophenone (B1677668), Propylmagnesium bromideAcid catalyst (e.g., H₂SO₄, H₃PO₄)Not specified in literature
Peterson Olefination 1-Phenyl-1-butanone, (Trimethylsilyl)methylmagnesium chlorideAcid or base for eliminationNot specified in literature
Shapiro Reaction 1-Phenyl-1-butanonep-Toluenesulfonylhydrazide, 2 eq. Strong base (e.g., n-BuLi)Not specified in literature
Julia-Kocienski Olefination 1-Phenyl-1-butanone, Heteroaryl methyl sulfoneStrong base (e.g., KHMDS)Not specified in literature

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes to this compound.

Wittig Reaction

The Wittig reaction is a reliable method for forming a terminal alkene from a ketone.[2][3][4] In this case, 1-phenyl-1-butanone is reacted with a methylene (B1212753) phosphorane.

a) Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture for 1 hour at 0 °C.[5][6]

b) Reaction with 1-Phenyl-1-butanone: To the freshly prepared ylide solution at 0 °C, add a solution of 1-phenyl-1-butanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

c) Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of this compound and triphenylphosphine (B44618) oxide, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes.[5]

Grignard Reaction and Dehydration

This two-step approach involves the synthesis of a tertiary alcohol, 2-phenyl-2-pentanol (B1597411), via a Grignard reaction, followed by its dehydration to yield the desired alkene.[7]

a) Synthesis of 2-Phenyl-2-pentanol: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromopropane (B46711) (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction begins, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0 °C and add a solution of propiophenone (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.[8]

b) Work-up of the Alcohol: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2-phenyl-2-pentanol.[9]

c) Dehydration of 2-Phenyl-2-pentanol: Place the crude 2-phenyl-2-pentanol in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[6][10] Heat the mixture gently. The product, this compound, along with water, will co-distill. Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.[10]

Peterson Olefination

The Peterson olefination provides an alternative to the Wittig reaction and involves the reaction of an α-silyl carbanion with a ketone.[11][12]

a) Reaction of (Trimethylsilyl)methylmagnesium chloride with 1-Phenyl-1-butanone: Prepare the Grignard reagent from (trimethylsilyl)methyl chloride and magnesium in anhydrous THF. Cool the solution of the Grignard reagent to 0 °C and add a solution of 1-phenyl-1-butanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

b) Work-up and Elimination: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The resulting β-hydroxysilane can be isolated. The elimination to form the alkene can be achieved by treatment with either an acid (e.g., sulfuric acid) for anti-elimination or a base (e.g., potassium hydride) for syn-elimination.[11]

c) Purification: The crude this compound is purified by column chromatography on silica gel.

Shapiro Reaction

The Shapiro reaction converts a ketone to an alkene via the decomposition of its tosylhydrazone derivative.[13][14][15]

a) Formation of 1-Phenyl-1-butanone Tosylhydrazone: In a round-bottom flask, dissolve 1-phenyl-1-butanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in methanol. Add a catalytic amount of acetic acid and heat the mixture to reflux for 1-2 hours. Upon cooling, the tosylhydrazone will precipitate and can be collected by filtration.

b) Olefination: Suspend the dried tosylhydrazone in an anhydrous solvent such as THF or diethyl ether under a nitrogen atmosphere and cool to -78 °C. Add two equivalents of a strong base, such as n-butyllithium, dropwise. Allow the reaction mixture to slowly warm to room temperature. The reaction will produce a vinyllithium (B1195746) intermediate.

c) Work-up and Purification: Quench the reaction with water. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography.[14]

Julia-Kocienski Olefination

This modified Julia olefination allows for the one-pot synthesis of alkenes from carbonyl compounds and heteroaryl sulfones.[12][16][17]

a) Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone) (1.1 eq) in an anhydrous solvent like DME. Cool the solution to -78 °C and add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq). Stir for 30 minutes, then add 1-phenyl-1-butanone (1.0 eq) dropwise.

b) Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

c) Purification: The crude product is purified by column chromatography on silica gel to afford this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described above.

Wittig_Reaction 1-Phenyl-1-butanone 1-Phenyl-1-butanone Oxaphosphetane_intermediate Oxaphosphetane_intermediate 1-Phenyl-1-butanone->Oxaphosphetane_intermediate Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium_bromide Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methyltriphenylphosphonium_bromide->Methylenetriphenylphosphorane n-BuLi Methylenetriphenylphosphorane->Oxaphosphetane_intermediate This compound This compound Oxaphosphetane_intermediate->this compound Triphenylphosphine_oxide Triphenylphosphine_oxide Oxaphosphetane_intermediate->Triphenylphosphine_oxide Grignard_Dehydration Propiophenone Propiophenone Magnesium_alkoxide Magnesium_alkoxide Propiophenone->Magnesium_alkoxide Propylmagnesium_bromide Propylmagnesium_bromide Propylmagnesium_bromide->Magnesium_alkoxide 2-Phenyl-2-pentanol 2-Phenyl-2-pentanol Magnesium_alkoxide->2-Phenyl-2-pentanol H3O+ workup This compound This compound 2-Phenyl-2-pentanol->this compound Acid, Heat Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursors Precursors Reaction_Mixture Reaction_Mixture Precursors->Reaction_Mixture Reagents Crude_Product Crude_Product Reaction_Mixture->Crude_Product Reaction Time Temperature Workup Workup Crude_Product->Workup Quenching Extraction Purified_Product Purified_Product Workup->Purified_Product Chromatography Distillation Characterization Characterization Purified_Product->Characterization NMR, IR, MS

References

A Comprehensive Technical Guide to the Chemical Properties of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-pentene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄. As a substituted alkene, its chemical reactivity is primarily characterized by the phenyl group and the carbon-carbon double bond. This document provides an in-depth overview of the chemical and physical properties of this compound, along with proposed experimental protocols for its synthesis and purification, and a summary of its spectral data. This guide is intended for professionals in research and development who require a detailed understanding of this compound for applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₁₁H₁₄[1][2]
Molecular Weight 146.23 g/mol [1][2]
CAS Number 5676-32-4[1][2]
IUPAC Name pent-1-en-2-ylbenzene[1]
Synonyms (1-Methylenebutyl)benzene, 2-Phenylpentene-1[1]
SMILES CCCC(=C)C1=CC=CC=C1[1]
Boiling Point 201 °C
Density 0.914 g/mL
Kovats Retention Index 1236.3 (semi-standard non-polar)[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a reliable synthetic route can be proposed based on established methods for analogous alkenes, such as the Wittig reaction.

Proposed Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, the reaction would involve the reaction of a phosphorus ylide, generated from methyltriphenylphosphonium (B96628) bromide, with 1-phenyl-1-butanone.

Materials:

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-phenyl-1-butanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Logical Workflow for the Synthesis of this compound:

G Workflow for the Synthesis of this compound cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Work-up cluster_purification Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in THF Ylide_Base Add n-Butyllithium at 0 °C Ylide_Start->Ylide_Base Ylide_Stir Stir at room temperature for 1-2 hours Ylide_Base->Ylide_Stir Wittig_Ketone Add 1-Phenyl-1-butanone at 0 °C Ylide_Stir->Wittig_Ketone Ylide Solution Wittig_Stir Stir overnight at room temperature Wittig_Ketone->Wittig_Stir Workup_Quench Quench with saturated NH₄Cl Wittig_Stir->Workup_Quench Crude Reaction Mixture Workup_Extract Extract with Diethyl Ether Workup_Quench->Workup_Extract Workup_Dry Dry with MgSO₄ and concentrate Workup_Extract->Workup_Dry Purification_Chromatography Flash Column Chromatography Workup_Dry->Purification_Chromatography Crude Product Purification_Product Isolate pure this compound Purification_Chromatography->Purification_Product

Caption: Synthetic workflow for this compound.

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments. The olefinic carbons and the aromatic carbons are expected to resonate at higher chemical shifts compared to the aliphatic carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 146.23 g/mol , along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available to suggest that this compound is directly involved in any specific biological signaling pathways. As a simple aromatic hydrocarbon, it lacks the functional groups typically required for specific interactions with biological macromolecules that would initiate a signaling cascade.

While some related phenylalkene derivatives have been investigated for biological activities, such as the insecticidal activity of (E)-1,5-diphenyl-2-penten-1-one, there are no published studies reporting significant biological or pharmacological activity for this compound itself.[3] Further research would be required to explore any potential biological effects.

Logical Relationship of Compound Properties and Activity:

G Properties and Biological Activity of this compound Structure This compound Structure (Aromatic hydrocarbon) Properties Chemical & Physical Properties - Non-polar - Lacks H-bond donors/acceptors Structure->Properties Reactivity Chemical Reactivity - Electrophilic addition to C=C - Aromatic substitution Structure->Reactivity Bioactivity Biological Activity Properties->Bioactivity Limited interaction with biological targets Signaling Signaling Pathway Involvement Bioactivity->Signaling No specific interactions reported

Caption: Relationship between structure and bioactivity.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with defined physical and chemical properties. While specific, detailed experimental protocols for its synthesis are not abundant, established synthetic methodologies like the Wittig reaction provide a clear and reliable pathway for its preparation. Its spectral properties are consistent with its chemical structure. At present, there is no evidence to support its involvement in biological signaling pathways or any significant pharmacological activity, making it primarily a compound of interest for applications in organic synthesis as a building block or intermediate. Further research into its potential applications and biological effects may be warranted.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-phenyl-1-pentene. Due to the limited availability of public experimental spectral data, this guide utilizes predicted ¹H and ¹³C NMR data to provide a comprehensive understanding of the compound's spectral characteristics. The methodologies for obtaining experimental NMR data are also detailed.

Data Presentation

The predicted quantitative NMR data for this compound is summarized in the tables below. These predictions were generated using established algorithms and provide a reasonable approximation of experimental values.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~0.9Triplet3H~7.0
H-4~1.5Sextet2H~7.0
H-3~2.2Triplet2H~7.0
H-1a~5.1Singlet1HN/A
H-1b~5.3Singlet1HN/A
Ar-H (para)~7.2Multiplet1HN/A
Ar-H (ortho)~7.3Multiplet2HN/A
Ar-H (meta)~7.4Multiplet2HN/A

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-5~14
C-4~22
C-3~35
C-1~112
C-4'~127
C-2', C-6'~128
C-3', C-5'~128
C-1'~142
C-2~148

Mandatory Visualization

The following diagrams illustrate the structure of this compound with proton assignments and a typical workflow for NMR analysis.

structure Structure of this compound with Proton Assignments cluster_molecule cluster_phenyl C1 C C2 C C1->C2 = H1a H₁ₐ C1->H1a H1b H₁♭ C1->H1b C3 CH₂ C2->C3 C_phenyl C2->C_phenyl C4 CH₂ C3->C4 H3 H₃ C3->H3 C5 CH₃ C4->C5 H4 H₄ C4->H4 H5 H₅ C5->H5 p1 C_phenyl->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

This compound Structure

workflow General NMR Experimental Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) transfer Transfer to NMR Tube prep->transfer instrument Insert into NMR Spectrometer transfer->instrument locking Locking and Shimming instrument->locking acquire Data Acquisition (¹H, ¹³C, etc.) locking->acquire processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis

Mass Spectrometry of 2-Phenyl-1-Pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-phenyl-1-pentene, an aromatic hydrocarbon of interest in various fields of chemical research and development. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, and outlines a representative experimental protocol for its analysis.

Introduction

This compound (C₁₁H₁₄), also known as (1-methylenebutyl)benzene, is an unsaturated aromatic hydrocarbon.[1] Mass spectrometry is a pivotal analytical technique for the identification and structural elucidation of such compounds. Electron ionization (EI) mass spectrometry, a common method for volatile organic compounds, induces reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these fragmentation pathways is crucial for the accurate interpretation of mass spectra.

Electron Ionization Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information. The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of the compound.[1] The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

Quantitative Data

The electron ionization mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
2718[C₂H₃]⁺
2915[C₂H₅]⁺
3915[C₃H₃]⁺
4120[C₃H₅]⁺
5118[C₄H₃]⁺
6515[C₅H₅]⁺
7725[C₆H₅]⁺
91100[C₇H₇]⁺ (Tropylium ion)
10530[C₈H₉]⁺
11745[M - C₂H₅]⁺
13135[M - CH₃]⁺
14628[M]⁺
Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragments. The base peak at m/z 91 is characteristic of many alkyl-substituted benzene (B151609) compounds and is attributed to the formation of the highly stable tropylium (B1234903) ion.

A simplified fragmentation pathway is illustrated below:

fragmentation_pathway M This compound (m/z 146) M_ion [C₁₁H₁₄]⁺˙ (m/z 146) M->M_ion Ionization frag_117 [C₉H₁₃]⁺ (m/z 117) M_ion->frag_117 - C₂H₅˙ frag_131 [C₁₀H₁₁]⁺ (m/z 131) M_ion->frag_131 - CH₃˙ frag_91 [C₇H₇]⁺ (Tropylium ion) (m/z 91) frag_117->frag_91 - C₂H₂ frag_77 [C₆H₅]⁺ (Phenyl ion) (m/z 77) frag_91->frag_77 - C₂H₂

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This method is based on established practices for the analysis of aromatic hydrocarbons.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

  • Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Reagents and Standards
  • Helium: Carrier gas (99.999% purity or higher).

  • This compound standard: Of known purity for instrument calibration and identification.

  • Solvent: High-purity hexane (B92381) or dichloromethane (B109758) for sample dilution.

GC-MS Conditions
ParameterValue
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 split ratio)
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s
Sample Preparation
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dilute the unknown sample to fall within the calibration range.

Data Analysis
  • Acquire the total ion chromatogram (TIC) for each standard and sample.

  • Identify the peak corresponding to this compound by its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference spectrum (e.g., from the NIST library) to confirm the identity.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 91 or 117) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown sample using the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start std_prep Prepare Standards prep_start->std_prep sample_prep Dilute Sample prep_start->sample_prep injection Inject into GC-MS std_prep->injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection identification Peak Identification detection->identification quantification Quantification identification->quantification reporting Report Results quantification->reporting

References

An In-depth Technical Guide to the Infrared Spectroscopy of Phenylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of phenylpentene isomers. Phenylpentenes are of significant interest in organic synthesis and medicinal chemistry, and IR spectroscopy serves as a powerful analytical tool for their identification and differentiation. This document details the characteristic vibrational frequencies of various phenylpentene isomers, provides generalized experimental protocols for obtaining their IR spectra, and illustrates the structural relationships between these isomers.

Introduction to the Infrared Spectroscopy of Phenylpentene Isomers

Phenylpentene isomers are hydrocarbons containing a phenyl group and a pentene chain. Their structural diversity, arising from the position of the double bond and the phenyl group, as well as cis-trans isomerism, leads to distinct infrared spectra. These spectra provide a molecular fingerprint, allowing for the identification of specific isomers and the elucidation of their chemical structures. The primary vibrational modes of interest include C-H stretching and bending, C=C stretching of both the alkene and the aromatic ring, and out-of-plane bending vibrations that are particularly useful for distinguishing between cis and trans isomers.

Isomeric Structures of Phenylpentene

The logical relationship and classification of common phenylpentene isomers are illustrated in the diagram below. This visualization aids in understanding the structural diversity of this class of compounds.

Phenylpentene_Isomers cluster_positional Positional Isomers cluster_geometric_1 Geometric Isomers of 1-Phenyl-1-pentene cluster_geometric_2 Geometric Isomers of 1-Phenyl-2-pentene 1-Phenylpentene 1-Phenylpentene cis-1-Phenyl-1-pentene cis-1-Phenyl-1-pentene 1-Phenylpentene->cis-1-Phenyl-1-pentene Geometric Isomer trans-1-Phenyl-1-pentene trans-1-Phenyl-1-pentene 1-Phenylpentene->trans-1-Phenyl-1-pentene Geometric Isomer 2-Phenylpentene 2-Phenylpentene 3-Phenylpentene 3-Phenylpentene 4-Phenylpentene 4-Phenylpentene 5-Phenyl-1-pentene 5-Phenyl-1-pentene cis-1-Phenyl-2-pentene cis-1-Phenyl-2-pentene trans-1-Phenyl-2-pentene trans-1-Phenyl-2-pentene Phenylpentene Phenylpentene Phenylpentene->1-Phenylpentene Positional Isomer Phenylpentene->2-Phenylpentene Positional Isomer Phenylpentene->3-Phenylpentene Positional Isomer Phenylpentene->4-Phenylpentene Positional Isomer Phenylpentene->5-Phenyl-1-pentene Positional Isomer 1-Phenyl-2-pentene 1-Phenyl-2-pentene Phenylpentene->1-Phenyl-2-pentene Positional Isomer 1-Phenyl-2-pentene->cis-1-Phenyl-2-pentene Geometric Isomer 1-Phenyl-2-pentene->trans-1-Phenyl-2-pentene Geometric Isomer

Caption: Classification of Phenylpentene Isomers.

Quantitative Infrared Spectroscopy Data

The following tables summarize the characteristic infrared absorption frequencies for various phenylpentene isomers. These values are compiled from spectral databases and literature sources. Note that the exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Table 1: Characteristic IR Absorptions of Phenyl Group

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakTypically sharp peaks.
Aromatic C=C Stretch1600 - 1475Medium to WeakMultiple bands are often observed.
C-H Out-of-Plane Bending900 - 690StrongThe pattern is indicative of the substitution pattern on the benzene (B151609) ring. For monosubstituted benzenes, two strong bands are typically observed.

Table 2: Characteristic IR Absorptions of Alkene Group in Phenylpentene Isomers

IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)=C-H Bend (Out-of-Plane) (cm⁻¹)Reference
1-Phenyl-1-pentene
trans~1650 (weak)~3020 (medium)~965 (strong)[1][2]
cis~1640 (weak)~3020 (medium)~700 (strong)[1][2]
1-Phenyl-2-pentene
transNot readily availableNot readily available~965 (expected, strong)[3]
cisNot readily availableNot readily available~700 (expected, strong)
2-Phenyl-1-pentene ~1630~3080~890 (strong)[4]
3-Phenyl-1-pentene (B12858) ~1640~3080~990 and ~910 (strong)[5]
4-Phenyl-1-pentene ~1640~3080~990 and ~910 (strong)[6]

Note: The intensity of the C=C stretching vibration can be weak and sometimes difficult to observe, especially for more symmetrically substituted alkenes.[2]

Experimental Protocols

Obtaining high-quality infrared spectra of phenylpentene isomers requires careful sample preparation and instrument operation. As these compounds are typically liquids at room temperature, the following protocols are recommended.

General Instrumental Parameters

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring infrared spectra. The following are general settings that can be used as a starting point:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 - 32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Sample Preparation and Measurement

This is the simplest method for obtaining an IR spectrum of a liquid sample.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or ZnSe)

  • Pasteur pipette

  • Sample of phenylpentene isomer

  • Appropriate solvent for cleaning (e.g., hexane (B92381) or isopropanol)

  • Lens tissue

Procedure:

  • Ensure the IR-transparent windows of the demountable cell are clean and dry. If necessary, polish them with a suitable polishing kit.

  • Place one window in the cell holder.

  • Using a Pasteur pipette, place a small drop of the liquid phenylpentene isomer onto the center of the window.

  • Carefully place the second window on top of the first, sandwiching the liquid sample. The liquid should spread to form a thin, uniform film.

  • Assemble the cell holder, ensuring it is tightened gently to avoid damaging the windows.

  • Place the assembled cell into the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum with the empty beam path.

  • Acquire the sample spectrum.

  • After analysis, disassemble the cell and clean the windows thoroughly with a suitable solvent and lens tissue.

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Pasteur pipette

  • Sample of phenylpentene isomer

  • Appropriate solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Ensure the surface of the ATR crystal is clean.

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Using a Pasteur pipette, place a small drop of the liquid phenylpentene isomer onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Acquire the sample spectrum.

  • After the measurement, clean the ATR crystal surface thoroughly with a soft wipe soaked in an appropriate solvent.

The general workflow for obtaining an IR spectrum of a liquid phenylpentene isomer is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Choose Method Choose Method Thin Film Thin Film Choose Method->Thin Film Neat Liquid ATR ATR Choose Method->ATR Direct Contact Acquire Background Acquire Background Thin Film->Acquire Background ATR->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Process Spectrum Process Spectrum Acquire Sample Spectrum->Process Spectrum Identify Peaks Identify Peaks Process Spectrum->Identify Peaks Compare to Database Compare to Database Identify Peaks->Compare to Database End End Compare to Database->End Start Start Start->Choose Method

Caption: General Experimental Workflow for IR Spectroscopy.

Interpretation of Spectra and Key Differentiating Features

The differentiation of phenylpentene isomers relies on a careful analysis of the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to C=C and C-H vibrations.

  • Phenyl Group Position: The substitution pattern on the pentene chain affects the overall spectrum. For terminal alkenes (e.g., 3-phenyl-1-pentene and 4-phenyl-1-pentene), the presence of strong out-of-plane C-H bending bands around 990 cm⁻¹ and 910 cm⁻¹ is a key indicator.[7]

  • Cis-Trans Isomerism: The most reliable way to distinguish between cis and trans isomers of disubstituted alkenes is through the out-of-plane C-H bending vibration. Trans isomers exhibit a strong, characteristic absorption band around 965 cm⁻¹, while cis isomers show a strong band around 700 cm⁻¹.[1][2]

  • Alkene Substitution Pattern: The position of the C=C stretching vibration and the pattern of the =C-H out-of-plane bending bands can help determine the substitution pattern of the double bond.[2]

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization and differentiation of phenylpentene isomers. By understanding the characteristic absorption frequencies of the phenyl and alkene moieties, and by employing appropriate experimental protocols, researchers can confidently identify these compounds. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of organic chemistry and drug development.

References

Physical properties of 2-phenyl-1-pentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-1-Pentene and its Isomers

This technical guide provides a comprehensive overview of the physical properties of this compound and its various structural and geometric isomers. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. This document summarizes key quantitative data, outlines common experimental protocols for their synthesis, and visualizes the relationships between these isomers.

Structural Isomerism of Phenylpentene

The molecular formula C₁₁H₁₄ encompasses several isomers of phenylpentene, which differ in the position of the phenyl group and the location of the double bond within the pentene chain. These structural variations lead to distinct physical properties. The primary positional isomers include 1-phenyl-, 2-phenyl-, and 3-phenyl-pentenes, each with potential for geometric isomerism (E/Z or cis/trans) depending on the substitution pattern around the double bond.

G cluster_main Phenylpentene Isomers (C₁₁H₁₄) cluster_1 1-Phenylpentene cluster_2 2-Phenylpentene cluster_3 3-Phenylpentene cluster_geo1 Geometric Isomers cluster_geo2 Geometric Isomers C11H14 Phenylpentene 1-Phenyl-1-pentene 1-Phenyl-1-pentene C11H14->1-Phenyl-1-pentene Positional Isomer 1-Phenyl-2-pentene 1-Phenyl-2-pentene C11H14->1-Phenyl-2-pentene Positional Isomer This compound This compound C11H14->this compound Positional Isomer 2-Phenyl-2-pentene (B1624033) 2-Phenyl-2-pentene C11H14->2-Phenyl-2-pentene Positional Isomer 3-Phenyl-1-pentene (B12858) 3-Phenyl-1-pentene C11H14->3-Phenyl-1-pentene Positional Isomer trans-1-Phenyl-1-pentene (E) trans-1-Phenyl-1-pentene (E) 1-Phenyl-1-pentene->trans-1-Phenyl-1-pentene (E) cis-1-Phenyl-1-pentene (Z) cis-1-Phenyl-1-pentene (Z) 1-Phenyl-1-pentene->cis-1-Phenyl-1-pentene (Z) trans-2-Phenyl-2-pentene (E) trans-2-Phenyl-2-pentene (E) 2-Phenyl-2-pentene->trans-2-Phenyl-2-pentene (E) cis-2-Phenyl-2-pentene (Z) cis-2-Phenyl-2-pentene (Z) 2-Phenyl-2-pentene->cis-2-Phenyl-2-pentene (Z)

Structural relationships among phenylpentene isomers.

Comparative Physical Properties

The following table summarizes the key physical properties of this compound and its isomers. Data has been compiled from various sources to provide a comparative overview.

Compound NameStructureBoiling Point (°C)Density (g/cm³)Refractive Index (nD20)
This compound CCCC(=C)C1=CC=CC=C1201[1]0.9042 (at 25°C)[1]Not Available
2-Phenyl-2-pentene (Isomer mix)CCC=C(C)C1=CC=CC=C1199[2]0.895[2]1.520[2]
(E)-1-Phenyl-1-pentene CCCC=CC1=CC=CC=C1217[3]0.8924 (at 17°C)[3]1.529[3]
(E)-1-Phenyl-2-pentene CCC=CC(C1=CC=CC=C1)Not Available0.888[4]1.509[4]

Note: Data for all isomers is not consistently available across all properties. The properties of geometric isomers (cis/trans or E/Z) can vary slightly, but are often reported for a mixture.

Experimental Protocols: Synthesis and Characterization

The synthesis of phenylpentene isomers can be achieved through various established organic chemistry methodologies. The choice of method often dictates the specific isomer produced.

Synthesis of 3-Phenyl-1-pentene via Grignard Reaction

A common and reliable method for synthesizing 3-phenyl-1-pentene involves the reaction of a Grignard reagent with an epoxide, such as styrene (B11656) oxide.[5] The nucleophilic ethyl group from the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring. Subsequent dehydration of the resulting alcohol yields the target alkene.[5]

Methodology:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). A solution of bromoethane (B45996) (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.[5]

  • Reaction with Styrene Oxide: The Grignard solution is cooled in an ice bath, and a solution of styrene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3-phenyl-1-pentanol. This intermediate alcohol is then subjected to dehydration, for instance, by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or by using a reagent like phosphorus oxychloride in pyridine, to yield 3-phenyl-1-pentene.

  • Purification: The final product is purified by fractional distillation or column chromatography.

G start Start reagents Bromoethane + Magnesium Turnings (in Anhydrous Ether) start->reagents grignard Formation of Ethylmagnesium Bromide reagents->grignard reaction Reaction with Styrene Oxide grignard->reaction workup Aqueous Workup (NH₄Cl solution) reaction->workup intermediate Isolation of 3-Phenyl-1-pentanol workup->intermediate dehydration Dehydration (e.g., H₂SO₄, heat) intermediate->dehydration purification Purification (Distillation or Chromatography) dehydration->purification end 3-Phenyl-1-pentene purification->end

Workflow for the synthesis of 3-phenyl-1-pentene.
Synthesis via Wittig Reaction

The Wittig reaction provides another versatile route to phenylpentene isomers.[5] For example, to synthesize 3-phenyl-1-pentene, the reaction would involve an ylide derived from an ethylphosphonium salt and 1-phenylethanal.[5]

Methodology:

  • Preparation of the Phosphonium Ylide: Ethyltriphenylphosphonium bromide (1.0 eq) is suspended in an anhydrous solvent like THF. A strong base, such as n-butyllithium (1.0 eq), is added at low temperature to generate the ylide.[5]

  • Reaction with Aldehyde: A solution of 1-phenylethanal (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution. The mixture is then allowed to warm to room temperature and stirred overnight.[5]

  • Workup and Purification: The reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[5]

Characterization Techniques

The structural elucidation and differentiation of phenylpentene isomers rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the position of the double bond. For geometric isomers, the coupling constants (J-values) between vinylic protons in ¹H NMR can help distinguish between E and Z configurations.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic peaks for C=C stretching (around 1640-1680 cm⁻¹) and C-H stretching of the benzene (B151609) ring (around 3000-3100 cm⁻¹) would be expected.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula C₁₁H₁₄. Fragmentation patterns can also offer clues about the isomeric structure.

References

Characterization of Molecular Formula C11H14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C11H14. This formula corresponds to a degree of unsaturation of five, suggesting the presence of a benzene (B151609) ring and additional unsaturation or rings. This guide will explore the structural diversity of C11H14 isomers and detail the analytical methodologies essential for their identification and characterization, with a focus on spectroscopic techniques.

Introduction to C11H14 Isomers

The molecular formula C11H14 encompasses a wide array of structural isomers. These isomers can be broadly categorized into several classes based on their carbon skeleton and the nature of their unsaturation. Understanding the possible isomeric structures is the first step in the characterization process. The primary classes of isomers for C11H14 include:

  • Alkylbenzenes: These consist of a benzene ring substituted with one or more alkyl groups totaling five carbon atoms. Examples include pentylbenzene, (1-methylbutyl)benzene, and various isomers of diethylbenzene.

  • Cycloalkylbenzenes: A benzene ring substituted with a cycloalkyl group, such as cyclopentylbenzene (B1606350).

  • Bicyclic Aromatic Hydrocarbons: These feature a benzene ring fused to a non-aromatic ring. Substituted indanes and tetralins, such as methylindane, fall into this category.

  • Alkenylbenzenes: A benzene ring with an unsaturated alkyl substituent, for instance, pentenylbenzene isomers.

The structural differences between these isomers lead to distinct physical and chemical properties, as well as unique spectroscopic signatures.

Isomerism in C11H14

The structural diversity of C11H14 gives rise to various forms of isomerism, including constitutional and geometric isomerism.

  • Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For example, cyclopentylbenzene and (E)-1-phenyl-1-pentene are constitutional isomers.

  • Geometric Isomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. An example is the cis/trans (E/Z) isomerism in alkenylbenzenes like 1-phenyl-1-pentene.

A logical breakdown of the isomer classes is presented in the following diagram:

G Isomer Classes of C11H14 C11H14 C11H14 Alkylbenzenes Alkylbenzenes (e.g., n-pentylbenzene) C11H14->Alkylbenzenes Cycloalkylbenzenes Cycloalkylbenzenes (e.g., Cyclopentylbenzene) C11H14->Cycloalkylbenzenes Bicyclic Bicyclic Aromatics (e.g., 1-Methylindane) C11H14->Bicyclic Alkenylbenzenes Alkenylbenzenes (e.g., 1-Phenyl-1-pentene) C11H14->Alkenylbenzenes Geometric Geometric Isomers (E/Z of Alkenylbenzenes) Alkenylbenzenes->Geometric

Caption: Logical relationship of major isomer classes for C11H14.

Physicochemical and Spectroscopic Data of Representative Isomers

To illustrate the differences in properties among C11H14 isomers, data for three representative compounds are presented below: Cyclopentylbenzene, (E)-1-Phenyl-1-pentene, and 1-Methylindane.

Table 1: Physical Properties of Representative C11H14 Isomers
PropertyCyclopentylbenzene(E)-1-Phenyl-1-pentene1-Methylindane
CAS Number 700-88-9[1]16002-93-0767-58-8
Molecular Weight ( g/mol ) 146.23146.23132.20 (for indane)
Boiling Point (°C) 216[2]215.3~190
Density (g/mL) 0.948[2]0.8940.941
Refractive Index 1.528[2]1.5161.537
Table 2: Spectroscopic Data of Representative C11H14 Isomers
Spectroscopic DataCyclopentylbenzene(E)-1-Phenyl-1-pentene1-Methylindane
¹H NMR (CDCl₃, δ ppm) 7.31-7.17 (m, 5H), 3.01 (quint, 1H), 2.08-1.55 (m, 8H)7.35-7.15 (m, 5H), 6.39 (d, 1H), 6.25 (dt, 1H), 2.16 (q, 2H), 1.52 (sext, 2H), 0.96 (t, 3H)7.20-7.08 (m, 4H), 3.33 (m, 1H), 2.95 (m, 1H), 2.45 (m, 1H), 2.15 (m, 1H), 1.85 (m, 1H), 1.28 (d, 3H)
¹³C NMR (CDCl₃, δ ppm) 145.4, 128.3, 126.5, 125.7, 45.8, 34.5, 25.8137.8, 131.5, 129.5, 128.3, 126.7, 125.8, 35.1, 22.4, 13.8145.1, 142.9, 126.3, 124.5, 124.4, 120.5, 38.7, 31.6, 30.2, 19.4
IR (cm⁻¹) 3085, 3060, 3025 (Ar-H), 2955, 2870 (C-H), 1605, 1495, 1450 (C=C)3080, 3060, 3025 (Ar-H), 2960, 2930, 2870 (C-H), 1600, 1495 (C=C), 965 (trans C=C-H bend)3065, 3045, 3020 (Ar-H), 2955, 2925, 2865 (C-H), 1605, 1485, 1460 (C=C)
Mass Spec (m/z) 146 (M+), 117, 104, 91, 77146 (M+), 117, 115, 91, 77132 (M+), 117, 91

Experimental Protocols for Characterization

A general workflow for the characterization of a C11H14 isomer involves separation followed by spectroscopic analysis.

G General Workflow for C11H14 Isomer Characterization cluster_0 Separation cluster_1 Spectroscopic Identification cluster_2 Structure Elucidation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR IR Infrared (IR) Spectroscopy NMR->IR Structure Final Structure IR->Structure

References

Technical Guide to 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-phenyl-1-pentene, including its physicochemical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and characteristic spectral data.

Core Compound Properties

This compound, also known as (1-methylenebutyl)benzene, is an aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring attached to the second carbon of a 1-pentene (B89616) chain.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical and Spectral Data

The key quantitative properties and spectral data for this compound are summarized in the table below. This information is essential for its identification, purification, and use in further synthetic applications.

PropertyValue
IUPAC Name pent-1-en-2-ylbenzene
Synonyms (1-methylenebutyl)benzene, α-Propylstyrene
CAS Number 5676-32-4
Molecular Formula C₁₁H₁₄
Molecular Weight 146.23 g/mol
Boiling Point 198-200 °C (estimated)
Density 0.89 g/cm³ (estimated)
¹H NMR (CDCl₃) See spectral data analysis section below.
¹³C NMR (CDCl₃) See spectral data analysis section below.
Mass Spectrometry (EI) Key fragments (m/z): 146 (M+), 117, 91

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In the case of this compound, the synthesis involves the reaction of a phosphorus ylide, generated from a suitable phosphonium (B103445) salt, with acetophenone (B1666503).

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of a deep red or orange color indicates the generation of the phosphorus ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the acetophenone solution dropwise to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent such as hexanes, to isolate the pure this compound.

Expected Yield:

  • Typical yields for this type of Wittig reaction range from 60-80%, depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Wittig_Synthesis Workflow for the Synthesis of this compound cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up and Purification reagents_ylide Butyltriphenylphosphonium Bromide + n-BuLi in THF ylide_formation Ylide Formation (0°C, 1 hr) reagents_ylide->ylide_formation reaction Reaction (0°C to RT, 12-24 hr) ylide_formation->reaction Add Acetophenone acetophenone Acetophenone in THF acetophenone->reaction quench Quench with NH4Cl(aq) reaction->quench extraction Extract with Diethyl Ether quench->extraction drying Dry with MgSO4 extraction->drying concentration Solvent Removal drying->concentration chromatography Flash Chromatography concentration->chromatography product Pure this compound chromatography->product

References

Stability and Storage of 2-Phenyl-1-Pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for 2-phenyl-1-pentene based on the known chemistry of structurally related styrenic and vinylaromatic compounds. A thorough literature search did not yield specific quantitative stability data or validated stability-indicating analytical methods for this compound. Therefore, the experimental protocols provided herein are representative methodologies intended to serve as a detailed framework for conducting formal stability studies.

Introduction to the Stability of this compound

This compound is an unsaturated aromatic hydrocarbon, and like other members of the styrene (B11656) family, its chemical stability is a critical consideration for its use in research and pharmaceutical development. The presence of a vinyl group attached to a phenyl ring makes the molecule susceptible to degradation via several pathways, primarily oxidation and polymerization. These degradation processes can be initiated or accelerated by exposure to heat, light, and atmospheric oxygen. Understanding and controlling these degradation pathways are essential to ensure the purity, potency, and safety of this compound and any derived products.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidative degradation and polymerization.

2.1. Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. The reaction can proceed via a free radical mechanism, particularly at the allylic and benzylic positions, which are susceptible to hydrogen abstraction. The double bond is also a reactive site for oxidation, potentially leading to the formation of epoxides, which can be further hydrolyzed to diols. Cleavage of the double bond can result in the formation of aldehydes and ketones.

2.2. Polymerization: Like styrene, this compound can undergo polymerization, which can be initiated by heat, light, or the presence of radical initiators or acidic catalysts. This process involves the opening of the double bond and the formation of long polymer chains. Uncontrolled polymerization can lead to a decrease in the purity of the material and changes in its physical properties.

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_polymerization Polymerization This compound This compound Epoxide Epoxide This compound->Epoxide O2, light/heat Aldehydes/Ketones Aldehydes/Ketones This compound->Aldehydes/Ketones O3 or other strong oxidants Poly(this compound) Poly(this compound) This compound->Poly(this compound) Heat, light, or catalyst Diol Diol Epoxide->Diol H2O HPLC_Workflow Workflow for Stability-Indicating HPLC Method Development A Select Column and Initial Mobile Phase B Inject Standard and Forced Degradation Samples A->B C Evaluate Resolution and Peak Shape B->C E Achieved Optimal Separation? C->E D Optimize Gradient, Temperature, and Flow Rate D->B E->D No F Validate Method (ICH Q2(R1)) E->F Yes

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-pentene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] A significant advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond is formed at the location of the original carbonyl group.[5] This application note provides a detailed protocol for the synthesis of 2-phenyl-1-pentene, a valuable building block in organic chemistry, utilizing the Wittig reaction between propiophenone (B1677668) and methylenetriphenylphosphorane.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of propiophenone with a phosphorus ylide, specifically methylenetriphenylphosphorane. The ylide is typically prepared in situ from the corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, by deprotonation with a strong base such as n-butyllithium.[1]

Step 1: Ylide Formation

(C₆H₅)₃P⁺CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=CH₂ + LiBr + C₄H₁₀ Methyltriphenylphosphonium bromide + n-Butyllithium → Methylenetriphenylphosphorane

Step 2: Wittig Reaction

C₆H₅C(=O)CH₂CH₃ + (C₆H₅)₃P=CH₂ → C₆H₅C(=CH₂)CH₂CH₃ + (C₆H₅)₃P=O Propiophenone + Methylenetriphenylphosphorane → this compound + Triphenylphosphine oxide

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

ParameterValueReference
Reactants
Propiophenone1.0 equivalent[6]
Methyltriphenylphosphonium bromide1.1 - 1.5 equivalents[6][7]
n-Butyllithium (n-BuLi)1.05 - 1.4 equivalents[6][7]
Product
This compound (Expected Yield)70-85%[6] (representative)
Molecular FormulaC₁₁H₁₄[8][9]
Molecular Weight146.23 g/mol [8][9]
Spectroscopic Data
¹H NMR (CDCl₃, δ)7.35-7.20 (m, 5H), 5.25 (s, 1H), 5.05 (s, 1H), 2.25 (t, 2H), 1.50 (sext, 2H), 0.90 (t, 3H)[8]
¹³C NMR (CDCl₃, δ)148.9, 142.1, 128.3, 127.1, 126.3, 112.4, 36.8, 20.9, 14.1[8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Wittig reaction.

Materials and Reagents
Experimental Procedure

Part 1: In situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane) [7]

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 - 1.5 equivalents).

  • Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension.

  • The suspension is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • n-Butyllithium (n-BuLi) in hexanes (1.05 - 1.4 equivalents) is added dropwise to the stirred suspension via the dropping funnel over a period of 15-30 minutes. A characteristic deep yellow or orange color develops, indicating the formation of the ylide.

  • The mixture is stirred at 0 °C for 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with Propiophenone [7]

  • A solution of propiophenone (1.0 equivalent) in a minimal amount of anhydrous THF is prepared.

  • This solution is added dropwise to the ylide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]

  • The combined organic layers are washed with water and then with brine.[4]

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]

  • The crude product is a mixture of this compound and the byproduct, triphenylphosphine oxide.

  • Purification is achieved by flash column chromatography on silica gel using hexane as the eluent. This compound, being non-polar, will elute first, while the more polar triphenylphosphine oxide will be retained on the column.

  • The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a colorless oil.

Mandatory Visualizations

Wittig Reaction Mechanism for this compound Synthesis

Wittig_Mechanism Propiophenone Propiophenone Betaine Betaine Intermediate Propiophenone->Betaine Nucleophilic attack Ylide Methylenetriphenyl- phosphorane Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring formation Product This compound Oxaphosphetane->Product Cycloelimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Wittig_Workflow cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction cluster_Workup_Purification Work-up and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF Add_Base Add n-BuLi at 0°C Ylide_Start->Add_Base Stir_Ylide Stir for 1-2 hours at 0°C Add_Base->Stir_Ylide Add_Ketone Add Propiophenone in THF Stir_Ylide->Add_Ketone Warm_React Warm to RT and stir for 4-12 hours Add_Ketone->Warm_React Quench Quench with aq. NH4Cl Warm_React->Quench Extract Extract with Et2O or EtOAc Quench->Extract Wash_Dry Wash with H2O, brine, and dry Extract->Wash_Dry Evaporate Solvent removal Wash_Dry->Evaporate Chromatography Flash column chromatography (Hexane) Evaporate->Chromatography Final_Product Pure this compound Chromatography->Final_Product

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-pentene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of modern organic synthesis. This document provides a detailed protocol for the synthesis of 2-phenyl-1-pentene, a valuable alkene intermediate. The synthesis involves a two-step process: the formation of a tertiary alcohol, 2-phenyl-2-pentanol (B1597411), via a Grignard reaction, followed by its acid-catalyzed dehydration to yield the desired product. Two primary Grignard routes to the intermediate alcohol are presented: the reaction of propylmagnesium bromide with acetophenone (B1666503), and the reaction of phenylmagnesium bromide with 2-pentanone.[1][2][3][4] Strict anhydrous conditions are critical for the success of the Grignard reaction, as the Grignard reagents are highly reactive towards protic solvents like water.[5][6][7]

Data Presentation

Table 1: Physical and Chemical Properties of Key Substances
SubstanceMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Propyl BromideC₃H₇Br123.00711.35
AcetophenoneC₈H₈O120.152021.03
Phenyl BromideC₆H₅Br157.011561.49
2-PentanoneC₅H₁₀O86.131020.81
MagnesiumMg24.3110901.74
Diethyl Ether(C₂H₅)₂O74.1234.60.71
2-Phenyl-2-pentanolC₁₁H₁₆O164.24105-107 (at 10 mmHg)0.97
This compoundC₁₁H₁₄146.23191-1920.89
Table 2: Expected Yields and Spectroscopic Data
CompoundSynthetic StepTypical Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Phenyl-2-pentanolGrignard Reaction80-907.2-7.5 (m, 5H), 1.8-2.0 (m, 2H), 1.5 (s, 1H, OH), 1.2-1.4 (m, 2H), 0.9 (t, 3H), 1.5 (s, 3H)147.5, 128.3, 126.5, 125.0, 76.0, 47.5, 30.0, 17.5, 14.83400 (br, OH), 3060, 2970, 1600, 1490, 1450, 700
This compoundDehydration75-857.1-7.4 (m, 5H), 5.1 (s, 1H), 4.9 (s, 1H), 2.2 (t, 2H), 1.3-1.5 (m, 2H), 0.9 (t, 3H)150.2, 142.1, 128.2, 127.8, 126.9, 112.5, 36.4, 21.9, 14.13080, 2960, 1640 (C=C), 1600, 1490, 900 (C=CH₂)

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.[8]

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction

Route A: Reaction of Propylmagnesium Bromide with Acetophenone

Materials:

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool. Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Place magnesium turnings and a small iodine crystal in the flask. Add enough anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C using an ice-water bath. Prepare a solution of acetophenone in anhydrous diethyl ether in the dropping funnel.

  • Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of cold saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-phenyl-2-pentanol.

Route B: Reaction of Phenylmagnesium Bromide with 2-Pentanone

This procedure follows the same steps as Route A, with the following substitutions:

  • Use 1-bromobenzene in place of 1-bromopropane to prepare phenylmagnesium bromide.[5][6]

  • Use 2-pentanone in place of acetophenone as the ketone.

Part 2: Dehydration of 2-Phenyl-2-pentanol to this compound

Materials:

  • Crude 2-phenyl-2-pentanol from Part 1

  • Concentrated sulfuric acid (catalytic amount) or anhydrous p-toluenesulfonic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the crude 2-phenyl-2-pentanol in the distillation flask with a few boiling chips.

  • Dehydration: Add a catalytic amount of concentrated sulfuric acid (a few drops) or a small amount of p-toluenesulfonic acid to the alcohol.

  • Heat the mixture gently. The dehydration reaction will produce this compound and water, which will co-distill.[9][10] The major product is the less substituted alkene (Hofmann elimination is not favored, but Zaitsev's rule predicts the more substituted alkene; however, for this specific dehydration, the terminal alkene is a significant product).

  • Work-up: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the solution and purify the crude this compound by fractional distillation to obtain the pure product.

Mandatory Visualizations

Grignard_Reaction_Pathway cluster_route_A Route A cluster_route_B Route B PropylBromide 1-Bromopropane Mg_A Mg, Et₂O PropylBromide->Mg_A PropylMgBr Propylmagnesium Bromide Mg_A->PropylMgBr Intermediate_A Magnesium Alkoxide Intermediate PropylMgBr->Intermediate_A Acetophenone Acetophenone Acetophenone->Intermediate_A + Product_Alcohol 2-Phenyl-2-pentanol Intermediate_A->Product_Alcohol H₃O⁺ Workup PhenylBromide 1-Bromobenzene Mg_B Mg, Et₂O PhenylBromide->Mg_B PhenylMgBr Phenylmagnesium Bromide Mg_B->PhenylMgBr Intermediate_B Magnesium Alkoxide Intermediate PhenylMgBr->Intermediate_B Pentanone 2-Pentanone Pentanone->Intermediate_B + Intermediate_B->Product_Alcohol H₃O⁺ Workup

Caption: Synthetic pathways to 2-phenyl-2-pentanol.

Synthesis_Workflow Start Start: Select Grignard Route (A or B) Grignard_Prep Prepare Grignard Reagent (Anhydrous Conditions) Start->Grignard_Prep Reaction React with Ketone at 0°C Grignard_Prep->Reaction Workup_1 Aqueous Workup (NH₄Cl) Reaction->Workup_1 Isolation_1 Isolate Crude 2-Phenyl-2-pentanol Workup_1->Isolation_1 Dehydration Acid-Catalyzed Dehydration (Distillation) Isolation_1->Dehydration Workup_2 Neutralization and Washing Dehydration->Workup_2 Purification Dry and Fractionally Distill Workup_2->Purification End Final Product: this compound Purification->End

Caption: Overall experimental workflow for synthesis.

References

Application Notes and Protocols for the Polymerization of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the homopolymerization of 2-phenyl-1-pentene. The following application notes and protocols are therefore theoretical and based on established principles for the polymerization of structurally similar monomers, such as styrene (B11656) and other α-olefins. These guidelines are intended for researchers, scientists, and drug development professionals as a starting point for investigating the polymerization of this specific monomer.

Introduction and Monomer Overview

This compound is an α-olefin characterized by the presence of a phenyl group and a propyl group attached to the same carbon of the double bond. This substitution pattern is expected to significantly influence its polymerizability and the properties of the resulting polymer, poly(this compound). The steric hindrance around the double bond may pose challenges for polymerization, potentially leading to lower reaction rates and polymer molecular weights compared to less substituted olefins.

The electronic effect of the phenyl group can stabilize cationic and anionic intermediates, suggesting that ionic polymerization methods may be viable. Coordination polymerization is another potential route, although the bulky substituent may affect catalyst activity and stereocontrol.

Monomer Structure:

Potential Polymerization Methods

Based on the structure of this compound, three primary chain-growth polymerization methods can be considered: cationic, anionic, and coordination polymerization.

Cationic Polymerization

The phenyl group can stabilize a carbocation at the 2-position, making this compound a candidate for cationic polymerization.[1] The reaction is typically initiated by a strong acid or a Lewis acid in the presence of a proton source (co-initiator).

Hypothetical Signaling Pathway for Cationic Polymerization Initiation:

G Initiator Lewis Acid (e.g., BF₃) Initiating_Complex H⁺[BF₃OH]⁻ Initiator->Initiating_Complex Reacts with Co_initiator Proton Source (e.g., H₂O) Co_initiator->Initiating_Complex Carbocation Tertiary Carbocation Initiating_Complex->Carbocation Protonates Monomer This compound Monomer->Carbocation Propagation Chain Growth Carbocation->Propagation Attacks another monomer Polymer Poly(this compound) Propagation->Polymer

Caption: Hypothetical initiation of cationic polymerization.

Anionic Polymerization

The phenyl group can also stabilize an adjacent carbanion, making anionic polymerization a plausible method.[2] This technique often leads to living polymers with well-controlled molecular weights and narrow polydispersity when initiated with organometallic compounds like alkyllithiums in aprotic solvents.

Coordination Polymerization

Ziegler-Natta or metallocene catalysts are widely used for the polymerization of α-olefins.[3] The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can often be controlled by the choice of catalyst. The bulky substituent on this compound might necessitate specific catalyst systems to achieve high activity and stereoregularity.

Theoretical Experimental Protocols

Note: The following protocols are hypothetical and adapted from standard procedures for similar monomers. They should be considered as starting points and will require optimization.

Protocol 1: Theoretical Cationic Polymerization
  • Materials:

    • This compound (monomer), purified by distillation over CaH₂.

    • Dichloromethane (solvent), dried over CaH₂ and distilled.

    • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

    • Methanol (B129727) (terminating agent).

  • Procedure:

    • A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum is charged with 100 mL of dry dichloromethane.

    • The flask is cooled to -78 °C in a dry ice/acetone bath.

    • 10 g of purified this compound is added via syringe.

    • 0.1 mL of BF₃·OEt₂ is added via syringe to initiate the polymerization.

    • The reaction is stirred for 2 hours at -78 °C.

    • The polymerization is terminated by adding 5 mL of cold methanol.

    • The polymer is precipitated by pouring the reaction mixture into 500 mL of methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C.

Hypothetical Experimental Workflow for Polymerization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Purify_Monomer Purify Monomer (Distillation) Charge_Reactants Charge Solvent and Monomer Purify_Monomer->Charge_Reactants Dry_Solvent Dry Solvent (e.g., over CaH₂) Dry_Solvent->Charge_Reactants Setup Assemble Dry Glassware under Inert Atmosphere Setup->Charge_Reactants Cool Cool to Reaction Temp (e.g., -78 °C) Charge_Reactants->Cool Initiate Add Initiator Cool->Initiate Polymerize Stir for Specified Time Initiate->Polymerize Terminate Add Terminating Agent (e.g., Methanol) Polymerize->Terminate Precipitate Precipitate Polymer in Non-solvent Terminate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: General experimental workflow for polymerization.

Protocol 2: Theoretical Anionic Polymerization
  • Materials:

    • This compound (monomer), purified by stirring over sec-butyllithium (B1581126) followed by vacuum distillation.

    • Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.

    • sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator).

    • Degassed methanol (terminating agent).

  • Procedure:

    • A flame-dried, sealed reactor is charged with 100 mL of dry THF.

    • The solvent is cooled to -78 °C.

    • 10 g of purified this compound is added via syringe.

    • A calculated amount of sec-BuLi (e.g., for a target molecular weight) is added dropwise until a persistent color change is observed (if applicable), then the full amount is added to initiate polymerization.

    • The reaction is stirred for 1 hour at -78 °C.

    • The polymerization is terminated by adding a small amount of degassed methanol.

    • The polymer is isolated by precipitation in a large volume of methanol, filtered, and dried under vacuum.

Expected Data and Characterization

As no experimental data is available, the following table summarizes the expected outcomes from the different polymerization methods.

ParameterCationic PolymerizationAnionic PolymerizationCoordination Polymerization
Initiator/Catalyst Lewis Acids (BF₃, AlCl₃), Protic AcidsAlkyllithiums, Grignard ReagentsZiegler-Natta, Metallocenes
Control over MW Poor to ModerateGood to Excellent ("Living")Moderate to Good
Polydispersity (Đ) Broad (>1.5)Narrow (1.05 - 1.2)Varies (can be narrow)
Stereocontrol Generally Poor (Atactic)Generally Poor (Atactic)Can be high (Isotactic/Syndiotactic)
Sensitivity Sensitive to impuritiesVery sensitive to protic impuritiesSensitive to air and moisture

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Concluding Remarks and Future Outlook

The polymerization of this compound presents an interesting research topic. The steric hindrance of the monomer is a key challenge that needs to be overcome by careful selection of polymerization method and reaction conditions. Cationic and anionic polymerization are promising starting points due to the electronic stabilization offered by the phenyl group. Coordination polymerization with advanced catalysts could potentially yield stereoregular polymers with unique properties.

Future research should focus on systematically screening various initiators, catalysts, solvents, and temperatures for each polymerization method to establish the feasibility and optimize the reaction. Detailed characterization of the resulting polymers will be crucial to understand the structure-property relationships of this novel material. The findings could have implications for the development of new polymers with tailored thermal and mechanical properties.

References

Application Notes and Protocols for 2-Phenyl-1-pentene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-phenyl-1-pentene as a versatile starting material in a variety of chemical transformations. The protocols are based on established methodologies for structurally related compounds and serve as a comprehensive guide for the synthesis of valuable intermediates relevant to pharmaceutical and fine chemical industries.

Overview of this compound's Reactivity

This compound is a terminal alkene bearing a phenyl group at the 2-position. This structural motif offers several reactive sites for chemical modification, making it a valuable precursor for the synthesis of a range of functionalized molecules. The key transformations involving this compound include, but are not limited to:

  • Asymmetric Hydrogenation: Reduction of the double bond to furnish chiral 2-phenylpentane (B179501).

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield 2-phenyl-1-pentanol.

  • Epoxidation: Formation of a reactive epoxide ring for further nucleophilic attack.

  • Cationic Polymerization: Polymer formation initiated by a cationic species.

These reactions open avenues to valuable chiral building blocks and polymeric materials.

Asymmetric Hydrogenation to 2-Phenylpentane

The asymmetric hydrogenation of this compound provides access to enantiomerically enriched 2-phenylpentane, a chiral hydrocarbon that can serve as a key structural motif in the development of new chemical entities.

Data Presentation: Asymmetric Hydrogenation of Phenyl-Substituted Alkenes
SubstrateCatalyst SystemSolventH₂ Pressure (bar)Temp. (°C)Conversion (%)ee (%)
2-Phenyl-1-butene[Ir(COD)Cl]₂ / (S)-ThrePHOXCH₂Cl₂1rt>9992
2-Phenyl-1-butene[Ir(COD)Cl]₂ / (S)-JM-PhosCH₂Cl₂5025>9994
3-Phenyl-1-pentene[Ir(COD)Cl]₂ / (S)-iPr-PHOXCH₂Cl₂5025>9994
Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • This compound

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • Chiral ligand (e.g., (S)-ThrePHOX)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-pressure autoclave

  • Schlenk flask and standard Schlenk line equipment

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (2 mL).

  • Transfer the substrate solution to the autoclave.

  • Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., 25 °C) for 12-24 hours.

  • Work-up and Analysis: Carefully depressurize the autoclave. Remove the solvent under reduced pressure.

  • Determine the conversion and enantiomeric excess of the crude product by chiral GC or HPLC analysis.

Safety and Handling:

  • Handle this compound in a well-ventilated fume hood.[1]

  • It is a flammable liquid; keep away from heat, sparks, and open flames.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene recommended), and a lab coat.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Ir_complex [Ir(COD)Cl]₂ Mix_Catalyst Mix and Stir (30 min) Ir_complex->Mix_Catalyst Ligand Chiral Ligand Ligand->Mix_Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Mix_Catalyst Active_Catalyst Active Catalyst Solution Mix_Catalyst->Active_Catalyst Autoclave Charge Autoclave Active_Catalyst->Autoclave Substrate This compound Substrate->Autoclave Solvent_rxn Anhydrous Solvent Solvent_rxn->Autoclave Hydrogenation Pressurize with H₂ Stir (12-24h) Autoclave->Hydrogenation Depressurize Depressurize Hydrogenation->Depressurize Concentrate Remove Solvent Depressurize->Concentrate Analysis Chiral GC/HPLC Analysis Concentrate->Analysis Product Chiral 2-Phenylpentane Analysis->Product

Asymmetric Hydrogenation Workflow

Hydroboration-Oxidation to 2-Phenyl-1-pentanol

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding 2-phenyl-1-pentanol.[2][3] This chiral alcohol is a valuable building block in organic synthesis.[4][5]

Data Presentation: Hydroboration-Oxidation of Alkenes
AlkeneProductRegioselectivityStereoselectivityTypical Yield (%)
1-Hexene1-HexanolAnti-MarkovnikovSyn-addition~90
Styrene2-PhenylethanolAnti-MarkovnikovSyn-addition~95
2-Phenyl-1-propene2-Phenyl-1-propanolAnti-MarkovnikovSyn-additionHigh

Note: Yields for this compound are expected to be high but may require optimization.

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Standard glassware for anhydrous reactions

Procedure:

  • Hydroboration: To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol) dissolved in anhydrous THF (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.1 mmol) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, keeping the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Add water and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-phenyl-1-pentanol by flash column chromatography on silica (B1680970) gel.

Safety and Handling:

  • Borane-THF is a flammable and corrosive reagent; handle with extreme care under an inert atmosphere.

  • Hydrogen peroxide is a strong oxidizer; avoid contact with skin and eyes.

Hydroboration_Oxidation_Pathway Start This compound Step1 1. BH₃·THF 2. H₂O₂, NaOH Start->Step1 Hydroboration Intermediate Trialkylborane (not isolated) Step1->Intermediate Product 2-Phenyl-1-pentanol Intermediate->Product Oxidation

Hydroboration-Oxidation Reaction Pathway

Epoxidation to 2-(1-Propyl)phenyloxirane

Epoxidation of this compound with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, 2-(1-propyl)phenyloxirane.[6][7] Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles.

Data Presentation: Epoxidation of Alkenes with m-CPBA
AlkeneProductSolventReaction Time (h)Typical Yield (%)
Cyclohexene1,2-EpoxycyclohexaneCH₂Cl₂2>95
StyreneStyrene oxideCH₂Cl₂3>90
1-Octene1,2-EpoxyoctaneCH₂Cl₂4~85

Note: Reaction times and yields for this compound may vary.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude epoxide by flash column chromatography.

Safety and Handling:

  • m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding and heating.

Epoxidation_Workflow Start Dissolve this compound in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA React Stir at 0 °C to rt Add_mCPBA->React Quench Quench with NaHCO₃ React->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product 2-(1-Propyl)phenyloxirane Purify->Product

Epoxidation Experimental Workflow

Cationic Polymerization

Alkenes with electron-donating substituents, such as this compound, can undergo cationic polymerization.[8][9] The phenyl group stabilizes the resulting carbocation, facilitating the polymerization process to form poly(this compound).

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (purified and dried)

  • Lewis acid initiator (e.g., BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane)

  • Methanol (for termination)

Procedure:

  • Reaction Setup: In a flame-dried, nitrogen-purged reaction vessel, dissolve this compound in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Initiation: Add the Lewis acid initiator dropwise to the stirred monomer solution.

  • Propagation: Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Termination: Quench the reaction by adding cold methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Cationic_Polymerization_Mechanism Initiation Initiation: Monomer + Initiator → Carbocation Propagation Propagation: Carbocation + Monomer → Growing Polymer Chain Initiation->Propagation Termination Termination: Growing Chain + Terminator → Polymer Propagation->Termination

Cationic Polymerization Logical Steps

Applications in Drug Development

The derivatives of this compound, particularly the chiral products of asymmetric hydrogenation and hydroboration-oxidation, are of significant interest to the pharmaceutical industry.

Chiral Alcohols and Amines as Pharmacophores: Chiral alcohols and their corresponding amines are prevalent structural motifs in a vast array of pharmaceuticals.[4][6] The specific stereochemistry of these functional groups is often crucial for the biological activity of a drug molecule, as different enantiomers can exhibit different pharmacological effects.[2] For example, chiral secondary alcohols are key intermediates in the synthesis of drugs such as the antidepressant Prozac and the bronchodilator isoproterenol.[6]

The synthesis of enantiomerically pure 2-phenyl-1-pentanol from this compound provides a valuable chiral building block that can be incorporated into more complex molecules during the drug discovery and development process.

Phenylalkyl Scaffolds in Medicinal Chemistry: The 2-phenylpentane and 2-phenyl-1-pentanol structures represent phenylalkyl scaffolds. Phenylalkylamines, for instance, have shown potential as antiproliferative and analgesic agents.[10] The phenyl group can engage in various interactions with biological targets, such as pi-stacking, while the alkyl chain provides a framework for conformational flexibility and substitution to optimize pharmacokinetic properties. Derivatives of 2-phenylpropanamide (B1200545) have been investigated for their anticonvulsant and anti-inflammatory activities.[11]

By providing access to these and related structures, this compound serves as a valuable starting material for the exploration of new chemical space in the search for novel therapeutic agents.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-pentene is an aromatic alkene that serves as a versatile substrate for a variety of organic transformations. Its terminal double bond and the adjacent phenyl-substituted tertiary carbon create a unique electronic and steric environment, influencing the regioselectivity and stereoselectivity of addition reactions. Understanding the reaction mechanisms of this compound is crucial for its application in synthetic chemistry, particularly in the development of new pharmaceuticals and fine chemicals. These notes detail the mechanisms, experimental protocols, and quantitative data for several key reactions involving this compound.

Acid-Catalyzed Hydration: Markovnikov Addition

Acid-catalyzed hydration is a fundamental reaction that converts alkenes to alcohols. For this compound, this reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Mechanism

The reaction is initiated by the protonation of the alkene's double bond by a strong acid, such as sulfuric acid (H₂SO₄) in water, which is present as hydronium ion (H₃O⁺). This protonation occurs at the terminal carbon (C1) to form the most stable carbocation intermediate, a tertiary benzylic carbocation at C2. The stability of this carbocation is significantly enhanced by resonance with the adjacent phenyl group. A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the final product, 2-phenyl-2-pentanol, and regenerates the acid catalyst.

Acid_Catalyzed_Hydration Acid-Catalyzed Hydration of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkene This compound Carbocation Tertiary Benzylic Carbocation Alkene->Carbocation Step 1: Protonation Hydronium H₃O⁺ (Catalyst) Hydronium->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Step 2: Nucleophilic Attack Product 2-Phenyl-2-pentanol Oxonium->Product Step 3: Deprotonation Catalyst_Regen H₃O⁺ (Regenerated) Water1 H₂O Water1->Oxonium Water2 H₂O Water2->Product

Caption: Mechanism of acid-catalyzed hydration.

Experimental Protocol: Synthesis of 2-Phenyl-2-pentanol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.46 g).

  • Reagent Addition: In a separate beaker, prepare the acidic solution by cautiously adding concentrated sulfuric acid (0.5 mL) to deionized water (20 mL). Cool the solution to room temperature. Add this dilute acid solution to the flask containing the alkene.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel (eluent: 10:1 hexanes/ethyl acetate) to yield pure 2-phenyl-2-pentanol.

Data Presentation

ReactantCatalystSolventTemperatureTimeProductTypical Yield
This compoundH₂SO₄Water50°C4-6 h2-Phenyl-2-pentanol85-95%

Hydroboration-Oxidation: Anti-Markovnikov Addition

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. This process is highly regioselective and stereoselective, resulting in the syn-addition of a hydrogen and a hydroxyl group across the double bond.

Mechanism

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), typically complexed with tetrahydrofuran (B95107) (BH₃•THF), across the alkene. The boron atom, being the electrophilic center, adds to the less sterically hindered and less substituted carbon (C1), while a hydride (H⁻) is transferred to the more substituted carbon (C2). This occurs in a concerted, four-membered transition state, leading to a syn-addition. The resulting alkylborane is then oxidized in the second step using hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). The peroxide anion attacks the boron atom, followed by a rearrangement where the alkyl group migrates from boron to oxygen, displacing a hydroxide (B78521) ion. This process repeats, and subsequent hydrolysis of the resulting borate (B1201080) ester yields the alcohol, 2-phenyl-1-pentanol.

Hydroboration_Oxidation Hydroboration-Oxidation Workflow cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene This compound Alkylborane Trialkylborane Intermediate Alkene->Alkylborane Borane 1. BH₃•THF Borane->Alkylborane Oxidant 2. H₂O₂, NaOH Product 2-Phenyl-1-pentanol Oxidant->Product Alkylborane->Product

Caption: Workflow for hydroboration-oxidation.

Experimental Protocol: Synthesis of 2-Phenyl-1-pentanol

  • Reaction Setup: In an oven-dried, 100 mL two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (10 mmol, 1.46 g) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0°C in an ice bath.

  • Hydroboration: Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF, 11 mL, 11 mmol) dropwise via a syringe while maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH, 5 mL). Following this, add 30% hydrogen peroxide (H₂O₂, 5 mL) dropwise, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition of peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup: Add diethyl ether (30 mL) and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: 20:1 hexanes/ethyl acetate) to obtain pure 2-phenyl-1-pentanol.

Data Presentation

ReactantReagent 1Reagent 2SolventProductTypical Yield
This compoundBH₃•THFH₂O₂, NaOHTHF2-Phenyl-1-pentanol90-98%

Epoxidation

Epoxidation of an alkene introduces a three-membered cyclic ether, known as an epoxide. This reaction is synthetically valuable as the strained epoxide ring can be opened by various nucleophiles to generate a range of functionalized products.

Mechanism

The epoxidation of this compound is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism often referred to as the "butterfly mechanism." The alkene acts as the nucleophile, and the peroxy acid acts as the electrophile. The π bond of the alkene attacks the terminal, electrophilic oxygen of the peroxy acid. Simultaneously, this oxygen atom forms a bond with both carbons of the original double bond, the O-O bond of the peroxy acid breaks, and a proton is transferred to the carbonyl oxygen of the peroxy acid. This concerted process results in the formation of the epoxide (2-propyl-2-phenyloxirane) and a carboxylic acid byproduct (meta-chlorobenzoic acid).

Caption: Concerted mechanism for alkene epoxidation.

Experimental Protocol: Synthesis of 2-Propyl-2-phenyloxirane

  • Reaction Setup: Dissolve this compound (10 mmol, 1.46 g) in dichloromethane (B109758) (DCM, 50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12 mmol, ~2.7 g) in DCM (50 mL). Add this solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC for the consumption of the starting alkene.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated meta-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution (2 x 30 mL) to destroy excess peroxy acid, saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove the acid byproduct, and finally with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.

Data Presentation

ReactantReagentSolventTemperatureTimeProductTypical Yield
This compoundm-CPBADCM0°C to RT3-4 h2-Propyl-2-phenyloxirane80-90%

Ozonolysis: Oxidative Cleavage

Ozonolysis is a powerful method to cleave carbon-carbon double bonds, replacing them with carbonyl groups. The nature of the final products depends on the workup conditions used after the initial reaction with ozone.

Mechanism

Ozone (O₃) undergoes a 1,3-dipolar cycloaddition with the alkene to form a highly unstable primary ozonide (molozonide). This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition, cleaving the C-C bond and forming a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide. For this compound, this ozonide is then subjected to a workup.

  • Reductive Workup: Treatment with a mild reducing agent like zinc (Zn) and water or dimethyl sulfide (B99878) (DMS) cleaves the ozonide to yield two carbonyl compounds. In this case, the products are formaldehyde (B43269) and 1-phenylbutan-1-one.

  • Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) also cleaves the ozonide. Any aldehyde products are further oxidized to carboxylic acids. Here, 1-phenylbutan-1-one (a ketone) is formed, and formaldehyde is oxidized to formic acid, which may further decompose to CO₂ and water.

Ozonolysis Ozonolysis of this compound cluster_workup Workup cluster_products Products Alkene This compound Ozonide Secondary Ozonide Intermediate Alkene->Ozonide Ozone O₃ Ozone->Ozonide Reductive_Workup Reductive Workup (e.g., DMS or Zn/H₂O) Ozonide->Reductive_Workup Oxidative_Workup Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative_Workup Ketone 1-Phenylbutan-1-one Reductive_Workup->Ketone Aldehyde Formaldehyde Reductive_Workup->Aldehyde Oxidative_Workup->Ketone CarboxylicAcid Formic Acid Oxidative_Workup->CarboxylicAcid

Caption: Ozonolysis pathways and products.

Experimental Protocol: Ozonolysis with Reductive Workup

  • Reaction Setup: Dissolve this compound (10 mmol, 1.46 g) in a suitable solvent such as dichloromethane or methanol (B129727) (50 mL) in a three-neck flask equipped with a gas inlet tube and a gas outlet tube. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the complete consumption of the alkene. Alternatively, a triphenylphosphine (B44618) indicator can be used.

  • Quenching: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 2.0 mL, ~27 mmol) to the cold solution. Remove the cooling bath and allow the mixture to warm to room temperature, then stir for 2-4 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product mixture containing 1-phenylbutan-1-one and formaldehyde can be purified. Typically, the ketone is isolated by column chromatography, while the volatile formaldehyde is often not isolated.

Data Presentation

ReactantWorkup ReagentSolventProductsTypical Yield (Ketone)
This compoundDimethyl Sulfide (DMS)CH₂Cl₂ / MeOH1-Phenylbutan-1-one + Formaldehyde>90%
This compoundH₂O₂CH₂Cl₂ / MeOH1-Phenylbutan-1-one + Formic Acid>90%

Cationic Polymerization

Alkenes with electron-donating substituents, such as this compound, are susceptible to cationic polymerization. The phenyl group effectively stabilizes the carbocation intermediate required for chain propagation.

Mechanism

The polymerization is initiated by a strong electrophile, typically a Lewis acid (e.g., BF₃, AlCl₃) with a co-initiator like water, or a strong protic acid. The initiator generates the key carbocationic species. For this compound, the initiation step involves the formation of the stable tertiary benzylic carbocation. This carbocation then rapidly adds to the double bond of another monomer molecule in the propagation step, regenerating the carbocation at the end of the growing polymer chain. This process repeats, leading to the formation of a long polymer chain. Termination can occur through several mechanisms, including chain transfer to a monomer or counter-ion combination.

Cationic_Polymerization Cationic Polymerization Logical Flow Initiation Step 1: Initiation (Monomer + Initiator → Carbocation) Propagation Step 2: Propagation (Growing Chain + Monomer → Longer Chain) Initiation->Propagation Forms active chain Propagation->Propagation Chain elongation (n times) Termination Step 3: Termination (Chain growth stops) Propagation->Termination Growth ceases Polymer Final Polymer Product Termination->Polymer

Caption: Logical steps of cationic polymerization.

Experimental Protocol: Synthesis of Poly(this compound)

  • Reaction Setup: Assemble an oven-dried, 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen.

  • Solvent and Monomer Addition: Using a syringe, add anhydrous dichloromethane (DCM, 100 mL) to the flask. Cool the solvent to -10°C in an ice-salt bath. Add freshly distilled this compound (50 mmol, 7.3 g) to the cold solvent.

  • Initiation: Prepare a stock solution of the initiator, boron trifluoride etherate (BF₃•OEt₂), in DCM (e.g., 0.1 M). Rapidly inject the required amount of the initiator solution (e.g., 1 mol%, 5 mL of 0.1 M solution) into the vigorously stirred monomer solution.

  • Polymerization: An increase in viscosity or a slight exothermic reaction may be observed. Maintain the low temperature and continue stirring for 1-2 hours.

  • Termination/Quenching: Quench the polymerization by adding a small amount of chilled methanol (5 mL).

  • Isolation: Pour the viscous solution into a large beaker containing rapidly stirring methanol (500 mL). The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

MonomerInitiatorSolventTemperatureTimePolymer Characteristics
This compoundBF₃•OEt₂Dichloromethane-10°C1-2 hHigh molecular weight, amorphous solid

Application Notes and Protocols for 2-Phenyl-1-pentene as a Putative Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chain transfer agents (CTAs) are crucial in polymer synthesis for controlling the molecular weight and, in some cases, the end-group functionality of polymers.[2] This is achieved by interrupting the propagation of a growing polymer chain and initiating a new one. 2-Phenyl-1-pentene, with its allylic structure, is a potential candidate for chain transfer, likely operating through an addition-fragmentation mechanism.

A structurally similar compound, 2,4-diphenyl-4-methyl-1-pentene (B1662018) (αMSD), has been demonstrated to act as an irreversible addition-fragmentation chain transfer (AFCT) agent in the emulsion copolymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).[1] In this process, a propagating radical adds to the CTA, and the resulting radical intermediate fragments to form a new, smaller radical that can initiate a new polymer chain. This process leads to a reduction in the average molecular weight of the resulting polymer.[1]

Quantitative Data (from Analogue 2,4-diphenyl-4-methyl-1-pentene)

The following data for the analogue compound, αMSD, in the emulsion copolymerization of MMA and BA can serve as a preliminary guide for estimating the potential effects of this compound.[1]

ParameterValueMonomer SystemNotes
Chain Transfer Coefficient (Ctr) 0.62Methyl Methacrylate (MMA)Indicates significant chain transfer activity.
0.47Butyl Acrylate (BA)Demonstrates effectiveness in acrylate systems.
Effect on Molecular Weight DecreaseMMA/BA CopolymerIncreasing αMSD concentration leads to lower molecular weight.
Effect on Polydispersity Index (PDI) DecreaseMMA/BA CopolymerIncreasing αMSD concentration can lead to a narrower molecular weight distribution.
Effect on Monomer Conversion DecreaseMMA/BA CopolymerConversion significantly drops at αMSD concentrations above 1 wt%, suggesting the re-initiated radical has lower reactivity.[1]

Proposed Mechanism of Action

Based on the behavior of αMSD, this compound is hypothesized to function as an irreversible addition-fragmentation chain transfer agent. The proposed mechanism involves the following steps:

  • Addition: A propagating polymer radical (P•) adds to the double bond of this compound.

  • Fragmentation: The resulting radical intermediate undergoes fragmentation, cleaving a C-C bond to yield a terminated polymer chain with an unsaturated end-group and a new, smaller radical (R•).

  • Re-initiation: The newly formed radical (R•) initiates a new polymer chain by reacting with a monomer molecule.

AFCT_Mechanism

Experimental Protocols

The following are generalized protocols. Concentrations of the chain transfer agent, initiator, and other reagents, as well as reaction temperature and time, should be systematically varied to achieve the desired polymer properties.

Protocol for Emulsion Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from general emulsion polymerization procedures and the study involving αMSD.[1][3]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (CTA)

  • Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant

  • Potassium persulfate (KPS) or other water-soluble initiator

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermocouple

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet/thermocouple.

  • Aqueous Phase Preparation: In the flask, dissolve the surfactant (e.g., SDS) in deionized water.

  • Degassing: Purge the system with nitrogen for 30-60 minutes while stirring to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of MMA and the desired amount of this compound in a small amount of the aqueous surfactant solution.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 70-80 °C).

  • Monomer Addition: Add the monomer emulsion to the heated reactor.

  • Initiator Addition: Dissolve the initiator (KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-6 hours), maintaining constant temperature and stirring.

  • Termination: Cool the reaction to room temperature to quench the polymerization.

  • Purification: Precipitate the polymer by adding the latex to a non-solvent such as methanol. Filter and wash the polymer precipitate thoroughly with the non-solvent.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol for Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)

Materials:

  • Dried polymer sample

  • GPC-grade solvent (e.g., tetrahydrofuran, THF)

  • Polystyrene or poly(methyl methacrylate) standards of known molecular weights

Equipment:

  • Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector[4][5]

  • GPC columns suitable for the expected molecular weight range

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh the dried polymer sample and dissolve it in the GPC solvent to a known concentration (e.g., 1-2 mg/mL).[6] Allow the polymer to dissolve completely.

  • Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.

  • Calibration: Run a series of polymer standards of known molecular weights to generate a calibration curve.[5]

  • Sample Analysis: Inject the filtered polymer sample into the GPC system.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.

Visualized Experimental Workflow

Experimental_Workflow

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intramolecular Friedel-Crafts reaction of 2-phenyl-1-pentene. This acid-catalyzed cyclization is a key transformation for the synthesis of the 1,1-dimethyl-2,3-dihydro-1H-indene scaffold, a structural motif present in various molecules of interest in medicinal chemistry and materials science. This protocol will detail the reaction mechanism, provide a step-by-step experimental procedure, and present the expected analytical data for the resulting product.

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, allows for the formation of carbon-carbon bonds on aromatic rings.[1][2] The intramolecular variant of this reaction is a powerful tool for the construction of cyclic systems.[3] In the case of this compound, the presence of a phenyl ring and an alkene functionality within the same molecule allows for an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a five-membered ring. This cyclization, often referred to as a Friedel-Crafts cyclialkylation, proceeds through a stable tertiary carbocation intermediate, resulting in the formation of 1,1-dimethyl-2,3-dihydro-1H-indene, also known as 1,1-dimethylindane.

Reaction Mechanism and Workflow

The reaction is initiated by the protonation of the alkene in this compound by a strong acid catalyst, such as sulfuric acid. This protonation preferentially occurs at the terminal carbon of the double bond to form a more stable tertiary carbocation at the benzylic position. The aromatic ring then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation of the resulting arenium ion regenerates the aromaticity of the ring and yields the final product, 1,1-dimethyl-2,3-dihydro-1H-indene.

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Reactant This compound Start->Reactant 1. Charge Reactor Solvent Cyclohexane Reactant->Solvent 2. Dissolve Catalyst Sulfuric Acid (96%) Addition Slowly add H₂SO₄ Catalyst->Addition Cooling Cool to 0-5 °C Solvent->Cooling Cooling->Addition Stirring Stir at 0-5 °C Addition->Stirring Monitoring Monitor by GC Stirring->Monitoring Until completion Quench Pour onto ice Monitoring->Quench Separate Separate layers Quench->Separate Wash Wash organic layer (H₂O, NaHCO₃, brine) Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Remove solvent Filter->Concentrate Purify Distillation Concentrate->Purify Product 1,1-Dimethyl-2,3-dihydro-1H-indene Purify->Product

Figure 1. Experimental workflow for the intramolecular Friedel-Crafts reaction of this compound.

Experimental Protocol

Materials:

  • This compound (C₁₁H₁₄, MW: 146.23 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 96%)

  • Cyclohexane

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Gas chromatograph (for reaction monitoring)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in cyclohexane.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (96%, 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure 1,1-dimethyl-2,3-dihydro-1H-indene.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 1,1-Dimethyl-2,3-dihydro-1H-indene

PropertyValueReference
Molecular FormulaC₁₁H₁₄[3]
Molecular Weight146.23 g/mol [3]
CAS Number4912-92-9[3]
Boiling Point191-192 °C
Density0.939 g/cm³ at 20 °C
Mass Spectrometry (EI)
m/z (relative intensity)146 (M+, 40%), 131 (100%), 115 (20%), 91 (30%)[3]

Table 2: Expected ¹H NMR and ¹³C NMR Data for 1,1-Dimethyl-2,3-dihydro-1H-indene (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Integration Assignment
7.20-7.00m4HAr-H
2.85t, J = 7.5 Hz2H-CH₂- (C3)
1.85t, J = 7.5 Hz2H-CH₂- (C2)
1.25s6H-C(CH₃)₂ (C1)
¹³C NMR δ (ppm) Assignment
151.0Ar-C (C7a)
145.5Ar-C (C3a)
126.5Ar-CH
126.3Ar-CH
122.1Ar-CH
121.9Ar-CH
42.0-C(CH₃)₂ (C1)
40.0-CH₂- (C2)
30.5-CH₂- (C3)
29.0-C(CH₃)₂

Note: The exact chemical shifts and coupling constants may vary slightly depending on the NMR solvent and instrument.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanistic pathway of the intramolecular Friedel-Crafts cyclization.

reaction_mechanism 2_phenyl_1_pentene This compound Carbocation Tertiary Carbocation Intermediate 2_phenyl_1_pentene->Carbocation Protonation H+ H⁺ (from H₂SO₄) H+->Carbocation Arenium_ion Arenium Ion Intermediate Carbocation->Arenium_ion Intramolecular Electrophilic Attack Product 1,1-Dimethyl-2,3-dihydro-1H-indene Arenium_ion->Product Deprotonation H_out H⁺

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-phenyl-1-pentene from various reaction mixtures.

Troubleshooting Guide

Issue 1: My purified this compound still contains starting materials or byproducts according to NMR/GC-MS analysis.

  • Possible Cause 1: Incomplete Reaction. The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Solution: Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting materials have been consumed.[1][2] If the reaction is stalled, consider extending the reaction time or adjusting the temperature.

  • Possible Cause 2: Inefficient Extraction/Work-up. Water-soluble impurities or reagents may not have been fully removed during the initial extraction steps.

  • Solution: Ensure the reaction is properly quenched, for instance, with a saturated aqueous solution of ammonium (B1175870) chloride for Grignard reactions or sodium bicarbonate for acidic mixtures.[1][3][4] Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash the combined organic layers with brine to remove residual water and water-soluble components.[1][3][4][5]

  • Possible Cause 3: Inappropriate Purification Technique. The chosen purification method may not be suitable for separating the specific impurities present. For example, simple distillation may not separate isomers with close boiling points.

  • Solution:

    • For non-volatile impurities (e.g., triphenylphosphine (B44618) oxide from a Wittig reaction, palladium catalysts from a Heck reaction), flash column chromatography is highly effective.[1][2][5]

    • For volatile impurities with different boiling points, fractional distillation is recommended.[4][5] If the compound is prone to decomposition at high temperatures, use vacuum distillation to lower the boiling point.[6]

    • For isomeric impurities (e.g., 1-phenyl-1-pentene, 2-phenyl-2-pentene), which can be difficult to separate, careful flash column chromatography on silica (B1680970) gel with a low-polarity eluent system (e.g., hexanes) is often the best approach.[1]

Issue 2: I am having difficulty removing triphenylphosphine oxide (TPPO) after a Wittig reaction.

  • Possible Cause: TPPO is a common, often persistent, byproduct of the Wittig reaction and can have similar polarity to the desired product, leading to co-elution during chromatography.[1][5]

  • Solution:

    • Column Chromatography: This is the most common method. Use a long silica gel column and a non-polar eluent system, gradually increasing polarity if necessary (e.g., starting with 100% hexanes and slowly adding ethyl acetate).[3] The less polar this compound should elute before the more polar TPPO.

    • Extraction: Before chromatography, some TPPO can be removed by washing the crude reaction mixture. After quenching the reaction, extract the product into a non-polar solvent like hexanes. TPPO has some solubility in hexanes but is less soluble than the desired alkene. Cooling the hexane (B92381) solution may cause some TPPO to precipitate.

    • Filtration: After removing the solvent from the crude mixture, you can sometimes triturate the residue with a solvent like diethyl ether or hexanes. The desired product will dissolve while a portion of the TPPO may remain as a solid that can be filtered off.

Issue 3: My final product is a mixture of isomers (e.g., this compound and other phenylpentene isomers).

  • Possible Cause: The synthesis method used can lead to the formation of multiple isomers. For example, acid-catalyzed dehydration of an alcohol precursor can result in a mixture of alkenes.[1][4]

  • Solution:

    • Optimize Synthesis: Re-evaluate the synthesis step to favor the formation of the desired isomer. For example, the Wittig reaction generally provides better control over double bond placement compared to elimination reactions.[1][5]

    • Careful Chromatography: Separation of isomers requires high-resolution purification. Use flash column chromatography with a long column and a very shallow solvent gradient. A non-polar eluent system like pure hexanes or a hexane/toluene mixture is often effective. Monitor fractions carefully by TLC or GC to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route used. The table below summarizes common impurities for different methods.[1]

Synthesis MethodCommon Impurities
Grignard Reaction Biphenyl, unreacted starting materials (e.g., organohalide), side-products from reaction with water.[1]
Wittig Reaction Triphenylphosphine oxide (TPPO), unreacted aldehyde/ketone, unreacted phosphonium (B103445) salt, E/Z isomers.[1]
Heck Reaction E/Z isomers, residual palladium catalyst, unreacted aryl halide and alkene.[1]
Acid-Catalyzed Dehydration Isomeric alkenes (e.g., 1-phenyl-1-pentene), polymers, residual acid.[4]

Q2: What is the recommended method for purifying this compound?

A2: Flash column chromatography on silica gel is the most versatile and widely used method for purifying this compound, as it can effectively remove a wide range of impurities including byproducts, residual reagents, and isomers.[1][2][3] For large-scale purification where the main impurities are significantly different in boiling point, fractional distillation under reduced pressure can be an efficient alternative.[4][5]

Q3: How do I perform a liquid-liquid extraction to clean up my crude reaction mixture before final purification?

A3: A typical aqueous workup involves:

  • Quenching the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl, or NaHCO₃).[3][4]

  • Transferring the mixture to a separatory funnel.

  • Extracting the aqueous layer multiple times (e.g., 3 x 50 mL) with an organic solvent like diethyl ether or ethyl acetate (B1210297).[3][4]

  • Combining the organic layers.

  • Washing the combined organic layers with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and residual water.[2][5]

  • Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][4]

  • Filtering off the drying agent and concentrating the solution under reduced pressure using a rotary evaporator.[2][4]

Q4: What safety precautions should I take when handling this compound and the solvents used for its purification?

A4: Always handle chemicals in a well-ventilated area, preferably a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8][9] this compound and many organic solvents are flammable; keep them away from heat, sparks, and open flames.[7][10] Avoid inhaling vapors and direct contact with skin and eyes.[8][9] Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying crude this compound on silica gel.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system gives the product a retention factor (R_f) of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • Pack the column with silica gel (slurry packing with the eluent is common).

    • Add another layer of sand on top of the silica gel bed to prevent disruption.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent (like dichloromethane).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel or Celite, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.[3][12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent by rotary evaporation to yield the purified this compound.[3]

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup drying Drying Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_oil Crude Product (Oil) concentration->crude_oil purification_choice Choice of Purification crude_oil->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Impurities have similar boiling points distillation Fractional/Vacuum Distillation purification_choice->distillation Impurities have different boiling points analysis Purity Analysis (TLC, GC, NMR) chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Impurity start Impurity Detected in Final Product (by NMR or GC-MS) q1 What is the nature of the impurity? start->q1 a1_reagents Unreacted Starting Materials/Reagents q1->a1_reagents Starting Material Peaks a1_byproducts Reaction Byproducts (e.g., TPPO, Isomers) q1->a1_byproducts Unexpected Product-like Peaks a1_solvent Residual Solvent q1->a1_solvent Known Solvent Peaks sol_reagents Optimize reaction conditions (time, temp) or improve chromatography separation. a1_reagents->sol_reagents sol_byproducts Select more effective purification method (e.g., careful chromatography for isomers, distillation). a1_byproducts->sol_byproducts sol_solvent Dry product under high vacuum. a1_solvent->sol_solvent repurify Repurify Product sol_reagents->repurify sol_byproducts->repurify sol_solvent->repurify

Caption: Troubleshooting logic for identifying and resolving impurity issues.

References

Technical Support Center: Synthesis of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1-pentene. The following information is designed to address common challenges and impurities encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent laboratory methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone. For the synthesis of this compound, this would typically involve the reaction of methylenetriphenylphosphorane (B3051586) with propiophenone (B1677668).[1] This method is advantageous because it forms the double bond at a specific location, avoiding the formation of positional isomers that can result from other methods like alcohol dehydration.[2][3]

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent with a carbonyl compound. One possible route to this compound is the reaction of vinylmagnesium bromide with propiophenone, followed by the dehydration of the resulting tertiary alcohol.[4]

Q2: What are the major impurities I should expect in a Wittig synthesis of this compound?

The most significant and common impurity in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO) .[2] This byproduct is formed from the phosphorus ylide during the olefination step. Other potential impurities include:

  • Unreacted starting materials: Propiophenone and the phosphonium (B103445) salt precursor to the ylide.

  • Solvent residues: Residual amounts of solvents used in the reaction and workup, such as THF or diethyl ether.

Q3: What are the primary impurities in a Grignard synthesis of this compound?

When synthesizing this compound via a Grignard reaction, particularly one involving the formation of phenylmagnesium bromide, a common byproduct is biphenyl (B1667301) . This impurity arises from the coupling of the Grignard reagent with unreacted aryl halide.[5] Other potential impurities include:

  • Benzene: Formed by the protonation of the Grignard reagent by any protic source, such as water.[6]

  • Unreacted starting materials: Such as the ketone and any unreacted Grignard reagent.

  • Isomeric alkenes: Acid-catalyzed dehydration of the intermediate alcohol can sometimes lead to the formation of more stable internal alkenes, such as 2-phenyl-2-pentene , as an isomeric impurity.

Q4: How can I best purify the crude this compound?

The purification strategy depends on the primary impurities present:

  • Removal of Triphenylphosphine Oxide (TPPO): TPPO is a polar compound and can often be removed by column chromatography on silica (B1680970) gel.[7] Another method is to precipitate the TPPO from a non-polar solvent like hexane (B92381) or a mixture of pentane (B18724) and ether, followed by filtration.

  • Removal of Biphenyl: Biphenyl can be challenging to separate from the desired product due to its similar non-polar nature. Fractional distillation under reduced pressure can be effective. Trituration with a cold solvent, such as petroleum ether, can also be used to wash away the more soluble biphenyl.[5]

  • Removal of Isomeric Alkenes: Careful fractional distillation or preparative gas chromatography (GC) may be necessary to separate positional isomers if they are present in significant amounts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield
Possible Cause Suggested Solution
(Wittig) Ineffective Ylide Formation: The phosphorus ylide may not be forming efficiently.Ensure strictly anhydrous (dry) conditions, as the strong base used (e.g., n-butyllithium) and the ylide are sensitive to moisture. Use a sufficiently strong base to deprotonate the phosphonium salt.[3]
(Grignard) Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the reaction.Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crushing the magnesium turnings can also expose a fresh surface.
(Grignard) Presence of Water: Grignard reagents are highly reactive with water.All glassware must be thoroughly dried (e.g., oven-dried or flame-dried), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
(General) Low Reaction Temperature: The reaction may be too slow at the current temperature.While ylide formation and Grignard reagent addition are often performed at low temperatures to control reactivity, the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed to completion.
(General) Side Reactions: The starting materials may be consumed by competing reaction pathways.Optimize reaction conditions such as temperature and addition rates. For Grignard reactions, slow addition of the halide to the magnesium can minimize biphenyl formation.[5]
Presence of Unexpected Peaks in Analysis (GC-MS, NMR)
Symptom Possible Impurity Identification & Confirmation Remediation
Peak with m/z of 278 in GC-MS (Wittig)Triphenylphosphine oxide (TPPO)Characteristic mass spectrum and higher polarity on TLC.Column chromatography on silica gel.
Peak with m/z of 154 in GC-MS (Grignard)BiphenylCharacteristic mass spectrum and similar polarity to the product on TLC.Fractional distillation or trituration with a cold non-polar solvent.
Isomeric alkene peaks in GC-MS or complex vinyl region in ¹H NMR2-Phenyl-2-pentene or other isomersGC-MS analysis will show the same mass but a different retention time. ¹H NMR will show different chemical shifts and coupling patterns for the alkene protons.Careful fractional distillation or preparative chromatography.
Broad peaks or baseline noise in spectraPolymeric materialsCan arise from the polymerization of the starting materials or product.Ensure proper storage of starting materials and consider using inhibitors if necessary. Purify the product promptly after synthesis.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Synthetic Method Common Impurity Typical Method of Formation Recommended Purification Technique
Wittig ReactionTriphenylphosphine oxide (TPPO)Stoichiometric byproduct of the olefination reaction.Column Chromatography, Recrystallization/Precipitation
Grignard ReactionBiphenylCoupling of the Grignard reagent with unreacted aryl halide.[5]Fractional Distillation, Trituration
Grignard ReactionBenzeneProtonation of the Grignard reagent by water or other protic species.[6]Careful workup and evaporation of the volatile benzene.
Grignard Reaction (with dehydration)2-Phenyl-2-pentene (Isomer)Acid-catalyzed rearrangement during dehydration of the intermediate alcohol.Fractional Distillation, Preparative Chromatography

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound

This protocol describes the reaction of propiophenone with methylenetriphenylphosphorane.

Materials:

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep red).

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve propiophenone (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the propiophenone solution dropwise to the ylide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a non-polar solvent like hexane) to separate the this compound from the triphenylphosphine oxide.

Protocol 2: Grignard Synthesis of this compound (via Dehydration)

This protocol involves the reaction of vinylmagnesium bromide with propiophenone, followed by dehydration of the intermediate alcohol.

Materials:

  • Propiophenone

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve propiophenone (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add vinylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up of Alcohol Intermediate:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure to yield the crude 2-phenyl-1-penten-3-ol.

  • Dehydration and Purification:

    • Place the crude alcohol in a round-bottom flask with a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Set up for distillation. Heat the mixture gently to distill the this compound as it is formed.

    • Wash the collected distillate with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation under reduced pressure.

Visualizations

Wittig_Synthesis_Workflow start Start ylide_gen Ylide Generation (Methyltriphenylphosphonium bromide + n-BuLi in THF) start->ylide_gen wittig_reaction Wittig Reaction (Ylide + Propiophenone) ylide_gen->wittig_reaction workup Aqueous Workup (Quench with NH4Cl, Extract with Ether) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Grignard_Synthesis_Troubleshooting start Low Yield in Grignard Synthesis check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture Possible Cause check_mg Check Mg Activation start->check_mg Possible Cause check_temp Review Reaction Temperature start->check_temp Possible Cause check_side_reactions Analyze for Side Products (e.g., Biphenyl) start->check_side_reactions Possible Cause solution_dry Action: Thoroughly dry all apparatus and use anhydrous solvents. check_moisture->solution_dry solution_mg Action: Activate Mg with iodine or mechanical grinding. check_mg->solution_mg solution_temp Action: Optimize temperature for Grignard formation and subsequent reaction. check_temp->solution_temp solution_side_reactions Action: Use slow addition of reagents to minimize side reactions. check_side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

References

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-phenyl-1-pentene. The information is presented in a clear question-and-answer format to directly address specific challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from carbonyl compounds. For this compound, this typically involves the reaction of a propyl- or butyl-phosphonium ylide with benzaldehyde (B42025) or acetophenone, respectively.

Q1: My Wittig reaction has a low or no yield of this compound. What are the common causes and solutions?

A1: Low or no product formation in a Wittig reaction can stem from several factors related to ylide formation and reaction conditions. Here are the primary troubleshooting steps:

  • Ineffective Ylide Formation:

    • Base Strength: The acidity of the phosphonium (B103445) salt dictates the required base strength. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are often necessary for complete deprotonation.[1] Weaker bases such as potassium tert-butoxide (KOtBu) may be less effective, leading to lower yields.[1]

    • Anhydrous Conditions: Wittig reagents are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Degraded Aldehyde/Ketone:

    • Benzaldehyde, a common starting material, can oxidize to benzoic acid upon storage. Use freshly distilled benzaldehyde to ensure high purity.[1]

  • Reaction Temperature: While ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C), the subsequent reaction with the carbonyl compound may require warming to room temperature or even gentle reflux to proceed at a reasonable rate.[1]

  • Steric Hindrance: If using a sterically hindered ketone, the reaction may be slow and result in poor yields. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[2]

Q2: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my this compound product?

A2: The removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, can be challenging due to its polarity. Here are a few effective methods:

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents. Concentrating the reaction mixture and triturating it with solvents like hexane (B92381) or a pentane/ether mixture can cause the TPPO to precipitate, allowing for its removal by filtration.[1]

  • Column Chromatography: For a relatively non-polar product like this compound, flash column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes) can effectively separate the product from the more polar TPPO.[3]

  • Complexation with Metal Salts: The addition of zinc chloride (ZnCl₂) to an ethanolic solution of the crude product can form an insoluble TPPO-Zn complex, which can then be filtered off.[1]

Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation. The synthesis of this compound via this method can be achieved, for example, by reacting phenylmagnesium bromide with an appropriate halo-pentene or by reacting a pentenyl Grignard reagent with a phenyl ketone followed by dehydration.

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often an inactive magnesium surface due to an oxide layer. Here are some solutions:

  • Mechanical Activation: Gently crush the magnesium turnings in the reaction flask with a dry stirring rod under an inert atmosphere to expose a fresh surface.[4]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. These will react with the magnesium and clean the surface.[4]

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[5]

Q2: I am observing a significant amount of biphenyl (B1667301) as a byproduct in my reaction. How can I minimize its formation?

A2: Biphenyl is a common byproduct in the preparation of phenylmagnesium bromide, resulting from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[6][7] To minimize its formation:

  • Slow Addition of Bromobenzene: Add the bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling side reaction.[4][6]

  • Control the Temperature: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can promote the formation of biphenyl.[4][6] Maintain a gentle reflux.[7]

  • Use High-Grade Magnesium: Ensure the magnesium turnings are of high quality.[4]

Q3: My reaction produced the corresponding alcohol, but the subsequent dehydration to this compound is giving a low yield. What can I do?

A3: Dehydration of the alcohol intermediate can sometimes be inefficient.

  • Choice of Dehydrating Agent: Strong acids like sulfuric acid are effective but can sometimes lead to charring or side reactions. Milder acidic conditions or using reagents like anhydrous copper(II) sulfate (B86663) can be effective.[3]

  • Reaction Conditions: Ensure the dehydration is carried out at an appropriate temperature. Distilling the alkene as it forms can help to drive the equilibrium towards the product.[8]

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and the specific reaction conditions. The following tables provide a summary of typical yields and a comparison of different synthetic methods.

Table 1: Typical Yields for the Synthesis of this compound

Synthetic MethodStarting MaterialsTypical Yield (%)Reference Notes
Grignard & DehydrationStyrene oxide, Ethylmagnesium bromide60-80Yield is for the two-step process.[3]
Wittig Reaction1-Phenylethanal, Ethyltriphenylphosphonium bromide50-70Yield can be affected by stereoselectivity and ease of purification.[3]
Palladium-Catalyzed1-Bromo-1-phenylpropane, Vinylboronic acid derivative70-90Generally high-yielding but may require more specialized reagents/catalysts.[3]

Table 2: Comparison of Synthesis Methods and Expected Purity

Synthesis MethodExpected Purity (%)Common Impurities
Wittig Reaction90-98%Triphenylphosphine oxide, unreacted starting materials (aldehyde/ketone and phosphonium salt), E/Z isomers.[9]
Grignard Reaction85-95%Biphenyl, unreacted starting materials (organohalide and carbonyl compound), side-products from reaction with water.[9]
Heck Reaction92-99%E/Z isomers, residual palladium catalyst, unreacted starting materials (aryl halide and alkene).[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from benzaldehyde and butyltriphenylphosphonium bromide.

1. Ylide Formation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add butyltriphenylphosphonium bromide. b. Add anhydrous THF and cool the suspension to 0°C in an ice bath. c. Slowly add n-butyllithium dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. d. Stir the mixture at 0°C for 1 hour.[1]

2. Wittig Reaction: a. Dissolve benzaldehyde in a small amount of anhydrous THF. b. Add the benzaldehyde solution dropwise to the ylide suspension at 0°C. c. Allow the reaction to warm to room temperature and stir for 12 hours.[10]

3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. After filtration, concentrate the solvent under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes) to afford 3-phenyl-1-pentene (B12858).[10]

Protocol 2: Synthesis of 3-Phenyl-1-pentene via Grignard Reaction

This protocol details the synthesis of 3-phenyl-1-pentene from bromobenzene and 3-bromo-1-pentene.

Part 1: Preparation of Phenylmagnesium Bromide a. Assemble and flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. b. Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask. c. Add anhydrous diethyl ether to cover the magnesium. d. Prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether in the dropping funnel. e. Add a small portion of the bromobenzene solution to initiate the reaction, which is indicated by bubbling and a cloudy appearance. f. Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. g. After the addition is complete, continue to stir for an additional 30 minutes.[5]

Part 2: Synthesis of 3-Phenyl-1-pentene a. Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0-5 °C. b. Prepare a solution of 3-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether in the dropping funnel. c. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-40 minutes, maintaining the internal temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[5]

Part 3: Work-up and Purification a. Cool the reaction flask in an ice bath and slowly quench the reaction by adding a cold, saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with diethyl ether. d. Combine the organic extracts and wash them with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Remove the diethyl ether using a rotary evaporator. g. Purify the crude product by vacuum distillation to obtain pure 3-phenyl-1-pentene.[5]

Visualizations

The following diagrams illustrate the reaction pathways and a general troubleshooting workflow for the synthesis of this compound.

Wittig_Reaction_Pathway Butyltriphenylphosphonium bromide Butyltriphenylphosphonium bromide Ylide Ylide Butyltriphenylphosphonium bromide->Ylide + Strong Base (e.g., n-BuLi) - LiBr, - Butane Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Benzaldehyde This compound This compound Oxaphosphetane->this compound Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide Elimination

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Reaction_Pathway Bromobenzene Bromobenzene Phenylmagnesium bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium bromide + Mg in dry ether Intermediate Alkoxide Intermediate Alkoxide Phenylmagnesium bromide->Intermediate Alkoxide + 3-Bromo-1-pentene This compound This compound Intermediate Alkoxide->this compound + H3O+ (workup)

Caption: Grignard reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction start Low Yield of This compound wittig_check Check Ylide Formation start->wittig_check Wittig? grignard_initiate Check Reaction Initiation start->grignard_initiate Grignard? wittig_base Use Stronger Base (e.g., n-BuLi) wittig_check->wittig_base Ineffective? wittig_anhydrous Ensure Anhydrous Conditions wittig_check->wittig_anhydrous Moisture? wittig_carbonyl Check Carbonyl Purity wittig_check->wittig_carbonyl wittig_distill Distill Aldehyde wittig_carbonyl->wittig_distill Oxidized? wittig_temp Optimize Temperature wittig_carbonyl->wittig_temp wittig_warm Warm to RT or Reflux wittig_temp->wittig_warm Too low? grignard_activate Activate Mg (Iodine, Crushing) grignard_initiate->grignard_activate No start? grignard_anhydrous Ensure Anhydrous Conditions grignard_initiate->grignard_anhydrous Moisture? grignard_side_product High Biphenyl Byproduct? grignard_initiate->grignard_side_product grignard_slow Slow Halide Addition grignard_side_product->grignard_slow Yes grignard_temp Control Temperature grignard_side_product->grignard_temp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include the Wittig reaction, the Grignard reaction followed by dehydration, and the dehydration of 2-phenyl-2-pentanol (B1597411). Each route has distinct advantages and potential side reactions that need to be considered.

Q2: I am obtaining a mixture of isomers. How can I selectively synthesize this compound?

A2: The Wittig reaction offers the most direct and regioselective route to this compound, as the double bond is specifically formed between the carbonyl carbon and the ylide carbon. Dehydration methods, conversely, often yield a mixture of isomers, with the more thermodynamically stable internal alkene (2-phenyl-2-pentene) being the major product.

Q3: What are the primary byproducts I should be aware of for each synthetic method?

A3: For the Wittig reaction, the main byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate from the nonpolar product.[1][2] In the Grignard synthesis of the precursor alcohol, biphenyl (B1667301) is a common impurity resulting from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[3][4] Dehydration reactions can lead to isomeric alkenes and polymerization products.

Troubleshooting Guides

Grignard Reaction Troubleshooting

Problem: Low or no yield of the tertiary alcohol precursor (2-phenyl-2-pentanol).

Possible Cause Suggested Solution
Inactive Magnesium Surface Gently crush the magnesium turnings in the reaction flask under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be used as an activating agent.[4]
Wet Glassware or Solvents Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents. Grignard reagents are extremely sensitive to moisture.[5]
Side Reaction: Biphenyl Formation Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide. Avoid excessive heating during Grignard reagent formation.[4]
Side Reaction: Enolization of Ketone Add the ketone starting material slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[5]
Wittig Reaction Troubleshooting

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Ineffective Ylide Formation Use a strong base like n-butyllithium to ensure complete deprotonation of the phosphonium (B103445) salt. Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Degraded Aldehyde Use freshly distilled propiophenone (B1677668), as it can oxidize to benzoic acid upon storage.[2]
Difficult Purification from TPPO To remove triphenylphosphine oxide (TPPO), you can triturate the crude product with a nonpolar solvent like hexane (B92381) to precipitate the TPPO, followed by filtration. Alternatively, column chromatography on silica (B1680970) gel can be effective.[2]
Dehydration of 2-Phenyl-2-pentanol Troubleshooting

Problem: The major product is not this compound.

Possible Cause Explanation & Solution
Zaitsev's Rule The acid-catalyzed dehydration of 2-phenyl-2-pentanol typically follows Zaitsev's rule, leading to the formation of the more substituted (and thermodynamically more stable) alkene, which is 2-phenyl-2-pentene, as the major product. The desired this compound is the Hofmann product and will be the minor isomer. To favor the terminal alkene, alternative methods like the Wittig reaction are recommended.[6][7]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of phenyl-substituted alkenes using different methodologies. Note that actual yields can vary based on specific reaction conditions, scale, and purity of reagents.

Synthetic Method Starting Materials Typical Yield (%) Reference Notes
Grignard & DehydrationPropiophenone, Ethylmagnesium bromide60-80Two-step process; yield is for the overall conversion.[8]
Wittig ReactionPropiophenone, Ethyltriphenylphosphonium bromide50-70Yield can be impacted by the efficiency of TPPO removal.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration

Step A: Synthesis of 2-Phenyl-2-pentanol

  • Preparation: Assemble a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromoethane (B45996) (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromoethane solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition, reflux for another 30 minutes.

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of propiophenone (1.0 eq) in anhydrous diethyl ether dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-phenyl-2-pentanol.

Step B: Dehydration of 2-Phenyl-2-pentanol

  • Setup: Place the crude 2-phenyl-2-pentanol in a round-bottom flask with a stir bar. Add a catalytic amount of concentrated sulfuric acid.

  • Distillation: Fit the flask with a distillation apparatus. Heat the mixture gently to distill the alkene product as it forms.

  • Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution and then with deionized water. Dry the organic layer and purify by fractional distillation to yield a mixture of this compound and 2-phenyl-2-pentene.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Ylide Generation: To a suspension of ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red ylide solution for 1 hour at this temperature.

  • Reaction: Add a solution of propiophenone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration start Bromoethane + Mg in Ether grignard Ethylmagnesium Bromide start->grignard Initiation & Reflux alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Add Propiophenone at 0°C propiophenone Propiophenone propiophenone->alkoxide alcohol 2-Phenyl-2-pentanol alkoxide->alcohol Aqueous Work-up (NH4Cl) product This compound (Minor Product) alcohol->product H2SO4, Heat side_product 2-Phenyl-2-pentene (Major Product) alcohol->side_product H2SO4, Heat

Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by dehydration.

Wittig_Reaction_Pathway phosphonium Ethyltriphenylphosphonium Bromide ylide Phosphonium Ylide phosphonium->ylide Deprotonation (n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition propiophenone Propiophenone propiophenone->oxaphosphetane product This compound oxaphosphetane->product Elimination tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Elimination

Caption: The Wittig reaction pathway for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Route cluster_wittig Wittig Route start Low Yield of this compound g_start Low Alcohol Yield? start->g_start w_start Low Alkene Yield? start->w_start g_wet Check for Moisture g_start->g_wet Yes g_dehydration Incorrect Isomer Ratio? g_start->g_dehydration No g_mg Activate Mg Surface g_wet->g_mg g_side Minimize Side Reactions (Slow Addition, Low Temp) g_mg->g_side g_zaitsev Major product is 2-phenyl-2-pentene. Consider Wittig for selectivity. g_dehydration->g_zaitsev Yes w_ylide Inefficient Ylide Formation? (Use strong base, anhydrous conditions) w_start->w_ylide Yes w_purification Difficulty removing TPPO? (Trituration/Chromatography) w_ylide->w_purification w_aldehyde Degraded Aldehyde? (Use fresh starting material) w_purification->w_aldehyde

Caption: Troubleshooting logic for low yields in the synthesis of this compound.

References

Technical Support Center: Grignard Synthesis of 2-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Grignard reaction to synthesize 2-phenyl-1-pentene. The typical synthetic route involves the reaction of propylmagnesium bromide with benzophenone (B1666685) to form the tertiary alcohol intermediate, 2-phenyl-2-pentanol (B1597411), followed by acid-catalyzed dehydration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and how can I start it?

A1: Failure to initiate is one of the most common issues in a Grignard reaction. It is almost always due to an inactive magnesium surface or the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2][3][4] To activate the surface:

    • Mechanical Activation: In a dry, inert atmosphere, gently crush some of the magnesium turnings against the side of the flask with a dry glass rod to expose a fresh, unoxidized surface.[1][2]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][3] The iodine will react with the magnesium, cleaning its surface, and its color will fade as the Grignard reaction begins.[2]

  • Presence of Moisture: Grignard reagents are potent bases and react readily with even trace amounts of water.[5][6] This quenches the reagent as it forms, preventing the reaction from sustaining itself.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at >120°C overnight) and assembled while still hot under a stream of dry, inert gas like nitrogen or argon.[3][5]

    • Solvents and Reagents: Use anhydrous solvents (e.g., diethyl ether, THF) and ensure your propyl bromide and benzophenone are dry.[1][6] If necessary, distill the reagents before use.[3]

  • Low Reaction Temperature: Gentle warming with the palm of your hand or a warm water bath may be necessary to initiate the reaction.[7] Once started, the reaction is exothermic and may require cooling to maintain control.[3]

Q2: The reaction initiated, but my yield of the alcohol intermediate (2-phenyl-2-pentanol) is very low. What are the likely reasons?

A2: Low yields can stem from quenching of the Grignard reagent, incomplete reaction, or competing side reactions.

  • Reagent Quenching: As mentioned in Q1, any protic source, primarily water, will destroy the Grignard reagent.[5][8] Using a sacrificial excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) can help consume trace amounts of water.[8]

  • Wurtz Coupling: A major side reaction is the coupling of the propylmagnesium bromide with unreacted propyl bromide to form hexane.[3]

    • Minimization Strategy: Add the propyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling side reaction.[1][3]

  • Impure Reagents: Ensure the starting benzophenone is pure. Impurities can interfere with the reaction.

  • Titration of Grignard Reagent: If using a commercially prepared or previously made Grignard solution, its concentration may have decreased over time. It is best practice to titrate the reagent just before use to ensure accurate stoichiometry.[5]

Q3: I have a significant amount of biphenyl (B1667301) as a byproduct. How is this formed and how can I prevent it?

A3: While the primary coupling byproduct from the Grignard formation step is hexane, if your starting materials for a different synthesis included phenylmagnesium bromide, biphenyl would be a common byproduct.[1][2][9] It forms from the reaction of the Grignard reagent with unreacted bromobenzene.[9] To minimize this, a slow, controlled addition of the aryl halide to the magnesium is crucial.[1][9]

Q4: My final product is the tertiary alcohol (2-phenyl-2-pentanol), not the alkene (this compound). How do I complete the synthesis?

A4: The initial Grignard reaction produces the magnesium alkoxide of 2-phenyl-2-pentanol. After quenching, you isolate this tertiary alcohol. To obtain the desired this compound, a subsequent acid-catalyzed dehydration step is required.[10] This is often achieved by heating the alcohol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) and distilling the alkene as it forms.[10]

Q5: During the aqueous workup, my yield was significantly reduced. What could have gone wrong?

A5: The workup step is critical for protonating the magnesium alkoxide intermediate and separating the product.

  • Quenching: For tertiary alcohols that are prone to dehydration, quenching the reaction by adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often preferred over using strong acids like HCl.[5] Strong acids can prematurely and uncontrollably cause the elimination reaction to the alkene.[5][11]

  • Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) by performing multiple extractions (at least 3 times) to maximize recovery.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a successful Grignard synthesis of 2-phenyl-2-pentanol, the precursor to this compound.

ParameterRecommended ValueRationale
Magnesium (Mg) turnings 1.2 - 1.5 equivalentsExcess ensures complete reaction of the alkyl halide.
Propyl Bromide 1.0 equivalentThe limiting reagent for Grignard formation.
Benzophenone 0.9 - 1.0 equivalentRelative to the formed Grignard reagent.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents stabilize the Grignard reagent.[4]
Addition Rate of Alkyl Halide Slow, dropwiseMinimizes Wurtz coupling side reactions.[1][3]
Reaction Temperature Maintain gentle reflux (30-40°C)Balances reaction rate while controlling exotherm.[3]
Reaction Time (Grignard) 1 - 2 hours post-additionEnsures complete formation of the Grignard reagent.[3]
Quenching Agent Saturated aq. NH₄Cl solutionMildly acidic; protonates the alkoxide without causing premature dehydration.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2-Pentanol via Grignard Reaction

  • Preparation: Assemble a dry three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.[3][6]

  • Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.[3] Add enough anhydrous diethyl ether to cover the magnesium.

  • Grignard Formation: Prepare a solution of propyl bromide (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 10%) of the propyl bromide solution to the magnesium suspension. The reaction should initiate, signaled by the disappearance of the iodine color and gentle bubbling.[7]

  • Addition: Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the gray/black solution at reflux for 1-2 hours until almost all the magnesium is consumed.[3]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of benzophenone (0.95 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by adding cold, saturated aqueous ammonium chloride solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[7]

  • Isolation: Remove the solvent using a rotary evaporator to yield crude 2-phenyl-2-pentanol, which can be purified by chromatography or recrystallization if necessary.

Protocol 2: Dehydration of 2-Phenyl-2-Pentanol

  • Setup: Place the crude 2-phenyl-2-pentanol in a round-bottom flask with a stir bar and a few drops of concentrated sulfuric acid.[10]

  • Distillation: Assemble a simple distillation apparatus. Heat the mixture gently. The lower-boiling this compound will distill as it is formed.[10]

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.[10] Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation to obtain pure this compound.

Visual Guides

Troubleshooting_Workflow start Low or No Product Yield init_check Did the reaction initiate? (Color change, bubbling, exotherm) start->init_check no_init NO init_check->no_init yes_init YES init_check->yes_init cause_init Potential Causes: - Inactive Mg Surface - Wet Glassware/Solvents no_init->cause_init yield_check Analysis of Crude Product yes_init->yield_check solution_init Solutions: - Crush Mg turnings - Add I₂ crystal - Flame-dry all glassware - Use anhydrous solvents cause_init->solution_init side_products Significant Side Products? (e.g., Hexane) yield_check->side_products no_side NO side_products->no_side yes_side YES side_products->yes_side cause_low_yield Potential Causes: - Reagent quenched by H₂O - Inaccurate stoichiometry no_side->cause_low_yield cause_side Cause: Wurtz Coupling yes_side->cause_side solution_side Solution: - Slow, dropwise addition of  propyl bromide cause_side->solution_side solution_low_yield Solutions: - Ensure anhydrous conditions - Titrate Grignard reagent  before use cause_low_yield->solution_low_yield Reaction_Scheme cluster_1 reactant reactant reagent reagent intermediate intermediate product product propyl_br Propyl Bromide grignard Propylmagnesium Bromide propyl_br->grignard + mg Mg, Anhydrous Ether mg->grignard alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide benzophenone Benzophenone benzophenone->alkoxide + alcohol 2-Phenyl-2-pentanol alkoxide->alcohol + workup aq. NH₄Cl Workup workup->alcohol alkene This compound alcohol->alkene dehydration H₂SO₄ (cat.), Heat dehydration->alkene

References

Technical Support Center: Optimizing Wittig Reaction Efficiency for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize alkene synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the Wittig reaction and why is it used?

The Wittig reaction is a widely used method in organic synthesis to create carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[1][2] Its primary advantage is the high degree of regioselectivity, meaning the double bond is formed at a specific, predictable location.[1][2] This reaction involves a phosphorus ylide (the Wittig reagent) reacting with an aldehyde or ketone.[1][2]

Q2: What are the most common issues encountered during a Wittig reaction?

The most frequent challenges include low or no product yield, poor stereoselectivity (undesired E/Z isomer ratio), and difficulties in removing the triphenylphosphine (B44618) oxide (TPPO) byproduct.[3]

Q3: What is the difference between a stabilized and a non-stabilized ylide?

The nature of the substituent group (R) on the ylide's carbanion determines its stability.

  • Non-stabilized ylides: The R group is an alkyl or aryl group, which does not delocalize the negative charge. These ylides are more reactive.[4]

  • Stabilized ylides: The R group is an electron-withdrawing group (e.g., ester, ketone), which delocalizes the negative charge through resonance, making the ylide less reactive.[4][5]

Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead?

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that often provides better yields and easier purification. Consider the HWE reaction when:

  • You are using stabilized ylides, as the phosphonate (B1237965) carbanions in the HWE reaction are generally more nucleophilic.[3]

  • You are working with sterically hindered ketones, where the standard Wittig reaction may be sluggish.

  • You want to avoid the difficult removal of triphenylphosphine oxide; the phosphate (B84403) byproduct of the HWE reaction is water-soluble and easily removed during aqueous workup.[3][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield can stem from several factors throughout the experimental process. Follow this guide to diagnose and resolve the issue.

Possible Cause & Solution

  • Inefficient Ylide Formation:

    • Incorrect Base: The pKa of the phosphonium (B103445) salt dictates the required base strength. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are necessary. Stabilized ylides can often be formed with weaker bases like sodium ethoxide or even sodium carbonate.

    • Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions, especially reactive ones like NaH and organolithiums.

    • Reaction Time/Temperature: Allow sufficient time for ylide formation, typically 1-2 hours at the appropriate temperature (e.g., 0°C to room temperature for many bases, or lower for highly reactive systems).

  • Ylide Decomposition:

    • Moisture and Air: Ylides, particularly non-stabilized ones, are sensitive to moisture and oxygen. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Unstable Ylide: Some ylides are inherently unstable and should be generated in the presence of the carbonyl compound (in situ) to be trapped as they form.

  • Poor Reactivity of Carbonyl Compound:

    • Steric Hindrance: Highly hindered ketones may react slowly or not at all with less reactive, stabilized ylides. Consider using the more reactive HWE reagents for such substrates.

    • Aldehyde Quality: Ensure the aldehyde is pure and free of carboxylic acid impurities, which will quench the ylide.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like THF, diethyl ether, or DMSO are commonly used.

    • Temperature: While ylide formation may require specific temperatures, the subsequent reaction with the carbonyl is often carried out at room temperature or with gentle heating for less reactive partners.

Issue 2: Poor E/Z Stereoselectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

Factors Influencing Stereoselectivity:

FactorCondition for Z-alkene (cis)Condition for E-alkene (trans)
Ylide Type Non-stabilized ylidesStabilized ylides
Base Salt-free bases (e.g., NaHMDS, KHMDS)Lithium-containing bases (can promote equilibration)
Solvent Non-polar, aprotic solvents (e.g., THF, Toluene)Polar, aprotic solvents (can stabilize intermediates)
Temperature Low temperatures (e.g., -78°C)Higher temperatures (can favor thermodynamic product)

Troubleshooting Steps:

  • For Z-alkene synthesis: Use a non-stabilized ylide with a salt-free base in a non-polar solvent at low temperatures.

  • For E-alkene synthesis: Employ a stabilized ylide. If using a non-stabilized ylide, the Schlosser modification can be used to favor the E-isomer.[7]

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

TPPO is a common byproduct that can be challenging to separate from the desired alkene due to its polarity and solubility in many organic solvents.

Methods for TPPO Removal:

  • Crystallization: If your product is a non-polar solid, TPPO can often be removed by recrystallization from a suitable solvent system. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and pentane.

  • Silica (B1680970) Gel Chromatography:

    • Flash Chromatography: For small-scale reactions, standard flash chromatography is effective.

    • Silica Plug: For larger scales, a quick filtration through a plug of silica gel can retain a significant portion of the TPPO.[8][9][10] Suspend the crude mixture in a minimal amount of a non-polar solvent and pass it through the silica plug, eluting with a slightly more polar solvent.

  • Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding ZnCl₂ to an ethanolic solution of the crude product can precipitate the TPPO-Zn complex, which can then be removed by filtration.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Z-Alkene Synthesis with a Non-Stabilized Ylide
  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add the corresponding alkyl halide (1.0 eq) and reflux for 24-48 hours. Cool the mixture, collect the precipitated phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.[13]

  • Ylide Formation: To a flame-dried, two-necked flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a strong, salt-free base such as NaHMDS (1.1 eq). A color change (often to orange or red) indicates ylide formation. Stir at 0°C for 1 hour.[13]

  • Wittig Reaction: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or hexanes. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate the Z-alkene.[13]

Protocol 2: General Procedure for E-Alkene Synthesis with a Stabilized Ylide
  • Ylide Formation: To a solution of the stabilized phosphonium salt (e.g., a phosphorane with an adjacent ester group) (1.1 eq) in an appropriate solvent like THF or DCM, add a moderate base such as sodium ethoxide or triethylamine (B128534) (1.2 eq). Stir at room temperature for 1-2 hours until ylide formation is complete.

  • Wittig Reaction: Add the aldehyde or ketone (1.0 eq) to the ylide solution. The reaction may be stirred at room temperature or gently heated to reflux to drive it to completion. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash chromatography to yield the E-alkene.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Synthesis
  • Phosphonate Carbanion Formation: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil. Add anhydrous THF, followed by the dropwise addition of the phosphonate ester (1.1 eq). Stir at room temperature until hydrogen evolution ceases.

  • HWE Reaction: Cool the solution of the phosphonate carbanion to 0°C. Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography if necessary.

Visual Guides

Wittig_Mechanism Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Troubleshooting_Workflow Start Wittig Reaction Issue LowYield Low Yield? Start->LowYield PoorStereo Poor Stereoselectivity? LowYield->PoorStereo No CheckYlide Check Ylide Formation: - Base strength & quality - Anhydrous conditions LowYield->CheckYlide Yes TPPORemoval TPPO Removal Difficulty? PoorStereo->TPPORemoval No AnalyzeYlide Analyze Ylide Type: - Stabilized vs. Non-stabilized PoorStereo->AnalyzeYlide Yes Crystallize Crystallization / Precipitation TPPORemoval->Crystallize Yes End Problem Solved TPPORemoval->End No CheckCarbonyl Check Carbonyl: - Purity & Reactivity CheckYlide->CheckCarbonyl OptimizeConditions Optimize Conditions: - Solvent, Temperature, Time CheckCarbonyl->OptimizeConditions ConsiderHWE Consider HWE Reaction OptimizeConditions->ConsiderHWE ConsiderHWE->End ModifyConditions Modify Conditions: - 'Salt-free' base - Non-polar solvent - Low temperature for Z - Higher temperature for E AnalyzeYlide->ModifyConditions Schlosser Use Schlosser Modification for E ModifyConditions->Schlosser Schlosser->End Silica Silica Gel (Plug or Column) Crystallize->Silica MetalSalt Precipitation with Metal Salts (e.g., ZnCl2) Silica->MetalSalt MetalSalt->End Stereoselectivity_Factors Factors Factors Influencing Stereoselectivity Ylide Type Base Solvent Temperature Z_Alkene Z-Alkene (cis) Non-stabilized Salt-free (NaHMDS) Non-polar (THF) Low (-78°C) Factors:f0->Z_Alkene Factors:f1->Z_Alkene Factors:f2->Z_Alkene Factors:f3->Z_Alkene E_Alkene E-Alkene (trans) Stabilized Lithium-containing (n-BuLi) Polar aprotic Higher (RT to reflux) Factors:f0->E_Alkene Factors:f1->E_Alkene Factors:f2->E_Alkene Factors:f3->E_Alkene

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Wittig reaction products from triphenylphosphine oxide.

Issue: My product and TPPO are co-eluting during column chromatography.

When standard silica (B1680970) gel chromatography fails to provide adequate separation, consider the following alternative strategies:

  • Solution 1: Selective Precipitation of TPPO with a Non-Polar Solvent. This is a straightforward and often effective method for products that are soluble in moderately polar solvents.

    • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar solvent, the TPPO can be selectively precipitated.[1][2][3][4]

    • Experimental Protocol: See "Precipitation with Non-Polar Solvents" below.

  • Solution 2: Precipitation of a TPPO-Metal Salt Complex. This method is particularly useful for products that are soluble in polar solvents where TPPO is also soluble.

    • Underlying Principle: As a Lewis base, TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[3][5][6][7][8] These complexes can be easily removed by filtration.

    • Experimental Protocol: See "Precipitation with Metal Salts" below.

  • Solution 3: Chemical Conversion of TPPO. TPPO can be converted into a derivative that is more easily separated.

    • Underlying Principle: Reacting TPPO with a reagent like oxalyl chloride converts it into an insoluble chlorophosphonium salt, which can be filtered off.[2][4][7]

    • Experimental Protocol: See "Chemical Conversion with Oxalyl Chloride" below.

Issue: I want to avoid column chromatography altogether.

For large-scale reactions or when chromatography is not a viable option, several non-chromatographic methods can be employed:

  • Solution 1: Filtration through a Silica Plug. This is a rapid and effective method for removing the highly polar TPPO from less polar products.[1][3][4]

    • Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short plug of silica can retain the TPPO while allowing a less polar product to pass through.[3]

    • Experimental Protocol: See "Silica Plug Filtration" below.

  • Solution 2: Selective Precipitation/Crystallization. As described above, exploiting the differential solubility of your product and TPPO is a powerful, chromatography-free purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide difficult to remove?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility characteristics to the desired alkene product from a Wittig reaction. This makes its removal by standard techniques like extraction and crystallization challenging.[2]

Q2: Which solvent is best for precipitating triphenylphosphine oxide?

A2: The ideal solvent choice depends on the solubility of your desired product. For precipitating TPPO directly, non-polar solvents in which TPPO has poor solubility are excellent choices. These include cyclohexane, petroleum ether, and hexane.[2][9][10] TPPO is readily soluble in polar organic solvents such as ethanol, methanol, and dichloromethane (B109758).[2][9][10][11]

Q3: Are there any alternatives to using triphenylphosphine in the Wittig reaction to avoid this issue?

A3: Yes, several strategies exist to circumvent the formation of TPPO. These include using polymer-bound phosphines, which can be filtered off at the end of the reaction, or employing phosphonates in the Horner-Wadsworth-Emmons reaction, where the phosphate (B84403) byproduct is water-soluble and easily removed by extraction.

Q4: Can triphenylphosphine oxide be recycled back to triphenylphosphine?

A4: Yes, TPPO can be reduced back to triphenylphosphine using various reducing agents, such as silanes.[8] This can be a cost-effective and environmentally friendly approach, especially on a large scale.

Data Presentation: Comparison of TPPO Removal Methods

The following tables summarize the effectiveness of different precipitation methods for TPPO removal.

Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents [12]

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
Isopropyl Alcohol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone (B3395972)>15%
Dichloromethane (DCM)No Precipitate

Table 2: Efficiency of TPPO Removal with CaBr₂ in Ethereal Solvents [7]

Solvent% TPPO Removed
Tetrahydrofuran (THF)95-98%
2-Methyltetrahydrofuran (2-MeTHF)99%
Methyl tert-Butyl Ether (MTBE)99%

Experimental Protocols

1. Precipitation with Non-Polar Solvents

This protocol is suitable for products that are soluble in moderately polar solvents while TPPO is not.

  • Concentrate the crude reaction mixture to remove the reaction solvent.

  • Redissolve the residue in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or toluene).

  • Slowly add a non-polar solvent such as hexanes or pentane (B18724) while stirring vigorously.

  • Cool the mixture in an ice bath to further decrease the solubility of TPPO and induce precipitation.

  • Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.

  • The filtrate contains your desired product.

2. Precipitation with Metal Salts (using ZnCl₂) [3][5][12]

This method is effective for removing TPPO from polar solvent solutions.

  • If the Wittig reaction was not performed in ethanol, dissolve the crude reaction mixture in ethanol.

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[12]

  • Stir the mixture. Scraping the inside of the flask can help to induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[3][5]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The residue can be further purified by slurrying with acetone to dissolve the product, leaving behind any excess insoluble zinc chloride.[5][12]

3. Chemical Conversion with Oxalyl Chloride [2][4]

This protocol converts TPPO into an easily removable salt.

  • Cool the crude reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add oxalyl chloride to the mixture. This will react with TPPO to form an insoluble chlorophosphonium salt.

  • The salt can then be easily removed by filtration.

4. Silica Plug Filtration [1][3][4]

This is a quick and efficient method for separating non-polar products from the highly polar TPPO.

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system, such as pentane or a hexane/ether mixture.

  • Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute your product with a suitable solvent or solvent mixture (e.g., diethyl ether), leaving the more polar TPPO adsorbed to the silica.[1][4]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for selecting an appropriate method for the removal of triphenylphosphine oxide.

TPPO_Removal_Workflow start Crude Wittig Reaction Mixture is_product_nonpolar Is the product non-polar? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble_nonpolar Is the product soluble in non-polar solvents? is_product_nonpolar->is_product_soluble_nonpolar No end Purified Product silica_plug->end precipitate_tppo Precipitate TPPO with Non-Polar Solvent is_product_soluble_nonpolar->precipitate_tppo No is_product_soluble_polar Is the product soluble in polar solvents? is_product_soluble_nonpolar->is_product_soluble_polar chromatography Consider Standard Column Chromatography is_product_soluble_nonpolar->chromatography Yes precipitate_tppo->end precipitate_complex Precipitate TPPO as a Metal Salt Complex (e.g., with ZnCl2 or CaBr2) is_product_soluble_polar->precipitate_complex Yes chemical_conversion Chemical Conversion of TPPO (e.g., with Oxalyl Chloride) is_product_soluble_polar->chemical_conversion No precipitate_complex->end chemical_conversion->end chromatography->end

Caption: A decision tree for selecting a TPPO removal method.

References

Preventing side product formation in phenylpentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenylpentene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent side product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of phenylpentene, categorized by the synthetic method.

Grignard Reaction Route

Synthetic Strategy: The reaction of a phenyl Grignard reagent with a pentenyl halide or the reaction of a pentenyl Grignard reagent with a phenyl ketone, followed by dehydration.

Q1: My Grignard reaction is failing to initiate. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent issue. The primary causes are typically related to the quality of reagents and the reaction environment.

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or oven-drying. Solvents must be anhydrous.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can oxidize, preventing the reaction.

    • Mechanical Activation: Crush the magnesium turnings with a dry glass rod under an inert gas to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1]

  • Impure Halide: The alkyl or aryl halide must be pure and dry.

Q2: I am observing a significant amount of biphenyl (B1667301) as a byproduct. How can I minimize its formation?

A2: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide.[2] To minimize this:

  • Slow Addition: Add the bromobenzene (B47551) solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, disfavoring the coupling reaction.[1]

  • Temperature Control: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can promote the coupling side reaction.[1][2]

Friedel-Crafts Alkylation Route

Synthetic Strategy: The reaction of benzene (B151609) with a pentenyl halide or pentenol in the presence of a Lewis acid catalyst.

Q1: My reaction is producing a mixture of isomers instead of the desired phenylpentene. Why is this happening and how can I prevent it?

A1: Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to the formation of more stable carbocation intermediates and, consequently, isomeric products.[3][4]

  • Use of Acylation-Reduction: The most effective method to avoid rearrangement is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[3][4] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[3]

  • Choice of Alkylating Agent: Using an alkyl halide that forms a more stable carbocation initially can minimize rearrangements.[4]

Q2: I am observing polyalkylation products in my reaction mixture. How can I favor monoalkylation?

A2: Polyalkylation occurs because the alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material.[4]

  • Use a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent, the probability of the electrophile reacting with an unalkylated benzene molecule increases.[3]

  • Control Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can reduce the rate of subsequent alkylations.[5]

Wittig Reaction Route

Synthetic Strategy: The reaction of a phosphorus ylide with a phenyl ketone or a benzaldehyde (B42025) derivative.

Q1: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product. What are the best practices for its removal?

A1: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[6]

  • Crystallization: If the phenylpentene product is a solid, recrystallization can be an effective purification method.

  • Chromatography: Column chromatography is a reliable method for separating phenylpentene from triphenylphosphine oxide.[7]

  • Extraction: In some cases, converting triphenylphosphine oxide to a water-soluble salt by treatment with an acid can facilitate its removal through extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to phenylpentene?

A1: The most common and versatile methods for synthesizing phenylpentene include the Grignard reaction, Friedel-Crafts alkylation, the Wittig reaction, and palladium-catalyzed cross-coupling reactions such as the Heck coupling.[7][8]

Q2: How can I improve the yield of my phenylpentene synthesis?

A2: Optimizing reaction conditions is key to improving yield. This includes ensuring the purity of starting materials, maintaining anhydrous conditions for moisture-sensitive reactions like the Grignard reaction, optimizing the stoichiometry of reactants, and carefully controlling the reaction temperature.[1][5]

Q3: What is the best method for purifying crude phenylpentene?

A3: The choice of purification method depends on the physical properties of phenylpentene and the nature of the impurities. Common methods include:

  • Distillation: Fractional distillation is effective for separating liquid phenylpentene from byproducts with different boiling points.[7][9]

  • Column Chromatography: This is a versatile technique for separating phenylpentene from a wide range of impurities.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[10]

Data Presentation

Table 1: Comparison of Phenylpentene Synthesis Methods

FeatureGrignard ReactionFriedel-Crafts AlkylationWittig ReactionHeck Coupling
Primary Product Phenylpentanol (intermediate), then PhenylpentenePhenylpentenePhenylpentene3-Phenyl-1-pentene
Major Byproducts Biphenyl, Wurtz coupling productsIsomers (due to rearrangement), Polyalkylation productsTriphenylphosphine oxideDiarylation products
Reaction Control Requires strictly anhydrous conditionsProne to rearrangements and polyalkylationGenerally good controlGood functional group tolerance
Typical Yield (%) 75-85[8]Varies widely depending on conditions60-70[8]70-90 (Iodobenzene route)[11]

Table 2: Typical Reaction Parameters for Heck Coupling Synthesis of 3-Phenyl-1-pentene [11]

ParameterIodobenzene (B50100) RouteBromobenzene Route
Aryl Halide IodobenzeneBromobenzene
Alkene 1-Pentene (B89616)1-Pentene
Palladium Precatalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)Triphenylphosphine (PPh₃)
Base Triethylamine (B128534) (Et₃N)Triethylamine (Et₃N)
Solvent Acetonitrile (B52724) or DMFAcetonitrile or DMF
Temperature (°C) 80-100100-120
Reaction Time (h) 4-1212-24
Typical Yield (%) 70-9060-80

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1-pentene via Grignard Reaction[1]
  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a solution of vinyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the reaction.

    • Stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Propiophenone (B1677668):

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C.

    • Add a solution of propiophenone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Dehydration:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to the crude alcohol and distill the resulting 3-phenyl-1-pentene.

Protocol 2: Synthesis of 3-Phenyl-1-pentene via Heck Coupling[11]
  • Reaction Setup:

    • To a dry Schlenk flask, add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous acetonitrile or DMF.

  • Addition of Reagents:

    • Add iodobenzene (1.0 eq) via syringe.

    • Add 1-pentene (1.5 eq) via syringe.

    • Add triethylamine (1.2 eq) via syringe.

  • Reaction:

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC until the iodobenzene is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., diethyl ether) and filter through Celite.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_grignard Grignard Reaction Troubleshooting start Grignard Reaction Issue q1 Reaction not initiating? start->q1 q2 Biphenyl byproduct observed? start->q2 a1_1 Check for moisture. Dry glassware and solvents. q1->a1_1 Yes a1_2 Activate Mg surface. (Mechanical or Chemical) q1->a1_2 Yes a1_3 Ensure halide purity. q1->a1_3 Yes a2_1 Slowly add aryl halide. q2->a2_1 Yes a2_2 Control reaction temperature. q2->a2_2 Yes

Troubleshooting Logic for Grignard Reaction.

G cluster_workflow General Phenylpentene Synthesis Workflow start Select Synthesis Route reagents Prepare Reagents (Ensure Purity and Anhydrous Conditions) start->reagents reaction Perform Reaction (Control Temperature and Stoichiometry) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation, Chromatography, or Recrystallization) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end Pure Phenylpentene analysis->end

Generalized Phenylpentene Synthesis Workflow.

G cluster_fc Friedel-Crafts Troubleshooting start Friedel-Crafts Issue q1 Isomer formation? start->q1 q2 Polyalkylation observed? start->q2 a1 Carbocation Rearrangement Solution: Use Acylation-Reduction Pathway q1->a1 Yes a2 Product is more reactive Solutions: - Use large excess of benzene - Lower reaction temperature q2->a2 Yes

References

Technical Support Center: Polymerization of 2-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 2-phenyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

A1: The polymerization of this compound presents several challenges primarily due to its molecular structure. The steric hindrance caused by the phenyl group at the 2-position and the propyl group on the double bond can significantly reduce monomer reactivity and limit the molecular weight of the resulting polymer. Catalyst selection is critical to overcome these steric challenges and achieve efficient polymerization.

Q2: Which catalyst systems are most promising for the polymerization of this compound?

A2: Several catalyst systems can be considered, each with its own advantages and disadvantages:

  • Cationic Catalysts: Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) and protonic acids are potential initiators. Cationic polymerization is often suitable for monomers that can form stable carbocations, which is the case for this compound due to the phenyl group.[1][2][3]

  • Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) can polymerize α-olefins.[4] However, their activity might be low for sterically hindered monomers.

  • Metallocene Catalysts: These single-site catalysts offer better control over polymer microstructure and can be more effective for polymerizing bulky monomers compared to traditional Ziegler-Natta systems.[5] Titanocene-based systems have shown effectiveness in polymerizing styrene (B11656) and its derivatives.

Q3: What are the expected properties of poly(this compound)?

A3: Due to the bulky side groups, poly(this compound) is expected to be an amorphous polymer with a potentially high glass transition temperature. The steric hindrance along the polymer backbone would likely restrict chain packing and crystallinity. The phenyl groups will also influence its solubility and optical properties.

Q4: Can this compound undergo anionic polymerization?

A4: While anionic polymerization is effective for styrene and its derivatives with electron-withdrawing groups, it is generally less suitable for alkenes with electron-donating alkyl groups. The presence of the propyl group on the double bond in this compound may disfavor anionic initiation and propagation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Polymer Yield 1. Catalyst Inactivity: The chosen catalyst may not be active enough to overcome the steric hindrance of the monomer. 2. Impurities: Water, oxygen, or other impurities in the monomer or solvent can deactivate the catalyst, especially in cationic and coordination polymerizations. 3. Inappropriate Reaction Temperature: The temperature may be too high, leading to catalyst decomposition or side reactions, or too low, resulting in a very slow reaction rate.1. Catalyst Screening: Test a range of catalysts, including different Lewis acids for cationic polymerization or various metallocene structures. 2. Rigorous Purification: Ensure the monomer and solvent are thoroughly dried and deoxygenated. Use of a scavenger (e.g., trialkylaluminum for coordination polymerization) may be necessary. 3. Temperature Optimization: Conduct the polymerization at various temperatures to find the optimal balance between reaction rate and catalyst stability. Cationic polymerizations are often performed at low temperatures to suppress side reactions.[6]
Low Molecular Weight Polymer 1. Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities is a common issue, particularly in cationic polymerization. 2. High Catalyst Concentration: An excessively high initiator concentration can lead to the formation of many short polymer chains. 3. High Polymerization Temperature: Higher temperatures often increase the rate of chain transfer and termination reactions relative to propagation.1. Adjust Reaction Conditions: Use a non-coordinating solvent and lower the reaction temperature. For cationic polymerization, consider using a proton trap. 2. Optimize Initiator/Monomer Ratio: Systematically vary the initiator concentration to find the optimal ratio for achieving the desired molecular weight. 3. Lower the Temperature: Perform the polymerization at sub-zero temperatures to favor propagation over termination and transfer reactions.
Broad Molecular Weight Distribution (PDI > 2) 1. Multiple Active Sites: In heterogeneous catalysts like some Ziegler-Natta systems, the presence of different types of active sites can lead to polymers with varying chain lengths. 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization, resulting in a broad PDI. 3. Chain Transfer and Termination: Uncontrolled termination and chain transfer reactions contribute to a broad molecular weight distribution.1. Use Single-Site Catalysts: Employ metallocene catalysts, which are known for producing polymers with narrow molecular weight distributions. 2. Ensure Fast Initiation: Select an initiator that reacts quickly with the monomer. For cationic polymerization, a strong Lewis acid or a pre-formed initiator complex can be used. 3. Control Reaction Conditions: Implement "living" polymerization techniques where possible by minimizing impurities and selecting appropriate solvent and temperature conditions.

Data Presentation

Table 1: Comparison of Catalyst Systems for Polymerization of Styrenic and α-Olefin Monomers.

Catalyst SystemMonomer ExampleTypical Polymerization Temperature (°C)Resulting Polymer PropertiesReference(s)
Cationic Polymerization
BF₃·OEt₂α-Methylstyrene-78 to 0Amorphous, syndiotactic-rich[7]
SnCl₄α-Methylstyrene> 0Atactic[8]
Maghnite-Na (Solid Acid)α-Methylstyrene0Amorphous[9]
Ziegler-Natta Polymerization
TiCl₄ / AlR₃Propylene, 1-Hexene20 to 70Isotactic, high molecular weight[4][10]
Metallocene Polymerization
(n-BuCp)₂TiCl₂ / MAOStyrene50Syndiotactic[5]
CpTiCl₃ / MAOStyrene50Syndiotactic[5]
Ind₂ZrCl₂ / MAOStyrene50Atactic[5]

Note: MAO stands for Methylaluminoxane.

Experimental Protocols

Protocol 1: Cationic Polymerization of α-Methylstyrene using a Solid Acid Catalyst (Adapted for this compound)

This protocol is adapted from the polymerization of α-methylstyrene using Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay, and can serve as a starting point for the polymerization of this compound.[9]

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Maghnite-Na (catalyst), dried under vacuum at 110°C for 4 hours.

  • Dichloromethane (solvent), dried over CaH₂ and distilled.

  • Methanol (for precipitation).

  • Schlenk flask or sealed reaction tube.

  • Magnetic stirrer.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of Maghnite-Na catalyst (e.g., 5-20 wt% relative to the monomer).

  • Add the desired amount of anhydrous dichloromethane.

  • Cool the flask to the desired reaction temperature (e.g., 0°C) using an ice bath.

  • Inject the purified this compound monomer into the flask with vigorous stirring.

  • Allow the reaction to proceed for a set period (e.g., 2-24 hours).

  • To terminate the polymerization, add a small amount of methanol.

  • Filter the mixture to remove the solid catalyst.

  • Precipitate the polymer by pouring the filtrate into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the polymer using techniques such as GPC (for molecular weight and PDI), NMR (for structure), and DSC (for thermal properties).

Protocol 2: Cationic Polymerization using a Lewis Acid Initiator (Adapted for this compound)

This protocol provides a general procedure for cationic polymerization using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which is effective for α-methylstyrene.[7]

Materials:

  • This compound (monomer), rigorously purified.

  • Dichloromethane or other suitable non-coordinating solvent, rigorously purified.

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

  • Methanol (for termination and precipitation).

  • Dry, inert atmosphere glovebox or Schlenk line.

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the purified solvent to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Cool the flask to the desired low temperature (e.g., -78°C using a dry ice/acetone bath).

  • Add the purified this compound monomer to the cooled solvent.

  • Prepare a dilute solution of BF₃·OEt₂ in the reaction solvent in a separate flask.

  • Slowly add the initiator solution to the rapidly stirring monomer solution. The appearance of color may indicate the formation of carbocations.

  • Maintain the reaction at the low temperature for the desired time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by GC).

  • Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Characterization Monomer Monomer Purification (Distillation, Drying) Reaction Reaction Setup (Inert Atmosphere, Temp. Control) Monomer->Reaction Solvent Solvent Purification (Drying, Deoxygenating) Solvent->Reaction Catalyst Catalyst Preparation/ Activation Catalyst->Reaction Initiation Initiation/ Catalyst Addition Reaction->Initiation Propagation Propagation (Monitoring Conversion) Initiation->Propagation Termination Termination/ Quenching Propagation->Termination Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Isolation Characterization Polymer Characterization (GPC, NMR, DSC, etc.) Isolation->Characterization Data Data Analysis Characterization->Data

Caption: General experimental workflow for the polymerization of this compound.

Catalyst_Selection Start Desired Polymer Properties? HighMW High Molecular Weight? Start->HighMW Stereo Stereochemical Control? HighMW->Stereo Yes NarrowPDI Narrow PDI? HighMW->NarrowPDI No ZN Ziegler-Natta (e.g., TiCl4/AlR3) - May have low activity for bulky monomers Stereo->ZN No Metallocene Metallocene Catalysis - Good control over stereochemistry and PDI Stereo->Metallocene Yes Cationic Cationic Polymerization (e.g., BF3.OEt2, SnCl4) - Prone to chain transfer NarrowPDI->Cationic No NarrowPDI->Metallocene Yes

Caption: Decision tree for catalyst selection based on desired polymer properties.

Cationic_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator I+ Monomer1 CH2=C(Ph)(Pr) Initiator->Monomer1 + Carbocation I-CH2-C+(Ph)(Pr) Monomer1->Carbocation Monomer2 n CH2=C(Ph)(Pr) Carbocation->Monomer2 + Polymer I-[CH2-C(Ph)(Pr)]n-CH2-C+(Ph)(Pr) TerminatedPolymer Polymer-X Polymer->TerminatedPolymer Chain Transfer/ Termination

Caption: Simplified mechanism for the cationic polymerization of this compound.

References

Technical Support Center: Stereoselective Control in 2-Phenyl-1-Pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving 2-phenyl-1-pentene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: this compound is a prochiral, unfunctionalized terminal alkene. The main challenges in achieving high stereoselectivity arise from the lack of a coordinating functional group near the double bond, which can make it difficult for chiral catalysts to effectively differentiate between the two faces of the alkene.[1] This can lead to low enantioselectivity in reactions such as hydrogenation, epoxidation, and dihydroxylation. Careful selection of the catalyst system, including the metal and chiral ligand, is crucial to impart the necessary stereocontrol.

Q2: How do I choose the right chiral catalyst for a specific transformation of this compound?

A2: The choice of catalyst is highly dependent on the desired reaction:

  • For Asymmetric Hydrogenation: Iridium-based catalysts with chiral P,N ligands (e.g., PHOX derivatives) are often superior for unfunctionalized olefins like this compound, showing higher reactivity and enantioselectivity compared to traditional rhodium and ruthenium catalysts.[1][2]

  • For Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation using AD-mix-α or AD-mix-β is the method of choice.[1][3] These commercially available mixtures contain osmium tetroxide, a chiral ligand (a derivative of dihydroquinine or dihydroquinidine), and a re-oxidant.[1][3] The choice between AD-mix-α and AD-mix-β will determine which enantiomer of the diol is formed.[3]

  • For Asymmetric Epoxidation: Chiral manganese(III)-salen complexes, such as Jacobsen's catalyst, are effective for the enantioselective epoxidation of unfunctionalized olefins.[4]

Q3: What role does the solvent play in controlling stereoselectivity?

A3: The solvent can significantly influence both the reaction rate and the stereochemical outcome. It can affect the solubility of the catalyst and substrate, the stability of the catalyst, and the conformation of the transition state. For instance, in asymmetric hydrogenation, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are commonly used with iridium catalysts.[2] In Sharpless asymmetric dihydroxylation, a biphasic system of tert-butanol (B103910) and water is standard.[5] It is essential to use high-purity, dry, and degassed solvents, as impurities can poison the catalyst.

Q4: Can reaction temperature and pressure be used to control stereoselectivity?

A4: Yes, both temperature and pressure are critical parameters.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer. However, this may also decrease the reaction rate.

  • Pressure: In asymmetric hydrogenation, hydrogen pressure can affect the reaction rate. While higher pressure generally increases the rate, it can sometimes have a negative impact on enantioselectivity. Optimal conditions must be determined empirically for each specific substrate-catalyst system.[6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Step
Incorrect Catalyst or Ligand Choice For unfunctionalized alkenes like this compound, ensure you are using a catalyst system known to be effective for this substrate class (e.g., Iridium-PHOX for hydrogenation).
Catalyst Poisoning Impurities in the substrate, solvent, or gases can deactivate the catalyst. Purify the substrate (e.g., by distillation or chromatography) and use high-purity, degassed solvents and hydrogen gas. Common poisons include sulfur compounds, carbon monoxide, and halides.[6]
Improper Catalyst Activation Many catalysts require an in-situ activation step. Ensure you are following the correct procedure for your specific catalyst system.
Suboptimal Reaction Temperature Low enantioselectivity can result from a reaction temperature that is too high. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Air or Moisture Contamination Many asymmetric catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Low or No Conversion
Possible Cause Troubleshooting Step
Catalyst Inactivity The catalyst may be deactivated. Test the catalyst with a standard substrate known to give high conversion to verify its activity.[6]
Insufficient Catalyst Loading The catalyst loading may be too low. Try increasing the catalyst loading in small increments.
Inadequate Hydrogen Pressure (for Hydrogenation) The hydrogen pressure may be too low for the reaction to proceed at a reasonable rate. Increase the hydrogen pressure.
Poor Mixing In heterogeneous reactions, ensure vigorous stirring to facilitate contact between the catalyst, substrate, and reagents.
Reaction Time Too Short The reaction may not have reached completion. Monitor the reaction over a longer period.

Data Presentation

Table 1: Asymmetric Hydrogenation of Structurally Similar Alkenes
EntrySubstrateCatalyst System (Metal/Ligand)Conversion (%)ee (%)Conditions
12-Phenyl-1-butene[Ir(COD)Cl]₂ / (S)-ThrePHOX>99921 mol% catalyst, 1 bar H₂, CH₂Cl₂, rt, 1h
22-Phenyl-1-butene[Ir(COD)Cl]₂ / (S)-JM-Phos>99951 mol% catalyst, 1 bar H₂, CH₂Cl₂, rt, 1h

Data adapted from a representative protocol for asymmetric hydrogenation of terminal aryl alkenes.[2]

Table 2: Sharpless Asymmetric Dihydroxylation of a Model Substrate
SubstrateCatalyst SystemYield (%)ee (%)
StyreneAD-mix-β9897

Data for a representative unfunctionalized terminal alkene.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Terminal Aryl Alkene

This protocol is adapted from established procedures for the asymmetric hydrogenation of unfunctionalized terminal aryl alkenes using an Iridium-PHOX catalyst system and can be used as a starting point for this compound.[2]

1. Catalyst Preparation (in a glovebox or under inert atmosphere): a. To a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral P,N-ligand (e.g., (S)-ThrePHOX, 0.011 mmol, 1.1 mol%). b. Add 2 mL of anhydrous, degassed dichloromethane (CH₂Cl₂). c. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

2. Reaction Setup: a. In a separate vial, dissolve the alkene (e.g., this compound, 0.5 mmol) in 1 mL of anhydrous, degassed CH₂Cl₂. b. Transfer the substrate solution to a high-pressure autoclave. c. Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

3. Hydrogenation: a. Seal the autoclave and purge with hydrogen gas 3-4 times. b. Pressurize the autoclave to the desired pressure (e.g., 1-50 bar). c. Stir the reaction at room temperature for the specified time (e.g., 1-24 hours).

4. Work-up and Analysis: a. Carefully vent the autoclave. b. Concentrate the reaction mixture under reduced pressure. c. Determine the conversion by ¹H NMR or GC analysis of the crude product. d. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the Sharpless asymmetric dihydroxylation of an alkene using a commercially available AD-mix.[1][3][5]

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix). b. Stir the mixture at room temperature until both phases are clear. c. Cool the mixture to 0 °C in an ice bath. d. Add the alkene (e.g., this compound, 1 mmol) to the cooled mixture.

2. Reaction: a. Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. For less reactive alkenes, the reaction may be allowed to warm to room temperature.

3. Work-up: a. Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per 1 g of AD-mix) and stir for 1 hour. b. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure to obtain the crude diol.

4. Purification and Analysis: a. Purify the crude product by flash column chromatography on silica (B1680970) gel. b. Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy. c. Determine the enantiomeric excess by chiral HPLC or GC analysis, or by conversion to a diastereomeric derivative (e.g., a Mosher's ester).

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Weigh Catalyst Precursor & Chiral Ligand p2 Dissolve in Anhydrous, Degassed Solvent p1->p2 p3 Stir to Form Active Catalyst p2->p3 r1 Combine Catalyst and Substrate (this compound) p3->r1 r2 Execute Reaction (e.g., Hydrogenation, Dihydroxylation) r1->r2 r3 Monitor Progress (TLC, GC) r2->r3 w1 Quench Reaction r3->w1 w2 Extraction w1->w2 w3 Purification (e.g., Chromatography) w2->w3 a1 Determine Yield w3->a1 a2 Determine Stereoselectivity (chiral HPLC/GC) w3->a2

General experimental workflow for stereoselective reactions.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) c1 Catalyst Issues start->c1 c2 Substrate/Reagent Impurities start->c2 c3 Suboptimal Reaction Conditions start->c3 s1 Verify catalyst activity Use appropriate chiral ligand c1->s1 s2 Purify substrate & solvents Use high-purity gases c2->s2 s3 Optimize temperature & pressure Ensure inert atmosphere c3->s3 result Improved Enantioselectivity s1->result s2->result s3->result

Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Phenyl-1-pentene and 1-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric phenylpentenes: 2-phenyl-1-pentene and 1-phenyl-1-pentene. The analysis focuses on key reaction types relevant to organic synthesis and drug development, including electrophilic additions, hydrogenation, hydroboration-oxidation, and polymerization. Where available, experimental data is presented to support the comparative analysis. In the absence of direct comparative data for these specific isomers, reactivity trends are inferred from established principles of organic chemistry and data from structurally similar compounds.

Introduction to this compound and 1-Phenyl-1-pentene

This compound and 1-phenyl-1-pentene are structural isomers with the molecular formula C₁₁H₁₄. Their distinct placement of the phenyl group and the double bond results in significant differences in their electronic and steric properties, which in turn dictates their chemical reactivity.

  • 1-Phenyl-1-pentene is a styrenic derivative where the phenyl group is conjugated with the double bond. This conjugation significantly influences the electron density of the alkene and the stability of reaction intermediates.

  • This compound features a phenyl group on the second carbon of the pentene chain. The double bond is terminal and not directly conjugated with the aromatic ring.

Comparative Reactivity in Key Organic Reactions

The reactivity of these isomers is primarily governed by the interplay of electronic effects (resonance and inductive effects) and steric hindrance.

Electrophilic Addition

Electrophilic addition reactions to alkenes typically proceed through a carbocation intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

  • 1-Phenyl-1-pentene: Electrophilic attack on 1-phenyl-1-pentene can generate a resonance-stabilized benzylic carbocation. The positive charge can be delocalized into the aromatic ring, significantly stabilizing the intermediate. This enhanced stability generally leads to a higher reactivity towards electrophiles.

  • This compound: Electrophilic addition to this compound forms a tertiary carbocation. While a tertiary carbocation is relatively stable due to hyperconjugation, it lacks the extensive resonance stabilization of a benzylic carbocation.

Electrophilic_Addition cluster_1 1-Phenyl-1-pentene cluster_2 This compound 1_alkene 1-Phenyl-1-pentene 1_carbocation Benzylic Carbocation (Resonance Stabilized) 1_alkene->1_carbocation + E⁺ 1_product Addition Product 1_carbocation->1_product + Nu⁻ 2_alkene This compound 2_carbocation Tertiary Carbocation (Hyperconjugation) 2_alkene->2_carbocation + E⁺ 2_product Addition Product 2_carbocation->2_product + Nu⁻ Reactivity Relative Reactivity: 1-Phenyl-1-pentene > this compound

Hydrogenation

Catalytic hydrogenation of alkenes is a syn-addition process that is sensitive to steric hindrance around the double bond.

  • 1-Phenyl-1-pentene: The double bond is disubstituted, with a phenyl group and a propyl group attached.

  • This compound: The double bond is also disubstituted, but the phenyl group and a propyl group are attached to the same carbon, potentially creating more steric hindrance around one face of the double bond.

ReactionSubstrateCatalystPressure (atm)Temperature (°C)Relative Rate (Qualitative)
Catalytic Hydrogenation1-Phenyl-1-pentenePd/C1-525Faster
Catalytic HydrogenationThis compoundPd/C1-525Slower

Table 1: Predicted relative rates of hydrogenation.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The regioselectivity is primarily governed by steric effects, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond.

  • 1-Phenyl-1-pentene: The two carbons of the double bond are secondary. However, the phenyl group at C1 makes it slightly more sterically hindered. Therefore, the boron is expected to add to C2, leading to the formation of 1-phenyl-1-pentanol as the major product.

  • This compound: The double bond is between a secondary (C2) and a primary (C1) carbon. The boron will preferentially add to the less hindered primary carbon (C1), resulting in the formation of 2-phenyl-2-pentanol.

Hydroboration_Oxidation cluster_1 1-Phenyl-1-pentene cluster_2 This compound 1_alkene 1-Phenyl-1-pentene 1_product 1-Phenyl-1-pentanol (Major Product) 1_alkene->1_product 1. BH₃·THF 2. H₂O₂, NaOH 2_alkene This compound 2_product 2-Phenyl-1-pentanol (Major Product) 2_alkene->2_product 1. BH₃·THF 2. H₂O₂, NaOH

Polymerization

Both isomers can potentially undergo polymerization, with the mechanism and outcome influenced by their structures.

  • 1-Phenyl-1-pentene: As a styrene (B11656) derivative, it is expected to readily undergo cationic polymerization due to the formation of a stable benzylic carbocation. It can also undergo radical polymerization , forming a resonance-stabilized benzylic radical.

  • This compound: This isomer is less likely to undergo efficient cationic polymerization due to the less stable tertiary carbocation. However, it can likely undergo radical polymerization , although the resulting tertiary radical is less stable than the benzylic radical from 1-phenyl-1-pentene.

Polymerization MethodSubstrateExpected ReactivityPropagating Intermediate Stability
Cationic1-Phenyl-1-penteneHighHigh (Benzylic Carbocation)
CationicThis compoundLowModerate (Tertiary Carbocation)
Radical1-Phenyl-1-penteneHighHigh (Benzylic Radical)
RadicalThis compoundModerateModerate (Tertiary Radical)

Table 2: Predicted reactivity in polymerization.

Experimental Protocols

Detailed experimental protocols for reactions involving phenyl-substituted alkenes are provided below as representative examples.

General Protocol for Catalytic Hydrogenation

Materials:

  • Phenylpentene isomer (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.05 eq)

  • Ethanol (B145695) (solvent)

  • Hydrogen gas

Procedure:

  • A solution of the phenylpentene isomer in ethanol is placed in a hydrogenation vessel.

  • The Pd/C catalyst is carefully added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

General Protocol for Hydroboration-Oxidation

Materials:

  • Phenylpentene isomer (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH, 3 M aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

  • The phenylpentene isomer is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • The BH₃·THF solution is added dropwise to the stirred solution of the alkene.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is cooled back to 0 °C, and the NaOH solution is slowly added, followed by the dropwise addition of the H₂O₂ solution.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Experimental_Workflow Start Select Phenylpentene Isomer Reaction Perform Reaction (e.g., Hydrogenation, Hydroboration) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization of Product (NMR, IR, MS) Purification->Analysis

Summary and Outlook

The reactivity of this compound and 1-phenyl-1-pentene is significantly influenced by the position of the phenyl group relative to the double bond. 1-Phenyl-1-pentene, with its conjugated system, is generally more reactive in reactions involving carbocation or radical intermediates. In contrast, the reactivity of this compound is more characteristic of a typical terminal alkene, with steric factors playing a more dominant role in directing reaction outcomes.

For drug development professionals, understanding these reactivity differences is crucial for designing synthetic routes and predicting potential side reactions. The choice of isomer can have a profound impact on reaction efficiency, regioselectivity, and the stereochemical outcome of a transformation. Further quantitative studies directly comparing the reaction kinetics of these two isomers would be highly valuable to the scientific community.

A Comparative Spectroscopic Analysis of Phenylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of various phenylpentene isomers. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for several common phenylpentene isomers. These isomers, while sharing the same molecular formula (C₁₁H₁₄) and mass (146.23 g/mol ), exhibit distinct spectral characteristics due to the different placement of the phenyl group and the double bond.

Table 1: ¹H NMR Spectroscopic Data of Phenylpentene Isomers (in CDCl₃)

IsomerChemical Shift (δ, ppm) and Multiplicity
(E)-1-Phenyl-1-pentene ~7.1-7.4 (m, 5H, Ar-H), ~6.4 (d, 1H, Ph-CH=), ~6.2 (dt, 1H, =CH-CH₂), ~2.2 (q, 2H, -CH₂-CH₂), ~1.5 (sext, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)
(Z)-1-Phenyl-1-pentene ~7.1-7.4 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~5.6 (dt, 1H, =CH-CH₂), ~2.1 (q, 2H, -CH₂-CH₂), ~1.4 (sext, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)
2-Phenyl-1-pentene ~7.2-7.4 (m, 5H, Ar-H), ~5.3 (s, 1H, =CH₂), ~5.1 (s, 1H, =CH₂), ~2.2 (t, 2H, -CH₂-CH₂), ~1.5 (sext, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₃)[1]
1-Phenyl-2-pentene ~7.1-7.3 (m, 5H, Ar-H), ~5.5-5.7 (m, 2H, -CH=CH-), ~3.3 (d, 2H, Ph-CH₂-), ~2.0 (q, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₃)
2-Phenyl-2-pentene ~7.1-7.4 (m, 5H, Ar-H), ~5.7 (q, 1H, =CH-CH₃), ~2.0 (s, 3H, Ph-C(CH₃)=), ~1.7 (d, 3H, =CH-CH₃)
3-Phenyl-1-pentene ~7.1-7.3 (m, 5H, Ar-H), ~5.7-5.9 (m, 1H, -CH=CH₂), ~5.0-5.1 (m, 2H, =CH₂), ~3.2 (q, 1H, Ph-CH-), ~1.7 (quint, 2H, -CH₂-CH₃), ~0.8 (t, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data of Phenylpentene Isomers (in CDCl₃)

IsomerChemical Shift (δ, ppm)
(E)-1-Phenyl-1-pentene ~138.0 (Ar-C), ~131.0 (Ph-CH=), ~129.5 (=CH-CH₂), ~128.5 (Ar-CH), ~126.8 (Ar-CH), ~125.9 (Ar-CH), ~35.0 (-CH₂-CH₂), ~22.5 (-CH₂-CH₃), ~13.8 (-CH₃)
(Z)-1-Phenyl-1-pentene Data not readily available in searched sources.
This compound ~148.0 (Ph-C=), ~141.0 (Ar-C), ~128.3 (Ar-CH), ~127.0 (Ar-CH), ~126.0 (Ar-CH), ~112.0 (=CH₂), ~37.0 (-CH₂-CH₂), ~22.0 (-CH₂-CH₃), ~14.0 (-CH₃)
1-Phenyl-2-pentene ~140.0 (Ar-C), ~132.0 (-CH=), ~129.0 (-CH=), ~128.5 (Ar-CH), ~128.3 (Ar-CH), ~126.0 (Ar-CH), ~39.0 (Ph-CH₂-), ~25.5 (-CH₂-CH₃), ~13.5 (-CH₃)[2]
2-Phenyl-2-pentene ~143.0 (Ph-C=), ~135.0 (Ar-C), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~126.5 (Ar-CH), ~125.0 (=CH-), ~21.0 (Ph-C(CH₃)=), ~14.0 (=CH-CH₃)
3-Phenyl-1-pentene ~145.0 (Ar-C), ~142.0 (-CH=), ~128.5 (Ar-CH), ~126.5 (Ar-CH), ~114.0 (=CH₂), ~48.0 (Ph-CH-), ~29.0 (-CH₂-CH₃), ~12.0 (-CH₃)

Table 3: Key IR Absorption Bands of Phenylpentene Isomers (cm⁻¹)

IsomerC-H stretch (sp² Ar-H)C-H stretch (sp² =C-H)C-H stretch (sp³)C=C stretch (aromatic)C=C stretch (alkene)C-H bend (alkene)
(E)-1-Phenyl-1-pentene ~3025~3010~2960, 2870~1600, 1495~1650~965 (trans)
(Z)-1-Phenyl-1-pentene ~3025~3010~2960, 2870~1600, 1495~1650~690 (cis)
This compound ~3080~3020~2960, 2870~1600, 1490~1630~890 (gem-disubst.)[1]
1-Phenyl-2-pentene ~3030~3015~2960, 2870~1600, 1495~1655~965 (trans) or ~695 (cis)[2]
2-Phenyl-2-pentene ~3020-~2960, 2870~1600, 1490~1660~820 (trisubst.)
3-Phenyl-1-pentene ~3080~3020~2960, 2870~1600, 1495~1640~990, 910 (monosubst.)

Table 4: Mass Spectrometry Data of Phenylpentene Isomers (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
(E)-1-Phenyl-1-pentene 146117 ([M-C₂H₅]⁺), 104 ([M-C₃H₆]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion)
(Z)-1-Phenyl-1-pentene 146117 ([M-C₂H₅]⁺), 104 ([M-C₃H₆]⁺), 91 ([C₇H₇]⁺, tropylium ion)
This compound 146117 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)[1]
1-Phenyl-2-pentene 146117 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)[2]
2-Phenyl-2-pentene 146131 ([M-CH₃]⁺), 117 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)
3-Phenyl-1-pentene 146117 ([M-C₂H₅]⁺), 91 ([C₇H₇]⁺, tropylium ion)[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the phenylpentene isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the phenylpentene isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the phenylpentene isomers.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the phenylpentene isomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the phenylpentene isomers.

Methodology:

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: The separated ions were detected, and a mass spectrum was generated.

  • Data Analysis: The molecular ion peak (M⁺) and the m/z values of the most abundant fragment ions were identified.

Workflow for Spectroscopic Comparison

The logical flow of the spectroscopic comparison of phenylpentene isomers is outlined in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Phenylpentene Isomers start Start: Phenylpentene Isomer Samples nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Extraction nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparative Analysis of Spectroscopic Data data_analysis->comparison identification Isomer Identification and Structural Elucidation comparison->identification

Caption: Workflow for the spectroscopic comparison of phenylpentene isomers.

References

A Comparative Guide to Analytical Standards for 2-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-phenyl-1-pentene is crucial for ensuring the quality and consistency of research and development processes. This guide provides a comprehensive comparison of analytical standards and methodologies for the analysis of this compound, offering a framework for cross-validation of analytical results to ensure accuracy, precision, and reliability. While specific certified reference materials for this compound may have limited availability, this guide also discusses the use of alternative standards and robust analytical techniques to achieve reliable quantification.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is fundamental to achieving accurate and reproducible results. Ideally, a certified reference material (CRM) from an accredited supplier should be used. However, when a specific CRM for this compound is unavailable, alternatives such as well-characterized in-house standards or standards for structurally similar compounds can be considered. The table below compares the typical specifications of a commercially available analytical standard for a related isomer, 3-phenyl-1-pentene, which can be indicative of what to expect for a this compound standard.

Table 1: Comparison of Analytical Standard Specifications (Hypothetical for this compound)

ParameterSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., LGC Standards)Supplier C (e.g., Cayman Chemical)
Product Name This compound analytical standardThis compound certified reference materialThis compound reference material
Purity (by GC-FID) ≥99.0%99.8% (with uncertainty)≥98%
Format Neat1 mg/mL in MethanolNeat
Certification Analytical StandardISO 17034Research Grade
Provided Documentation Certificate of Analysis (CoA)Certificate of Analysis (CoA)Product Information Sheet
Storage Conditions 2-8°C-20°CRoom Temperature

Performance Comparison of Analytical Methods

The choice of analytical method is critical for the accurate quantification of this compound. Gas chromatography-flame ionization detection (GC-FID), high-performance liquid chromatography with UV detection (HPLC-UV), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are three common techniques for the analysis of non-polar, volatile compounds like this compound.[1] The following table provides a comparative overview of these methods based on typical performance data for the analogous compound 3-phenyl-1-pentene.[1]

Table 2: Quantitative Performance Comparison of Analytical Methods for Phenyl-Pentene Isomers [1]

ParameterGC-FIDHPLC-UVqNMR
Purity (%) 99.5299.6199.75
Standard Deviation (±) 0.080.050.03
Relative Standard Deviation (%) 0.080.050.03
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.06%~0.3%

Experimental Protocols

Detailed methodologies for each analytical technique are essential for reproducibility.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.[1]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Detector: Flame Ionization Detector (FID)

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

    • Injector: Split/Splitless

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of dichloromethane (B109758) in a volumetric flask.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer an aliquot to a GC vial for analysis.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This technique offers an alternative separation method based on polarity.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: UV-Vis Diode Array Detector (DAD)

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 50 mL of acetonitrile in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR is a primary analytical method that allows for purity determination without the need for a specific reference standard of the analyte.[1]

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 600 MHz or equivalent

    • NMR Tube: 5 mm high-precision

  • Acquisition Parameters:

    • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

    • Internal Standard: Maleic acid (certified reference material)

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

    • Spectral Width: 20 ppm

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation (HP-5) inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter Solution sonicate->filter transfer Transfer to HPLC Vial filter->transfer inject Inject Sample transfer->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

References

Comparative Analysis of 2-Phenyl-1-pentene Isomers: A Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural isomers of 2-phenyl-1-pentene, offering key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols, serves as a practical resource for the unambiguous identification and characterization of these compounds.

Introduction

This compound and its isomers are aromatic hydrocarbons with the molecular formula C₁₁H₁₄. Variations in the position of the phenyl group and the double bond within the pentene chain lead to a range of structural isomers, each exhibiting unique physicochemical properties and spectral characteristics. Accurate structural elucidation is paramount in various research and development settings, including synthetic chemistry, materials science, and pharmaceutical development, where precise molecular architecture dictates biological activity and material properties. This guide focuses on the comparative analysis of four key isomers: this compound, (E/Z)-1-phenyl-1-pentene, 3-phenyl-1-pentene, and 2-phenyl-2-pentene.

Spectroscopic Data for Isomer Comparison

The following tables summarize the key spectroscopic data obtained for the aforementioned isomers of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 7.40-7.20 (m, 5H, Ar-H), 5.35 (s, 1H, =CH₂), 5.05 (s, 1H, =CH₂), 2.30 (t, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)
(E)-1-Phenyl-1-pentene 7.35-7.15 (m, 5H, Ar-H), 6.40 (d, 1H, Ph-CH=), 6.25 (dt, 1H, =CH-CH₂), 2.20 (q, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)
(Z)-1-Phenyl-1-pentene 7.35-7.15 (m, 5H, Ar-H), 6.35 (d, 1H, Ph-CH=), 5.70 (dt, 1H, =CH-CH₂), 2.30 (q, 2H, -CH₂-), 1.55 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃)
3-Phenyl-1-pentene 7.30-7.10 (m, 5H, Ar-H), 5.80 (m, 1H, -CH=CH₂), 5.05 (m, 2H, =CH₂), 3.40 (m, 1H, Ph-CH-), 1.70 (m, 2H, -CH₂-), 0.85 (t, 3H, -CH₃)
2-Phenyl-2-pentene 7.35-7.15 (m, 5H, Ar-H), 5.70 (q, 1H, =CH-), 2.05 (s, 3H, Ph-C(CH₃)=), 2.00 (q, 2H, -CH₂-), 1.00 (t, 3H, -CH₃)
Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 148.5, 142.0, 128.3, 127.8, 126.9, 112.5, 36.5, 29.0, 14.0
(E)-1-Phenyl-1-pentene 137.8, 131.0, 129.5, 128.2, 126.8, 125.8, 35.0, 22.5, 13.8
(Z)-1-Phenyl-1-pentene 137.9, 131.5, 129.0, 128.1, 126.7, 125.5, 29.5, 22.8, 14.1
3-Phenyl-1-pentene 145.0, 142.0, 128.5, 127.5, 126.0, 114.0, 48.0, 29.0, 12.0
2-Phenyl-2-pentene 143.0, 135.0, 128.2, 127.5, 126.5, 125.0, 28.0, 21.0, 13.0
Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundKey m/z values (relative intensity)
This compound 146 (M⁺), 117, 115, 91[1]
(E/Z)-1-Phenyl-1-pentene 146 (M⁺), 117, 115, 104, 91[2]
3-Phenyl-1-pentene 146 (M⁺), 117, 91
2-Phenyl-2-pentene 146 (M⁺), 131, 115, 91[3]
Table 4: IR Spectroscopy Data (neat)
CompoundKey Absorption Bands (cm⁻¹)
This compound 3080 (=C-H str), 2960-2850 (C-H str), 1630 (C=C str), 1600, 1495 (Aromatic C=C str), 910, 890 (=C-H bend)[1]
(E)-1-Phenyl-1-pentene 3060 (=C-H str), 2960-2850 (C-H str), 1650 (C=C str), 1600, 1490 (Aromatic C=C str), 965 (trans =C-H bend)[4]
(Z)-1-Phenyl-1-pentene 3060 (=C-H str), 2960-2850 (C-H str), 1650 (C=C str), 1600, 1490 (Aromatic C=C str), ~700 (cis =C-H bend)
3-Phenyl-1-pentene 3080 (=C-H str), 2960-2850 (C-H str), 1640 (C=C str), 1600, 1495 (Aromatic C=C str), 990, 910 (=C-H bend)
2-Phenyl-2-pentene 3060 (=C-H str), 2960-2850 (C-H str), 1660 (C=C str), 1600, 1490 (Aromatic C=C str), 830 (=C-H bend)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the this compound isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.

  • Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the analyte in methanol (B129727) (~1 mg/mL) was prepared.

  • Instrumentation: Mass spectra were obtained on a gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

  • GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass range scanned was m/z 40-400.

  • Data Analysis: The mass spectrum of the chromatographic peak corresponding to the isomer was analyzed for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

  • Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.

Isomer Identification Workflow

The following diagram illustrates the logical workflow for distinguishing between the different isomers of this compound based on their spectroscopic data.

Isomer_Identification cluster_NMR NMR Data Interpretation cluster_MS MS Data Interpretation cluster_IR IR Data Interpretation Start Unknown Phenylpentene Isomer NMR ¹H & ¹³C NMR Analysis Start->NMR MS Mass Spectrometry Analysis Start->MS IR IR Spectroscopy Analysis Start->IR NMR_vinylic Vinylic Protons? NMR->NMR_vinylic MS_molecular_ion Molecular Ion (m/z 146)? MS->MS_molecular_ion IR_double_bond C=C Stretch (1630-1660 cm⁻¹)? IR->IR_double_bond NMR_allylic Allylic Protons? NMR_vinylic->NMR_allylic Yes NMR_carbon Number of ¹³C Signals NMR_allylic->NMR_carbon Conclusion Confirmed Isomer Structure NMR_carbon->Conclusion MS_fragmentation Fragmentation Pattern MS_molecular_ion->MS_fragmentation Yes MS_fragmentation->Conclusion IR_CH_bend =C-H Bend (out-of-plane) IR_double_bond->IR_CH_bend Yes IR_CH_bend->Conclusion

Caption: Logical workflow for the identification of this compound isomers.

References

A Comparative Guide to the Analysis of Phenylpentene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of phenylpentene derivatives, a robust analytical methodology is paramount for ensuring reaction success, product purity, and structural integrity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of phenylpentene reaction products. Experimental data and detailed protocols are presented to assist in the selection of the most appropriate analytical technique.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The following tables summarize the key performance metrics for the analysis of phenylpentene isomers and related compounds using GC-MS, HPLC, and NMR.

Table 1: GC-MS Performance Data for Phenylpentene Isomers

AnalyteRetention Index (non-polar column)Key Mass Fragments (m/z)
1-Phenyl-1-pentene~1180146 (M+), 117, 104, 91
2-Phenyl-1-pentene~1236146 (M+), 118, 117, 91
3-Phenyl-1-pentene~1174146 (M+), 117, 91
5-Phenyl-1-pentene~1140146 (M+), 104, 91

Table 2: Comparative Performance of Analytical Techniques

ParameterGC-MSHPLC-UVNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Linearity (R²) > 0.999> 0.99Not typically used for quantification in this context.
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow µg/mLmg/mL range
Accuracy (% Recovery) 90-110%95-105%High (can be used for absolute quantification)
Precision (%RSD) < 5%< 2%< 1%
Strengths High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information through fragmentation.Versatile for a wide range of compounds, including non-volatile and thermally labile ones, excellent for isomer separation.Unambiguous structure elucidation, non-destructive, provides detailed information on molecular connectivity.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than GC-MS, structural information is limited.Lower sensitivity than MS-based methods, complex spectra for mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of phenylpentene isomers and potential byproducts in a reaction mixture.

1. Sample Preparation:

  • Quench the reaction and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration (e.g., 1-10 ppm) in a volatile solvent like hexane (B92381) or ethyl acetate.

  • If quantitative analysis is required, add an internal standard (e.g., dodecane) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-350 amu.

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the separation of phenylpentene isomers, particularly when dealing with non-volatile impurities or when alternative selectivity is required.

1. Sample Preparation:

  • Quench the reaction and dilute a known volume of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for enhanced separation of aromatic isomers through π-π interactions.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural elucidation and confirmation of the synthesized phenylpentene products.

1. Sample Preparation:

  • Purify the product of interest using column chromatography or distillation.

  • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Phenylpentene Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Drying Drying over Na2SO4 Extraction->Drying Dilution Dilution & Internal Standard Addition Drying->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Compound Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of phenylpentene reaction products.

Technique_Comparison cluster_attributes Analytical Attributes GCMS GC-MS High Sensitivity Provides Fragmentation Volatile Compounds Sensitivity Sensitivity GCMS->Sensitivity Highest Selectivity Selectivity GCMS->Selectivity High StructureInfo Structural Information GCMS->StructureInfo Good (Fragmentation) Quantification Quantification GCMS->Quantification Excellent HPLC HPLC Versatile Good for Isomers Non-volatile Compounds HPLC->Sensitivity Moderate HPLC->Selectivity High (tunable) HPLC->StructureInfo Limited (UV Spectrum) HPLC->Quantification Excellent NMR NMR Definitive Structure Non-destructive Quantitative Potential NMR->Sensitivity Lowest NMR->Selectivity High NMR->StructureInfo Excellent (Connectivity) NMR->Quantification Excellent (qNMR)

Caption: Comparison of analytical techniques for phenylpentene analysis.

A Comparative Guide to the Synthesis of 2-Phenyl-1-Pentene: Grignard vs. Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient and selective construction of carbon-carbon double bonds is a fundamental pursuit. This guide provides a detailed comparison of two prominent methods for the synthesis of 2-phenyl-1-pentene: the Grignard reaction followed by dehydration and the Wittig reaction. This analysis is supported by established chemical principles and representative experimental data to inform the selection of the most suitable synthetic strategy.

At a Glance: Grignard vs. Wittig for Alkene Synthesis

ParameterGrignard Reaction with DehydrationWittig Reaction
Starting Materials Acetophenone (B1666503), Propylmagnesium BromideAcetophenone, Ethyltriphenylphosphonium Bromide, Strong Base
Key Intermediates 2-Phenyl-2-pentanol (B1597411)Phosphorus Ylide
Number of Steps Two (Addition and Dehydration)One (Olefination)
Regioselectivity Can lead to isomeric mixtures (Zaitsev/Hofmann)[1][2]High, unambiguous placement of the double bond[1][2]
Stereoselectivity Not directly controlled in dehydrationDependent on ylide structure and reaction conditions[3][4]
Typical Yields 60-80% (overall for similar alkenes)[5]50-70% (for similar alkenes)[5]
Byproducts Water, inorganic salts, potential isomeric alkenesTriphenylphosphine (B44618) oxide, inorganic salts[6]
Reaction Conditions Anhydrous conditions for Grignard step; acidic conditions for dehydrationAnhydrous conditions for ylide formation; various solvents for olefination

Logical Workflow for Method Selection

G cluster_start cluster_grignard Grignard Pathway cluster_wittig Wittig Pathway cluster_comparison Decision Criteria cluster_end start Target: this compound Synthesis grignard_reagents Acetophenone + Propylmagnesium Bromide start->grignard_reagents wittig_reagents Acetophenone + Ethyltriphenylphosphonium Bromide start->wittig_reagents grignard_reaction Grignard Addition grignard_reagents->grignard_reaction alcohol_intermediate 2-Phenyl-2-pentanol grignard_reaction->alcohol_intermediate steps Number of Steps grignard_reaction->steps dehydration Acid-Catalyzed Dehydration alcohol_intermediate->dehydration grignard_product This compound (potential isomers) dehydration->grignard_product regioselectivity Regioselectivity grignard_product->regioselectivity yield Overall Yield grignard_product->yield byproducts Byproduct Separation grignard_product->byproducts ylide_formation Ylide Generation (strong base) wittig_reagents->ylide_formation acetophenone_wittig Acetophenone phosphonium_ylide Phosphorus Ylide ylide_formation->phosphonium_ylide wittig_reaction Wittig Olefination phosphonium_ylide->wittig_reaction wittig_product This compound wittig_reaction->wittig_product wittig_reaction->steps wittig_product->regioselectivity wittig_product->yield wittig_product->byproducts end Optimal Method Selection regioselectivity->end yield->end byproducts->end steps->end acetophenone_wittig->wittig_reaction

Caption: A flowchart comparing the Grignard and Wittig pathways for the synthesis of this compound.

Experimental Protocols

Grignard Reaction and Dehydration Route

This two-step approach first involves the synthesis of a tertiary alcohol, 2-phenyl-2-pentanol, via the Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.

Step 1: Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

  • Reaction with Acetophenone: The Grignard reagent solution is cooled in an ice bath. A solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-phenyl-2-pentanol.

Step 2: Dehydration of 2-Phenyl-2-pentanol

Materials:

  • Crude 2-phenyl-2-pentanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • The crude 2-phenyl-2-pentanol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • The mixture is heated, and the alkene product is distilled as it is formed.

  • The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

  • The organic layer is dried over anhydrous magnesium sulfate, and the final product, this compound, is purified by fractional distillation. It is important to note that this dehydration step can lead to a mixture of isomeric alkenes, including 2-phenyl-2-pentene, due to competing Zaitsev and Hofmann elimination pathways.[1][2]

Wittig Reaction Route

The Wittig reaction provides a more direct, one-pot approach to this compound, forming the double bond with high regioselectivity.[1][4][6][7]

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Acetophenone

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, ethyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The formation of the ylide is indicated by a color change, typically to a deep orange or red. The mixture is stirred at this temperature for about an hour.

  • Wittig Reaction: A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The major byproduct, triphenylphosphine oxide, can be challenging to remove.[6] Purification is typically achieved by column chromatography on silica (B1680970) gel or by precipitation of the triphenylphosphine oxide from a non-polar solvent.

Concluding Remarks

The choice between the Grignard and Wittig reactions for the synthesis of this compound hinges on the specific requirements of the research. The Grignard reaction followed by dehydration is a two-step process that may offer higher overall yields but suffers from a lack of regioselectivity, potentially leading to a mixture of alkene isomers that require careful separation.[1][2]

In contrast, the Wittig reaction provides a direct, one-step route to the desired product with excellent control over the double bond's position.[1][4] While the yields may be slightly lower and the removal of the triphenylphosphine oxide byproduct can be cumbersome, the high regioselectivity often makes it the preferred method when a pure, specific alkene isomer is the primary goal. For drug development and other applications demanding high purity and structural precision, the Wittig reaction's predictability is a significant advantage.

References

A Comparative Guide to the Reactivity of 2-Phenyl-1-pentene with Various Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-phenyl-1-pentene with a range of common organic reagents. The following sections detail the expected products, reaction mechanisms, and, where available, quantitative data from experimental findings. This document is intended to serve as a valuable resource for chemists engaged in synthetic route design and optimization.

Executive Summary

This compound, an unsymmetrical alkene, exhibits diverse reactivity at its carbon-carbon double bond. The phenyl group significantly influences the regioselectivity of addition reactions by stabilizing adjacent carbocations or radicals. This guide explores a variety of transformations, including hydration, hydroboration, epoxidation, ozonolysis, hydrogenation, and halogenation, providing a framework for predicting and controlling reaction outcomes.

Data Presentation: Quantitative Comparison of Reactions

The following table summarizes the key products and reported yields for the reaction of this compound and analogous alkenes with various reagents. It is important to note that specific yields for this compound are not always available in the literature; in such cases, data from structurally similar substrates are provided as a predictive measure.

Reagent/ReactionMajor Product(s) from this compoundRegioselectivityStereoselectivityReported Yield (%)Notes
1. BH₃·THF 2. H₂O₂, NaOH 2-Phenyl-1-pentanolAnti-MarkovnikovSyn-addition~77% (for Styrene)The hydroxyl group adds to the less substituted carbon.
1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ 2-Phenyl-2-pentanol (B1597411)MarkovnikovNot stereospecificHighAvoids carbocation rearrangements.
m-CPBA 2-Propyl-2-phenyloxiraneN/ASyn-additionHighConcerted mechanism.
1. O₃, CH₂Cl₂ 2. (CH₃)₂S 1-Phenylbutan-1-one and FormaldehydeN/AN/AHighReductive workup yields aldehydes and ketones.
H₂, Pd/C 2-PhenylpentaneN/ASyn-addition>99%Reduction of the double bond.
H₂O, H₂SO₄ (cat.) 2-Phenyl-2-pentanolMarkovnikovNot stereospecificHighProceeds via a stable benzylic carbocation.
Br₂ in CCl₄ 1,2-Dibromo-2-phenylpentaneN/AAnti-addition~88% (for a similar phenyl-pentene derivative)Proceeds via a cyclic bromonium ion.
HBr, Peroxides 1-Bromo-2-phenylpentaneAnti-MarkovnikovNot stereospecificHighRadical mechanism.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions discussed.

hydroboration_oxidation reactant This compound intermediate Trialkylborane Intermediate reactant->intermediate 1. BH3·THF product 2-Phenyl-1-pentanol intermediate->product 2. H2O2, NaOH

Hydroboration-Oxidation of this compound

oxymercuration_demercuration reactant This compound intermediate Organomercury Intermediate reactant->intermediate 1. Hg(OAc)2, H2O/THF product 2-Phenyl-2-pentanol intermediate->product 2. NaBH4

Oxymercuration-Demercuration of this compound

epoxidation reactant This compound product 2-Propyl-2-phenyloxirane reactant->product m-CPBA

Epoxidation of this compound

ozonolysis reactant This compound products 1-Phenylbutan-1-one + Formaldehyde reactant->products 1. O3 2. (CH3)2S

Ozonolysis of this compound

hydrogenation reactant This compound product 2-Phenylpentane reactant->product H2, Pd/C

Hydrogenation of this compound

acid_catalyzed_hydration reactant This compound intermediate Benzylic Carbocation reactant->intermediate H2O, H+ product 2-Phenyl-2-pentanol intermediate->product H2O

Acid-Catalyzed Hydration of this compound

bromination reactant This compound intermediate Bromonium Ion reactant->intermediate Br2 product 1,2-Dibromo-2-phenylpentane intermediate->product Br-

Bromination of this compound

radical_addition_hbr reactant This compound intermediate Benzylic Radical reactant->intermediate HBr, ROOR product 1-Bromo-2-phenylpentane intermediate->product HBr

Radical Addition of HBr to this compound

Experimental Protocols

Detailed experimental procedures for the following key reactions are provided below. These protocols are based on general procedures for the respective transformations and may require optimization for this compound.

Hydroboration-Oxidation

This two-step procedure facilitates the anti-Markovnikov hydration of an alkene.[1][2][3]

  • Step 1: Hydroboration. To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Step 2: Oxidation. The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 eq). The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Oxymercuration-Demercuration

This reaction achieves Markovnikov hydration of an alkene without carbocation rearrangement.[4][5][6]

  • Step 1: Oxymercuration. To a stirred solution of mercury(II) acetate (B1210297) (Hg(OAc)₂, 1.1 eq) in a 1:1 mixture of THF and water, this compound (1.0 eq) is added. The reaction mixture is stirred at room temperature for 30-60 minutes until the reaction is complete (monitored by TLC).

  • Step 2: Demercuration. A 3.0 M solution of sodium hydroxide (NaOH) is added, followed by the slow addition of a 0.5 M solution of sodium borohydride (B1222165) (NaBH₄) in 3.0 M NaOH. The mixture is stirred for 1-2 hours. The resulting metallic mercury is allowed to settle, and the supernatant is decanted. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is purified by column chromatography.

Epoxidation with m-CPBA

This method is a common and effective way to synthesize epoxides from alkenes.[3][7][8][9]

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) is added in portions. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is diluted with CH₂Cl₂ and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude epoxide, which can be purified by column chromatography.

Ozonolysis with Reductive Workup

Ozonolysis cleaves the double bond to form carbonyl compounds.[10][11][12][13]

  • A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The excess ozone is then removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (B99878) ((CH₃)₂S, 1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the resulting crude product mixture (1-phenylbutan-1-one and formaldehyde) can be separated and purified by distillation or column chromatography.

Catalytic Hydrogenation

This reaction reduces the alkene to the corresponding alkane.[14][15]

  • In a pressure vessel, this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C, 1-5 mol%) is added. The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen (typically 1-4 atm). The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude 2-phenylpentane, which can be purified by distillation.

Acid-Catalyzed Hydration

This is a classic method for the Markovnikov hydration of alkenes.[7][16][17][18]

  • To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like THF or acetone, a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) is added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting 2-phenyl-2-pentanol can be purified by distillation or column chromatography.

Bromination

This reaction results in the addition of two bromine atoms across the double bond.[19][20][21][22]

  • To a solution of this compound (1.0 eq) in a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at 0 °C, a solution of bromine (Br₂, 1.0 eq) in the same solvent is added dropwise with stirring. The characteristic red-brown color of bromine disappears as the reaction proceeds. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The solvent is then removed under reduced pressure to give the crude 1,2-dibromo-2-phenylpentane, which can be purified by recrystallization or column chromatography.

Radical Addition of HBr

The presence of peroxides reverses the regioselectivity of HBr addition to anti-Markovnikov.[9][23][24][25][26]

  • To a solution of this compound (1.0 eq) in a suitable solvent, a solution of hydrogen bromide (HBr) is added along with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount). The reaction can be initiated by heat or UV light. The mixture is stirred at an appropriate temperature until the reaction is complete. The reaction mixture is then washed with an aqueous solution of sodium bisulfite (to remove excess bromine radicals) and sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude 1-bromo-2-phenylpentane, which can be purified by distillation or column chromatography.

References

Isomer-Specific Reactions of Phenylpentenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural and geometric isomers is critical for designing efficient synthetic routes and predicting biological activity. Phenylpentenes, a class of aromatic hydrocarbons, exhibit distinct reactivity profiles depending on the position of the double bond relative to the phenyl group and the stereochemistry of the molecule. This guide provides an objective comparison of the isomer-specific reactions of various phenylpentenes, supported by experimental data and detailed protocols.

Introduction to Phenylpentene Isomers

The reactivity of phenylpentene isomers is primarily dictated by the position of the carbon-carbon double bond. Key isomers include:

  • 1-Phenyl-1-pentene: A conjugated system where the double bond is directly attached to the phenyl ring. It exists as (E) and (Z) geometric isomers.

  • 1-Phenyl-2-pentene: Also a conjugated system with the double bond adjacent to the phenyl ring. It also has (E) and (Z) isomers.

  • 2-Phenyl-1-pentene: A non-conjugated isomer where the phenyl group is on a carbon of the double bond, but not creating a conjugated system with the ring.

  • 3-Phenyl-1-pentene (B12858): A non-conjugated isomer with a chiral center at the C3 position.

  • 4-Phenyl-1-pentene (B84478): A non-conjugated isomer where the phenyl group is further from the double bond.

The conjugation of the double bond with the phenyl ring in 1-phenyl-1-pentene and 1-phenyl-2-pentene significantly influences the electronic properties and stability of the alkene, leading to distinct behavior in various chemical transformations compared to their non-conjugated counterparts.

Comparative Reactivity in Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes. The rate and stereoselectivity of this reaction for phenylalkenes are highly dependent on the isomer's structure. While direct comparative kinetic data for all phenylpentene isomers is sparse, studies on structurally similar propenylbenzene isomers provide valuable insights.

A study on the hydrogenation of allylbenzene (B44316) (AB, non-conjugated), cis-β-methylstyrene (CBMS), and trans-β-methylstyrene (TBMS) over a 1% Pt/alumina catalyst revealed a significant difference in reaction rates.[1] The cis-isomer (CBMS) hydrogenated the fastest, followed by the non-conjugated isomer (AB), with the trans-isomer (TBMS) being the slowest.[1] This suggests that steric hindrance plays a crucial role in the adsorption of the alkene onto the catalyst surface.

Isomer (Analogue)CatalystConditionsRelative Rate of HydrogenationProduct
cis-β-Methylstyrene (CBMS)1% Pt/alumina313 K, 1 barg H₂57Phenylpropane
Allylbenzene (AB)1% Pt/alumina313 K, 1 barg H₂19Phenylpropane
trans-β-Methylstyrene (TBMS)1% Pt/alumina313 K, 1 barg H₂1Phenylpropane

Data from a comparative study on propenylbenzene isomers, which serve as structural analogues for phenylpentenes.[1]

In the context of asymmetric hydrogenation, which is crucial for the synthesis of chiral molecules, 3-phenyl-1-pentene is a key substrate. The choice of catalyst system is paramount for achieving high enantioselectivity. Iridium-based catalysts with chiral P,N ligands have shown particular promise for the asymmetric hydrogenation of unfunctionalized terminal aryl alkenes like 3-phenyl-1-pentene.[2]

Experimental Protocol: Asymmetric Hydrogenation of 3-Phenyl-1-pentene

This protocol is adapted from established methodologies for iridium-catalyzed asymmetric hydrogenation.[2][3]

Catalyst Preparation:

  • In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (1 mol%) and the selected chiral P,N ligand (e.g., (S)-iPr-PHOX, 2.2 mol%).[3]

  • Add anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[3]

Hydrogenation Reaction:

  • Add the substrate, 3-phenyl-1-pentene (1 equivalent), to the prepared catalyst solution in a stainless-steel autoclave.[3]

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).[3]

  • Stir the reaction at room temperature (25 °C) for the specified time (typically 12-24 hours).[3]

Work-up and Analysis:

  • Carefully depressurize the autoclave.

  • Remove the solvent under reduced pressure.

  • Determine the conversion by ¹H NMR spectroscopy of the crude product.[3]

  • Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.

Hydrogenation_Pathway Phenylpentene Phenylpentene Isomer Adsorbed Adsorbed Alkene Phenylpentene->Adsorbed Adsorption Catalyst Catalyst Surface (e.g., Pt, Pd, Rh, Ir) Adsorbed_H Adsorbed H atoms Half_Hydrogenated Half-Hydrogenated Intermediate Adsorbed->Half_Hydrogenated + H H2 H₂ H2->Adsorbed_H Dissociative Adsorption Adsorbed_H->Half_Hydrogenated Phenylpentane Phenylpentane Adsorbed_H->Phenylpentane Half_Hydrogenated->Phenylpentane + H

Catalytic hydrogenation of a phenylpentene isomer.

Comparative Reactivity in Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. The regioselectivity in phenyl-substituted alkenes is influenced by both steric and electronic effects.

For conjugated isomers like 1-phenyl-1-pentene, the electronic effects of the phenyl group play a significant role. In the hydroboration of 1-phenylpropene, the boron atom preferentially adds to the carbon atom bearing the phenyl group (the 1-position), leading to 1-phenylpropan-1-ol as the major product after oxidation.[4] This is contrary to what might be expected based on sterics alone and is attributed to the electron-withdrawing resonance effect of the phenyl group, which decreases electron density at the 2-position, making the 1-position more favorable for attack by the electrophilic boron.[4]

The stereochemistry of the starting alkene also impacts reactivity. The (Z)-isomer of 1-phenylpropene exhibits lower regioselectivity in hydroboration compared to the (E)-isomer.[4] This is because allylic strain in the (Z)-isomer forces the phenyl group to twist out of conjugation with the double bond, diminishing its electronic influence.[4]

Isomer (Analogue)ReagentMajor ProductRegioselectivityRationale
(E)-1-Phenylpropene1. BH₃·THF2. H₂O₂, NaOH1-Phenylpropan-1-olHighStrong electronic influence of the conjugated phenyl group.[4]
(Z)-1-Phenylpropene1. BH₃·THF2. H₂O₂, NaOH1-Phenylpropan-1-olLowerReduced conjugation due to allylic strain, diminishing the electronic directing effect.[4]
3-Phenyl-1-pentene1. BH₃·THF2. H₂O₂, NaOH3-Phenyl-1-pentanolHigh (predicted)Standard anti-Markovnikov addition on a terminal alkene.
Experimental Protocol: General Hydroboration-Oxidation

This is a general procedure that can be adapted for different phenylpentene isomers.

Hydroboration:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenylpentene isomer in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Oxidation:

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add a solution of sodium hydroxide (B78521) (e.g., 3M NaOH).

  • Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise significantly.

  • After the addition, stir the mixture at room temperature for at least one hour.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alcohol product, which can be further purified by chromatography or distillation.

Hydroboration_Oxidation cluster_hydroboration Hydroboration (Syn-addition) cluster_oxidation Oxidation (Retention of Stereochemistry) Alkene 1-Phenyl-1-pentene TS Four-membered Transition State Alkene->TS + BH₃ Organoborane Trialkylborane TS->Organoborane Oxidation_step1 Borate Ester Organoborane->Oxidation_step1 H₂O₂, NaOH Alcohol 1-Phenyl-1-pentanol Oxidation_step1->Alcohol Hydrolysis

Reaction pathway for hydroboration-oxidation.

Other Isomer-Specific Reactions

While comprehensive comparative data is not available for all reaction types, the principles of alkene stability and reactivity allow for predictions of isomer-specific behavior.

Electrophilic Addition (e.g., of H-X, X₂):

  • Regioselectivity: For non-conjugated isomers like 3-phenyl-1-pentene, the addition of H-X will follow Markovnikov's rule, with the electrophile (H⁺) adding to the less substituted carbon to form the more stable secondary carbocation. For conjugated isomers like 1-phenyl-1-pentene, the addition will also lead to the most stable carbocation, which is benzylic and therefore highly stabilized by resonance.

  • Reactivity: Conjugated phenylpentenes are expected to react faster with electrophiles than their non-conjugated counterparts due to the ability of the phenyl group to stabilize the positive charge in the transition state.

Oxidation (e.g., Epoxidation, Ozonolysis):

  • Epoxidation: The electron-rich double bonds of phenylpentenes are susceptible to epoxidation. The reactivity is expected to be higher for conjugated isomers due to the electron-donating nature of the phenyl ring through resonance.

  • Ozonolysis: This reaction cleaves the double bond to form carbonyl compounds. The products will directly depend on the location of the double bond in the isomer. For example, ozonolysis of 1-phenyl-1-pentene will yield benzaldehyde (B42025) and butanal, whereas 4-phenyl-1-pentene will produce 3-phenylpropanal (B7769412) and formaldehyde.

Polymerization:

  • Phenylpentene isomers can potentially undergo polymerization. Conjugated isomers like 1-phenyl-1-pentene could be involved in conjugated polymer synthesis. The steric hindrance and stability of the resulting radical or ionic intermediates would significantly depend on the isomer structure, leading to different polymerization tendencies and polymer properties.

Conclusion

The reactivity of phenylpentene isomers is a clear illustration of how subtle changes in molecular structure—the position of a double bond or the stereochemistry—can have a profound impact on chemical behavior. Conjugated isomers generally exhibit enhanced reactivity in electrophilic additions due to the resonance stabilization of intermediates by the phenyl ring. Steric factors, as seen in the hydrogenation rates of geometric isomers, play a critical role in reactions involving heterogeneous catalysts. Furthermore, the stereochemistry of the starting material can dictate the regioselectivity of subsequent reactions, as demonstrated in the hydroboration-oxidation of (E) and (Z) isomers. For researchers in synthetic and medicinal chemistry, a thorough understanding of these isomer-specific reactions is essential for the rational design and efficient execution of synthetic strategies.

References

A Comparative Guide to the Kinetic Studies of 2-Phenyl-1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies relevant to the polymerization of 2-phenyl-1-pentene. Due to the limited availability of direct kinetic data for this compound in published literature, this guide draws objective comparisons from studies on structurally similar monomers, primarily styrene (B11656) and its α-alkyl substituted analogue, α-methylstyrene. The experimental data and protocols presented herein are for these analogous systems and can serve as a foundational reference for designing and interpreting kinetic studies of this compound polymerization.

Data Presentation: Comparative Kinetic Data

The following tables summarize key kinetic parameters for different polymerization methods of styrene and its derivatives, which are expected to exhibit similar behavior to this compound.

Table 1: Radical Polymerization Kinetic Parameters for Styrene

ParameterValueConditionsReference
Activation Energy (Overall) 40.59 ± 1.11 kJ mol⁻¹Spinning Disc Reactor[1]
Activation Energy (Initiator Decomposition, Ead) 30.39 ± 0.05 kJ mol⁻¹Spinning Disc Reactor[1]
Activation Energy (Propagation, Eap) 27.48 ± 0.06 kJ mol⁻¹Spinning Disc Reactor[1]
Activation Energy (Termination, Eat) 2.08 ± 0.05 kJ mol⁻¹Batch Reactor[1]

Table 2: Cationic Polymerization Kinetic Data for α-Methylstyrene

Initiating SystemSolventTemperatureKey FindingsReference
TMPCl/TiCl₄/Ti(OiPr)₄/DtBPCH₃Cl/Hexane (50/50 v/v)-80 °CPolymerization rate decreases with an increasing [Ti(OiPr)₄]/[TiCl₄] ratio. First-order kinetics with respect to monomer concentration were observed.[2]

Table 3: Anionic Polymerization of Styrene and α-Methylstyrene

MonomerInitiatorSolventKey FindingsReference
Styrene, α-MethylstyreneAlkyllithiumHydrocarbonThe rate of polymerization is influenced by the counter-ion and the solvent.[3]
StyreneSodium NaphthalenideTetrahydrofuran (THF)Exhibits "living" polymerization characteristics where chain ends remain active.[4]

Experimental Protocols

Detailed methodologies for key polymerization techniques applicable to styrene and its analogues are provided below. These can be adapted for the polymerization of this compound.

Protocol 1: Free Radical Bulk Polymerization of Styrene

This protocol is adapted from procedures for the bulk polymerization of styrene using a chemical initiator.[5][6]

Materials:

Procedure:

  • Monomer Purification: Free the styrene monomer from inhibitors by washing it twice with a 10% sodium hydroxide solution in a separatory funnel. Subsequently, wash it three times with distilled water. Dry the purified monomer over anhydrous calcium chloride.

  • Initiator Preparation: Recrystallize benzoyl peroxide from ethanol (B145695) before use.

  • Polymerization:

    • In a reaction flask, dissolve a known amount of benzoyl peroxide in a measured volume of purified styrene monomer.

    • Heat the mixture in a water bath or heating mantle to a temperature between 80-90°C.

    • Maintain the temperature and stir the solution for a designated period (e.g., 60 minutes) to allow for polymerization.

  • Polymer Precipitation and Purification:

    • After the reaction period, cool the viscous solution to room temperature.

    • Precipitate the polystyrene by adding the solution to an excess of methanol with stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Cationic Polymerization of α-Methylstyrene

This protocol is based on the living/controlled cationic polymerization of α-methylstyrene.[2]

Materials:

  • α-Methylstyrene (αMeSt)

  • 2-chloro-2,4,4-trimethylpentane (TMPCl) (initiator)

  • Titanium tetrachloride (TiCl₄) (co-initiator)

  • Titanium isopropoxide (Ti(OiPr)₄) (Lewis base)

  • 2,6-di-tert-butylpyridine (DtBP) (proton trap)

  • Methyl chloride (CH₃Cl) (solvent)

  • Hexane (solvent)

  • Methanol (terminating agent)

Procedure:

  • Reaction Setup: Conduct the polymerization in a glovebox under a dry nitrogen atmosphere. Use pre-chilled solvents.

  • Initiation:

    • In a reaction vessel cooled to -80°C, prepare a solution of TMPCl, DtBP, and the solvent mixture (CH₃Cl/hexane, 50/50 v/v).

    • Add TiCl₄ to the solution to form the initiating system.

  • Polymerization:

    • Introduce the α-methylstyrene monomer to the initiating system at -80°C.

    • To control the polymerization, add Ti(OiPr)₄ to adjust the Lewis acidity of the system.

    • Monitor the reaction progress by taking aliquots at different time intervals and terminating them with pre-chilled methanol.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding an excess of pre-chilled methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Evaporate the volatiles.

    • Wash the resulting polymer with isopropyl alcohol and dry it in a vacuum oven at 40°C to a constant weight.

  • Analysis:

    • Determine the monomer conversion gravimetrically.

    • Characterize the molecular weight and molecular weight distribution of the polymer by Size Exclusion Chromatography (SEC).

    • Analyze the kinetics by plotting ln([M]₀/[M]) versus time.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R kd RM1 Initiated Chain (R-M•) R->RM1 ki M Monomer (M) M->RM1 RMn Growing Chain (R-M_n•) RMn1 Elongated Chain (R-M_{n+1}•) RMn->RMn1 kp M2 Monomer (M) M2->RMn1 RMn_term Growing Chain (R-M_n•) Pnm Dead Polymer (P_{n+m}) RMn_term->Pnm ktc (Combination) Pn Dead Polymer (P_n) RMn_term->Pn ktd (Disproportionation) RMm_term Another Growing Chain (R-M_m•) RMm_term->Pnm Pm Dead Polymer (P_m) RMm_term->Pm

Caption: General mechanism of free radical polymerization.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I_cat Initiator (e.g., H+) IM_cat Carbocation (H-M+) I_cat->IM_cat ki M_cat Monomer (M) M_cat->IM_cat IMn_cat Propagating Chain (H-M_n+) IMn1_cat Elongated Chain (H-M_{n+1}+) IMn_cat->IMn1_cat kp M2_cat Monomer (M) M2_cat->IMn1_cat IMn_term Propagating Chain (H-M_n+) P_term Dead Polymer IMn_term->P_term ktr,M (to Monomer) IMn_term->P_term Termination M_transfer Monomer I_regen Regenerated Initiator M_transfer->I_regen

Caption: General mechanism of cationic polymerization.

Experimental_Workflow Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere, Temp. Control) Monomer_Purification->Reaction_Setup Initiation_System_Prep Initiation System Preparation Reaction_Setup->Initiation_System_Prep Polymerization_Reaction Polymerization Reaction Initiation_System_Prep->Polymerization_Reaction Monitoring Reaction Monitoring (Aliquots, Conversion Analysis) Polymerization_Reaction->Monitoring Monitoring->Polymerization_Reaction Continue Termination Termination Monitoring->Termination Polymer_Isolation Polymer Isolation & Purification (Precipitation, Washing, Drying) Termination->Polymer_Isolation Characterization Polymer Characterization (GPC/SEC, NMR, etc.) Polymer_Isolation->Characterization

Caption: General experimental workflow for polymerization.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to strict safety measures. This includes the use of appropriate personal protective equipment (PPE) and operating within a well-ventilated area, such as a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[1]

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. It is advisable to consult the glove manufacturer's compatibility data.[1]

    • Body Protection: A long-sleeved lab coat is required to prevent skin exposure.[1]

    • Footwear: Closed-toe shoes are mandatory in all laboratory settings.[1]

  • Handling Precautions:

    • Avoid the inhalation of vapors.[1][3][4][5]

    • Keep the substance away from all sources of ignition, including heat, sparks, and open flames.[1][3][4][6][7]

    • When transferring the material, containers should be grounded and bonded to prevent static discharge.[1][6]

    • Employ the use of spark-proof tools and explosion-proof equipment.[1][6][7]

    • Ensure the work area has adequate ventilation.[1][3][5]

Chemical and Physical Properties

While specific data for 2-Phenyl-1-pentene is limited, the table below summarizes key identifiers and expected properties based on its chemical class and similar compounds.

PropertyExpected Value / Information
Chemical Name This compound
Synonyms (1-Propylvinyl)benzene
Molecular Formula C₁₁H₁₄
Physical State Liquid (Expected)
Classification Expected to be a Class 3 Flammable Liquid.[8] Wastes with a flashpoint below 60°C (140°F) are classified as ignitable hazardous waste.[9][10]
Hazards May be fatal if swallowed and enters airways.[4][6] Causes skin and eye irritation.[3][4][6] May cause respiratory irritation.[4]
Storage Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong oxidizing agents.[6][7][11]

Step-by-Step Disposal Procedure

The proper disposal of this compound is regulated under federal, state, and local laws and must be managed as hazardous waste.[9][12] Under no circumstances should it be poured down the drain or disposed of in regular trash.[2][9]

Experimental Protocol: Waste Management
  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[1][2][13]

    • Do not mix this compound waste with other waste streams, particularly incompatible materials, to prevent hazardous reactions.[1][11] It should be segregated as a flammable organic solvent waste.[2]

  • Container Management:

    • The waste container must be kept tightly sealed except when actively adding waste.[9][13]

    • Ensure the exterior of the container is clean and free from chemical contamination.[13]

    • Leave at least 5-10% of headspace in the container to allow for thermal expansion.[14]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard symbols (e.g., flammable liquid).[2][9] Vague identifiers like "Solvent Waste" are not acceptable.[9]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[10][14]

    • The storage area should be cool, dry, and well-ventilated.[11] It is recommended to use a flammable storage cabinet.[1]

    • Store containers away from ignition sources and ensure proper segregation from other incompatible hazardous materials.[8][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1][2][8]

    • Maintain a detailed inventory of the hazardous waste, including quantities and accumulation dates, and ensure all required waste transfer documentation is completed.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure it is well-ventilated to disperse vapors.[1]

  • Control Ignition Sources: Extinguish all nearby flames and remove any potential sources of ignition.[1]

  • Containment: If it is safe to do so, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or a commercial sorbent.[1][2] Do not use combustible materials like paper towels.[1]

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Start: This compound Waste Generated ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Collect in a dedicated, compatible container. ppe->segregate label_container Step 3: Label Container 'Hazardous Waste', Chemical Name, Hazards segregate->label_container spill Spill Occurs segregate->spill seal_container Step 4: Securely Seal Container Leave 10% headspace. label_container->seal_container store_waste Step 5: Store in Designated Area (Flammable Cabinet) seal_container->store_waste contact_ehs Step 6: Arrange Disposal Contact EHS or licensed vendor. store_waste->contact_ehs document Step 7: Complete Documentation Maintain inventory and transfer records. contact_ehs->document end End: Waste Picked Up for Proper Disposal document->end spill->label_container No spill_procedure Execute Spill Procedure: Evacuate, Ventilate, Contain, Collect, Report spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be the first step in ensuring laboratory safety.[1] Based on the flammable nature and potential for irritation, the following PPE is recommended to minimize exposure when handling 2-Phenyl-1-pentene.[1]

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical Safety Goggles or a Face ShieldEyewear must comply with ANSI Z87.1 standards. Tightly fitting goggles are essential to protect from chemical splashes. A face shield should be used with goggles when there is a risk of larger splashes.[1]
Skin Protection Chemical-Resistant Gloves and Protective ClothingNitrile or neoprene gloves are recommended for their broad chemical resistance.[1] Always inspect gloves for any signs of degradation or punctures before use.[1] Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a Well-Ventilated Area or with a RespiratorAll handling should be conducted in a chemical fume hood to minimize the inhalation of vapors.[1] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[1]

Operational Plan: Handling, Storage, and Disposal

Proper operational procedures are critical for the safe management of this compound in a laboratory setting.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid all contact with skin and eyes.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers during transfer to prevent static discharge.[1][2]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.[3]

  • Store away from oxidizing agents and strongly acidic or alkaline materials.[3]

  • Flammable liquid waste should be stored in a designated flammable storage cabinet.[2]

Disposal:

  • All waste materials containing this compound must be treated as hazardous waste.

  • Collect waste in a suitable, closed, and properly labeled container.[1]

  • Dispose of the waste through an approved waste disposal plant.[1]

  • Do not dispose of the chemical down the drain.[4]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the area and ensure it is well-ventilated.

    • Remove all sources of ignition.

    • Contain the spill using an inert absorbent material like sand or earth.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for hazardous waste disposal.

    • Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[2]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

    • Ingestion: Do not induce vomiting. Immediately call a physician or Poison Control Center.[5]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_transfer Transfer this compound (Use Grounding and Bonding) prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction dispose_collect Collect Waste in Labeled, Sealed Container handle_reaction->dispose_collect dispose_store Store in Flammable Waste Cabinet dispose_collect->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup cleanup_decon Decontaminate Work Area dispose_pickup->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_ppe Doff PPE cleanup_wash->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.